Product packaging for DIETHYLENE GLYCOL ETHYL PENTYL ETHER(Cat. No.:CAS No. 18854-46-1)

DIETHYLENE GLYCOL ETHYL PENTYL ETHER

Cat. No.: B579879
CAS No.: 18854-46-1
M. Wt: 222.325
InChI Key: JNEDGMIYGCKCJN-UHFFFAOYSA-N
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Description

DIETHYLENE GLYCOL ETHYL PENTYL ETHER (CAS 18854-46-1) is a member of the E-series glycol ethers, characterized by an ether and an alcohol functional group within the same molecule . This structure, featuring a hydrophilic diethylene glycol backbone and two distinct hydrophobic alkyl chains (ethyl and pentyl), makes it an asymmetrical ether . This molecular asymmetry is significant as it positions the compound's properties between those of its symmetrical counterparts, likely granting it unique solvency characteristics and making it a powerful candidate as a coupling agent to bridge the solubility gap between aqueous and organic phases in complex formulations . Glycol ethers as a class are known for their high solvency for a wide range of substances, miscibility with both water and organic solvents, and relatively high boiling points . While specific toxicological data for this compound is limited, it is designated For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications . Researchers are directed to consult the safety data sheet for proper handling procedures. The synthesis of such asymmetrical ethers often employs established methods like the Williamson ether synthesis, and modern research explores the use of efficient catalysts, including heteropoly acids and solid acid catalysts like zeolites, to optimize their production . Key research avenues for this compound remain open and include the systematic characterization of its fundamental physicochemical properties—such as boiling point, density, and viscosity—and a thorough investigation of its solvency profile across polar and non-polar solutes . Its potential applications are inferred from related glycol ethers and may span roles as a solvent in coatings, inks, cleaning fluids, and as a chemical intermediate .

Properties

CAS No.

18854-46-1

Molecular Formula

C11H26O4

Molecular Weight

222.325

IUPAC Name

1-ethoxypentane;2-(2-hydroxyethoxy)ethanol

InChI

InChI=1S/C7H16O.C4H10O3/c1-3-5-6-7-8-4-2;5-1-3-7-4-2-6/h3-7H2,1-2H3;5-6H,1-4H2

InChI Key

JNEDGMIYGCKCJN-UHFFFAOYSA-N

SMILES

CCCCCOCC.C(COCCO)O

Synonyms

DIETHYLENE GLYCOL ETHYL PENTYL ETHER

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: DIETHYLENE GLYCOL ETHYL PENTYL ETHER (CAS: 18854-46-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available technical data for Diethylene Glycol Ethyl Pentyl Ether (CAS: 18854-46-1) is limited. Much of the information has been inferred from data on structurally similar diethylene glycol ethers. Researchers should verify this information through experimental analysis.

Introduction

This compound is a chemical compound belonging to the glycol ether family. These compounds are known for their versatile solvent properties, owing to the presence of both ether and alcohol functionalities (in the case of mono-ethers) or multiple ether linkages. While specific applications for this compound are not widely documented, its structure suggests potential utility as a solvent, coupling agent, or intermediate in chemical synthesis. Its CAS registry number is 18854-46-1.[1]

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information and provides comparative data for related, more common diethylene glycol ethers to offer context.

PropertyThis compoundDiethylene Glycol Monoethyl EtherDiethylene Glycol Diethyl Ether
CAS Number 18854-46-1111-90-0112-36-7
Molecular Formula C11H26O4[1][2]C6H14O3[3]C8H18O3[4]
Molecular Weight 222.32 g/mol [1]134.17 g/mol [3]162.23 g/mol [5]
Boiling Point No Data Available202 °C180-190 °C[6]
Melting Point No Data Available-76 °C (approx.)-44.3 °C[7]
Flash Point No Data Available96.1 °C (open cup)82 °C[8]
Density No Data Available0.999 g/cm³ at 25 °C0.900 g/mL at 25 °C[8]
Water Solubility No Data AvailableSoluble[3]Soluble[4]
logP (Octanol/Water Partition Coefficient) 2.24630 (Predicted)[1]-0.54[3]0.39[5]

Synthesis

Hypothetical Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Diethylene glycol monoethyl ether

  • Sodium hydride (NaH) or another suitable base

  • 1-Chloropentane[9]

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Alkoxide Formation: Diethylene glycol monoethyl ether is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). Sodium hydride is added portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the hydroxyl group, forming the sodium alkoxide.

  • Nucleophilic Substitution: 1-Chloropentane is added to the reaction mixture. The mixture is then heated to promote the SN2 reaction, where the alkoxide displaces the chloride ion, forming the ether linkage.

  • Workup: After the reaction is complete (monitored by a suitable technique like TLC or GC), the reaction is cooled and carefully quenched with a suitable reagent to neutralize any unreacted base.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by fractional distillation, to yield this compound.

Potential Applications

While specific applications for this compound are not documented, based on the properties of similar glycol ethers, potential areas of use could include:

  • Industrial Solvent: For resins, lacquers, paints, and dyes.[10]

  • Coalescing Agent: In latex paints and coatings.

  • Chemical Intermediate: In the synthesis of other organic compounds.

  • In Drug Formulation: As a solvent or penetration enhancer in topical formulations, leveraging the properties seen in related compounds like diethylene glycol monoethyl ether.[11][12][13]

Safety Information

No specific safety data sheet (SDS) for this compound was found. For handling, it is recommended to follow the safety precautions for similar glycol ethers, which may include:

  • Avoiding contact with skin and eyes.[14]

  • Using in a well-ventilated area.[8]

  • Keeping away from open flames and high temperatures, as similar compounds can be combustible.[15]

  • Wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses.[16]

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound via the Williamson ether synthesis.

G A Diethylene Glycol Monoethyl Ether + Base (e.g., NaH) in Anhydrous Solvent B Formation of Sodium Ethoxide of Diethylene Glycol A->B C Addition of 1-Chloropentane B->C D SN2 Reaction (Heated) C->D E Reaction Quenching D->E F Aqueous Workup & Extraction E->F G Drying and Solvent Evaporation F->G H Purification (e.g., Distillation) G->H I This compound H->I

Caption: A potential synthesis workflow for this compound.

Note on Signaling Pathways: Due to the lack of available data on the biological activity or interactions of this compound, a signaling pathway diagram cannot be provided at this time. Research in this area would be necessary to elucidate any potential biological effects.

References

An In-depth Technical Guide to the Physical Properties of Diethylene Glycol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

A note on chemical nomenclature: The term "DIETHYLENE GLYCOL ETHYL PENTYL ETHER" is not a standard chemical name and does not correspond to a readily identifiable, single chemical substance in major databases. There is ambiguity as to whether this refers to a diethylene glycol molecule with both an ethyl and a pentyl ether group, or a mixture. A search for this name leads to a CAS number 18854-46-1, which appears to be erroneously associated with a mixture of 1-ethoxypentane and diethylene glycol[1].

Given this ambiguity, this guide will focus on the physical properties of closely related and well-characterized diethylene glycol alkyl ethers. This comparative approach will provide researchers, scientists, and drug development professionals with a valuable dataset for understanding the structure-property relationships within this class of compounds and for estimating the properties of the intended, albeit ambiguously named, substance. The most probable intended structure is that of a diethylene glycol molecule etherified with one ethyl group and one pentyl group.

Comparative Physical Properties of Diethylene Glycol Alkyl Ethers

The following table summarizes key physical properties of a series of diethylene glycol alkyl ethers. These compounds share the same diethylene glycol backbone but differ in their alkyl ether substituents. This allows for a systematic comparison of how the size of the alkyl group influences the physical properties.

PropertyDiethylene Glycol Monoethyl EtherDiethylene Glycol Diethyl EtherDiethylene Glycol Monobutyl EtherDiethylene Glycol Monopentyl EtherDiethylene Glycol Monohexyl Ether
CAS Number 111-90-0[2]112-36-7[3]112-34-518912-81-7[4]112-59-4[5]
Molecular Formula C6H14O3[2]C8H18O3[6]C8H18O3C9H20O3C10H22O3[5]
Molecular Weight ( g/mol ) 134.17[2]162.23[6][7]162.23176.25190.28[5]
Appearance Colorless, slightly viscous liquid[2]Clear, colorless viscous liquid[6][7]Colorless liquid-Water-white liquid[5]
Boiling Point (°C) 202[2]180 - 190[8][9]231-259
Melting Point (°C) -80[10]-44.3[9]-68--45
Density (g/mL) 0.999 @ 25°C[2]0.909 @ 25°C[8]0.954 @ 20°C-0.935 @ 20°C
Viscosity (cP) 3.85 @ 20°C[11]-6.47 @ 20°C-8.6 @ 20°C[5]
Solubility in Water Miscible[2]Soluble[9]Soluble-17,000 mg/L @ 20°C[5]
Vapor Pressure (mmHg) 0.12 @ 20°C[10]0.48 @ 20°C[9]0.02 @ 20°C-<0.01 @ 20°C
Refractive Index (n20/D) 1.427[2]1.412[8]1.432-1.434

Experimental Protocols

Detailed experimental protocols for "this compound" are not available due to the ambiguity of the substance. However, the following are general and widely accepted methodologies for determining the key physical properties of liquid chemicals, such as glycol ethers.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method [12]

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: The liquid sample (at least 5 mL) is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[12]

  • Heating: The flask is heated gently.

  • Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distilling head. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Recording: The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[12]

Alternative Methodology: Thiele Tube Method [12] For smaller sample sizes, a Thiele tube can be used. A small amount of the liquid is placed in a fusion tube, and a capillary tube (sealed at one end) is inverted and placed inside. The setup is attached to a thermometer and heated in the Thiele tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[12]

Measurement of Density

Density is the mass per unit volume of a substance.

Methodology: Using a Graduated Cylinder and Balance [13][14]

  • Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an analytical balance.[14]

  • Volume Measurement: A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[14]

  • Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[15]

Methodology: Using a Vibrating Tube Densimeter [16][17][18] For higher precision, a vibrating tube densimeter is used. The instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The density is calculated from the oscillation period, which is directly related to the mass and, therefore, the density of the liquid in the tube. The temperature is precisely controlled during the measurement.[16][17][18]

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

Methodology: Capillary Viscometer (e.g., Ubbelohde type) [16][17]

  • Viscometer Preparation: A clean, dry capillary viscometer is filled with the sample liquid.

  • Temperature Control: The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.[16]

  • Flow Time Measurement: The liquid is drawn up one arm of the viscometer by suction, and the time it takes for the liquid to flow between two marked points on the capillary is measured accurately.[16]

  • Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Assessment of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent.

Methodology: Visual Observation

  • Sample Preparation: A measured amount of the solute (the glycol ether) is added to a known volume of the solvent (e.g., water) in a test tube or beaker at a specific temperature.

  • Mixing: The mixture is agitated (e.g., by stirring or shaking) for a sufficient period to ensure that equilibrium is reached.

  • Observation: The mixture is then observed to see if the solute has completely dissolved to form a clear, homogeneous solution. Ethers are generally soluble in water if they can form hydrogen bonds.[19]

  • Quantification: To determine the extent of solubility, incremental amounts of the solute are added until saturation is reached (i.e., no more solute dissolves, and a separate phase appears). The solubility is then expressed as the mass or volume of solute per unit mass or volume of the solvent.

Visualizations

Molecular Structure of this compound

The following diagram illustrates the likely molecular structure of "this compound," which consists of a central diethylene glycol unit with an ethyl group and a pentyl group attached to the terminal oxygen atoms.

Caption: Molecular structure of this compound.

Relationship of Physical Properties

The following diagram illustrates the logical relationship between the fundamental properties of a chemical substance and its derived physical characteristics.

physical_properties substance Diethylene Glycol Ethyl Pentyl Ether thermodynamic Thermodynamic Properties substance->thermodynamic transport Transport Properties substance->transport optical Optical Properties substance->optical physical Basic Physical State substance->physical boiling_point Boiling Point thermodynamic->boiling_point melting_point Melting Point thermodynamic->melting_point vapor_pressure Vapor Pressure thermodynamic->vapor_pressure density Density transport->density viscosity Viscosity transport->viscosity solubility Solubility transport->solubility refractive_index Refractive Index optical->refractive_index appearance Appearance physical->appearance

Caption: Classification of key physical properties for a chemical substance.

References

An In-depth Technical Guide to the Synthesis of Diethylene Glycol Ethyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing Diethylene Glycol Ethyl Pentyl Ether, an unsymmetrical diether with potential applications as a solvent and intermediate in various chemical processes. The guide details two core synthesis methodologies: the Williamson ether synthesis and acid-catalyzed etherification. For each method, a thorough description of the reaction mechanism, key parameters, and detailed experimental protocols are provided. Quantitative data from analogous reactions are summarized in tabular format to offer insights into expected yields and reaction conditions. Additionally, this guide includes Graphviz diagrams to visually represent the synthesis pathways and experimental workflows, facilitating a deeper understanding for researchers and professionals in the field.

Introduction

Diethylene glycol ethers are a versatile class of solvents and chemical intermediates widely utilized in industries ranging from coatings and inks to pharmaceuticals. Their unique combination of ether and alcohol functionalities (in the case of monoethers) or dual ether linkages (in diethers) imparts valuable properties such as high solvency for a wide range of substances, high boiling points, and water miscibility. This compound is an unsymmetrical diether, and its synthesis requires strategic approaches to ensure the desired product is obtained with high selectivity and yield. This guide explores the two most prominent methods for its synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[2] For the synthesis of this compound, two logical routes exist.

Synthesis Pathway and Mechanism

The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.[3]

The two possible routes for the synthesis of this compound via Williamson synthesis are:

  • Route A: Deprotonation of diethylene glycol monoethyl ether followed by reaction with a pentyl halide.

  • Route B: Deprotonation of diethylene glycol monopentyl ether followed by reaction with an ethyl halide.

Route A is generally preferred as it involves a primary pentyl halide, which is more reactive in an SN2 reaction and less prone to elimination side reactions compared to a secondary ethyl halide (though ethyl halides are also primary and highly suitable).

Williamson_Synthesis cluster_route_A Route A: Preferred Pathway DGME Diethylene Glycol Monoethyl Ether Alkoxide Alkoxide Intermediate DGME->Alkoxide + Base Base Strong Base (e.g., NaH) Base->Alkoxide Product_A This compound Alkoxide->Product_A + Pentyl Halide PentylHalide Pentyl Halide (e.g., 1-Bromopentane) PentylHalide->Product_A Byproduct_A Sodium Halide

Caption: Williamson Synthesis Pathway for this compound.

Experimental Protocol (Representative)

This protocol is based on general Williamson ether synthesis procedures.[4]

Materials:

  • Diethylene glycol monoethyl ether

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopentane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethylene glycol monoethyl ether (1.0 eq) dissolved in anhydrous DMF.

  • Under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add 1-bromopentane (1.05 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data from Analogous Reactions
ReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Tetraethylene glycol + Decyl bromideNaOHNone10024High[5]
2-(hydroxymethyl)-15-crown-5 ether + 1,10-DibromodecaneNaHDMFRoom Temp>12N/A[4]

Acid-Catalyzed Etherification

Acid-catalyzed etherification, or intermolecular dehydration, is another common method for synthesizing ethers, particularly symmetrical ethers from primary alcohols.[6] For unsymmetrical ethers like this compound, this method is more complex and typically requires a two-step approach or the use of a pre-formed monoether to react with the second alcohol.

Synthesis Pathway and Mechanism

The reaction involves the protonation of an alcohol by an acid catalyst, followed by nucleophilic attack by a second alcohol molecule to form an oxonium ion. Deprotonation of the oxonium ion yields the ether and regenerates the catalyst.

For the synthesis of this compound, a plausible pathway involves the reaction of diethylene glycol monoethyl ether with pentanol in the presence of an acid catalyst.

Acid_Catalyzed_Etherification cluster_pathway Acid-Catalyzed Etherification Pathway DGME Diethylene Glycol Monoethyl Ether Intermediate Protonated Intermediate DGME->Intermediate + H+ Pentanol Pentanol Product This compound Pentanol->Product Acid Acid Catalyst (e.g., H2SO4, Solid Acid) Acid->Intermediate Intermediate->Product + Pentanol - H2O Water Water

Caption: Acid-Catalyzed Etherification for this compound Synthesis.

Experimental Protocol (Representative)

This protocol is based on procedures for the synthesis of other diethylene glycol ethers using acid catalysts.[7][8]

Materials:

  • Diethylene glycol monoethyl ether

  • 1-Pentanol

  • Solid acid catalyst (e.g., Amberlyst-15, H-beta zeolite) or a heteropoly acid (e.g., 12-tungstophosphoric acid)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine diethylene glycol monoethyl ether (1.0 eq), 1-pentanol (1.5 eq), and the acid catalyst (e.g., 1-5 wt% of total reactants).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the reaction is complete. This can take several hours.

  • Cool the reaction mixture to room temperature and filter to remove the solid acid catalyst. If a mineral acid was used, neutralize with a sodium bicarbonate solution.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation.

  • Purify the resulting crude product by fractional distillation under reduced pressure to obtain this compound.

Quantitative Data from Analogous Reactions

The following table presents data from the acid-catalyzed synthesis of diethylene glycol monoethyl ether, which can serve as a reference for the synthesis of the target molecule.

ReactantsCatalystMolar Ratio (DEG:Ethanol)Temperature (°C)Pressure (MPa)Time (h)DEG Conversion (%)DGME Selectivity (%)Reference
Diethylene Glycol + Ethanol12-tungstophosphoric acid2:1180–2005.02.59273.5[8]
Diethylene Glycol + EthanolH-beta (Si/Al = 25)1:2200Self-generated236.875.4[7]
Diethylene Glycol + EthanolHY (Si/Al = 11)1:10240Self-generated246.875.2[7]

Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Charge Reactants (e.g., DGME, Pentyl Halide, Base) Reaction Reaction under Controlled Conditions (Temp, Time, Atmosphere) Reactants->Reaction Monitoring Monitor Reaction (TLC, GC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Phase Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Distillation Fractional Distillation (Under Vacuum) Concentration->Distillation Analysis Characterization (NMR, IR, MS) Distillation->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: Williamson ether synthesis and acid-catalyzed etherification. The Williamson ether synthesis offers a more direct and generally higher-yielding route for unsymmetrical ethers, with the reaction of diethylene glycol monoethyl ether and a pentyl halide being the preferred pathway. Acid-catalyzed etherification provides an alternative, particularly with the use of modern solid acid catalysts that are more environmentally friendly, though it may require more stringent control of reaction conditions to achieve high selectivity for the desired unsymmetrical product. The choice of synthesis route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. This guide provides the foundational knowledge and representative protocols to enable researchers to successfully synthesize and purify this compound.

References

In-Depth Technical Guide: DIETHYLENE GLYCOL ETHYL PENTYL ETHER

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Identity

Diethylene glycol ethyl pentyl ether is an unsymmetrical ether of diethylene glycol, featuring both an ethyl and a pentyl group. While a CAS number (18854-46-1) is registered for a substance with this name, detailed and verified physicochemical data in major chemical databases remains scarce and at times conflicting. This guide proceeds with the scientifically presumed structure of 2-(2-pentyloxyethoxy)ethanol, etherified at the terminal hydroxyl group with an ethyl group, leading to the IUPAC name 1-(2-(2-pentyloxyethoxy)ethoxy)ethane.

This document provides a comprehensive overview of its calculated molecular weight and a comparative analysis of related, well-characterized diethylene glycol ethers. It further details a generalized experimental protocol for its synthesis via the Williamson ether synthesis, a common method for producing unsymmetrical ethers. A summary of the toxicological profile of related glycol ethers is also included to provide a context for its potential biological effects.

Physicochemical Data

The following table summarizes the calculated molecular weight for this compound and the experimental data for closely related diethylene glycol ethers for comparative purposes.

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compound (calculated) C₁₁H₂₄O₃204.31[1]N/AN/A
Diethylene Glycol Diethyl EtherC₈H₁₈O₃162.23[2]180-190[3]0.909 (at 25°C)[3]
Diethylene Glycol Monopentyl EtherC₉H₂₀O₃176.26N/AN/A
Diethylene Glycol Monoethyl EtherC₆H₁₄O₃134.17[4]202.7[5]0.99[6]
Diethylene Glycol Monophenyl EtherC₁₀H₁₄O₃178.21N/AN/A

Experimental Protocol: Synthesis of this compound

The Williamson ether synthesis is a versatile and widely used method for the preparation of unsymmetrical ethers.[7][8][9] This protocol outlines the general steps for the synthesis of this compound, which can be adapted and optimized based on laboratory conditions and available starting materials.

Principle: The synthesis involves a two-step, one-pot reaction. First, diethylene glycol monopentyl ether is deprotonated with a strong base to form an alkoxide. Subsequently, this alkoxide acts as a nucleophile and reacts with an ethyl halide in an Sₙ2 reaction to form the desired unsymmetrical ether.

Materials:

  • Diethylene glycol monopentyl ether

  • Sodium hydride (NaH) or other suitable strong base (e.g., potassium hydride)

  • Ethyl bromide or ethyl iodide

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • Preparation of the Alkoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a molar equivalent of sodium hydride to a solution of diethylene glycol monopentyl ether in the chosen anhydrous aprotic solvent.

    • Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

  • Ether Formation:

    • To the freshly prepared alkoxide solution, add a slight molar excess (e.g., 1.1 equivalents) of ethyl bromide or ethyl iodide dropwise at a controlled temperature (e.g., 0 °C to room temperature) to manage any exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of the quenching solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent in vacuo.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography to obtain the pure this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Williamson ether synthesis.

Williamson_Ether_Synthesis start Start: Diethylene Glycol Monopentyl Ether base_addition Add Strong Base (e.g., NaH) in Anhydrous Solvent start->base_addition alkoxide_formation Formation of Alkoxide Intermediate base_addition->alkoxide_formation ethyl_halide_addition Add Ethyl Halide (e.g., Ethyl Bromide) alkoxide_formation->ethyl_halide_addition sn2_reaction Sₙ2 Reaction ethyl_halide_addition->sn2_reaction crude_product Crude Product: Diethylene Glycol Ethyl Pentyl Ether sn2_reaction->crude_product workup Aqueous Work-up & Extraction crude_product->workup purification Purification (e.g., Distillation) workup->purification final_product Pure Diethylene Glycol Ethyl Pentyl Ether purification->final_product

Caption: Williamson Ether Synthesis Workflow

Toxicology and Potential Applications of Related Glycol Ethers

Due to the lack of specific toxicological data for this compound, this section provides an overview of the known toxicological properties of other diethylene glycol ethers, which can serve as a preliminary guide for handling and safety considerations.

General Toxicology of Diethylene Glycol Ethers:

  • Acute Toxicity: Generally, glycol ethers exhibit low to moderate acute toxicity.[10]

  • Irritation: They are generally not considered to be significant skin irritants upon acute exposure, though prolonged or repeated contact may cause irritation.[10] Some can cause eye irritation.[11]

  • Metabolism: The primary route of metabolism for glycol ethers with a free hydroxyl group is oxidation via alcohol dehydrogenase to form alkoxy acetic acids.[10]

  • Reproductive and Developmental Toxicity: Certain glycol ethers, particularly the shorter-chain ones, have been associated with reproductive and developmental toxicity in animal studies.[12][13]

  • Systemic Effects: High doses of some glycol ethers have been shown to affect the liver and kidneys in animal studies.[10] Ingestion of diethylene glycol itself can lead to acute renal failure.[14]

Potential Applications:

Based on the properties of other diethylene glycol ethers, potential applications for this compound could include:

  • Solvent: Due to their dual nature (ether and alcohol functionalities), glycol ethers are excellent solvents for a wide range of substances, including resins, dyes, and oils.[5][15][16] They are often used in paints, coatings, and cleaning products.[17]

  • Chemical Intermediate: The hydroxyl group in mono-ethers can serve as a starting point for further chemical synthesis.

  • Coupling Agent: They can act as coupling agents to form stable mixtures of otherwise immiscible liquids, such as water and organic solvents.

References

Technical Guide: Physicochemical Properties of Diethylene Glycol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

To provide a useful contextual framework for researchers, this guide presents boiling point data for structurally related diethylene glycol ethers. Furthermore, a generalized experimental protocol for boiling point determination is detailed, followed by a logical workflow diagram.

Comparative Boiling Point Data of Structurally Related Compounds

While the boiling point for Diethylene Glycol Ethyl Pentyl Ether remains unlisted in searched resources, the data for analogous compounds can offer an estimation based on molecular structure and size. The following table summarizes the boiling points of several related diethylene glycol ethers.

Compound NameCAS NumberMolecular FormulaBoiling Point (°C)
Diethylene Glycol Dimethyl Ether111-96-6C₆H₁₄O₃162[1]
Diethylene Glycol Methyl Ethyl Ether1002-67-1C₇H₁₆O₃~208.81 (estimated)[2]
Diethylene Glycol Monooctadecyl Ether16057-43-5C₂₂H₄₆O₃455.7

Note: The data presented is for comparative purposes only and does not represent the boiling point of this compound.

Generalized Experimental Protocol for Boiling Point Determination

The following is a standard methodology for determining the boiling point of a liquid substance such as a diethylene glycol ether derivative. This protocol is based on the distillation method, a fundamental technique in chemistry for separating liquid mixtures based on differences in their boiling points.

Objective: To determine the temperature at which a liquid's vapor pressure equals the atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Distillation head (Claisen adapter)

  • Thermometer with appropriate temperature range

  • Condenser (Liebig or Allihn)

  • Receiving flask

  • Boiling chips

  • Barometer

Procedure:

  • Preparation: A small volume of the liquid sample is placed in the round-bottom flask, and a few boiling chips are added to ensure smooth boiling.

  • Apparatus Assembly: The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

  • Equilibrium: The temperature reading on the thermometer will rise and then stabilize. This stable temperature is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

  • Correction: If the atmospheric pressure is not exactly 1 atm (760 mmHg), a correction may be applied to normalize the observed boiling point to standard pressure.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of a compound's boiling point.

BoilingPointWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Processing A Sample Acquisition B Apparatus Assembly A->B  Load Sample & Boiling Chips C Initiate Heating B->C Start Experiment D Observe Vapor Condensation C->D E Record Stable Temperature D->E F Record Atmospheric Pressure E->F Conclude Measurement G Apply Pressure Correction (if needed) F->G H Final Boiling Point G->H

Boiling Point Determination Workflow

References

DIETHYLENE GLYCOL ETHYL PENTYL ETHER: A Technical Solubility Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol ethyl pentyl ether, a member of the glycol ether family, is a solvent with potential applications in various industrial and research settings. Its unique molecular structure, featuring both hydrophilic ether linkages and a terminal hydroxyl group, alongside hydrophobic alkyl chains (ethyl and pentyl), imparts a distinct solubility profile. This document provides a comprehensive technical guide to the solubility of this compound, offering a qualitative analysis based on established principles of physical chemistry and data from structurally similar compounds. Due to the limited availability of specific experimental data for this particular ether, this guide also outlines standard experimental protocols for determining its solubility and provides a conceptual workflow for such an investigation.

Predicted Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar (ether and hydroxyl groups) and non-polar (ethyl and pentyl alkyl chains) moieties. This amphiphilic nature dictates its solubility in a range of solvents.

Water Solubility: The presence of two ether oxygen atoms and a terminal hydroxyl group allows for hydrogen bonding with water molecules, contributing to its water solubility. However, the presence of the relatively long pentyl group, a five-carbon alkyl chain, introduces significant hydrophobic character. This will likely result in limited or partial solubility in water . Glycol ethers with shorter alkyl chains, such as diethylene glycol monoethyl ether, are generally miscible with water.[1][2] The longer pentyl chain in this compound is expected to decrease its miscibility compared to its shorter-chain counterparts.

Solubility in Organic Solvents: Glycol ethers are known for their excellent solvency in a wide range of organic solvents.[3] this compound is expected to be readily soluble in most common organic solvents . This includes:

  • Polar protic solvents: (e.g., ethanol, methanol) due to the presence of the hydroxyl group which can participate in hydrogen bonding.

  • Polar aprotic solvents: (e.g., acetone, dimethyl sulfoxide) due to its polar ether linkages.

  • Non-polar solvents: (e.g., toluene, hexane) due to the hydrophobic ethyl and pentyl groups.

The combination of a diethylene glycol backbone with both ethyl and pentyl ether groups suggests it would be a versatile solvent, capable of dissolving a variety of substances, including resins, oils, waxes, fats, and dyestuffs.[4]

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Method
Water25Data not available
Ethanol25Data not available
Acetone25Data not available
Toluene25Data not available
Hexane25Data not available

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standard laboratory procedures can be employed. The following is a generalized protocol for determining the solubility of a liquid in various solvents.

Method 1: Isothermal Equilibrium Method

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

  • Apparatus: Temperature-controlled shaker bath, analytical balance, volumetric flasks, pipettes, gas chromatograph (GC) or high-performance liquid chromatograph (HPLC).

  • Procedure:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

    • Place the container in a temperature-controlled shaker bath and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC or HPLC to determine the concentration of this compound.

    • Calculate the solubility in the desired units (e.g., g/100 mL).

Method 2: Cloud Point Titration (for partially miscible systems)

This method is useful for determining the phase boundary of a partially miscible system, such as this compound in water.

  • Apparatus: Jacketed titration vessel with a stirrer, circulating temperature bath, calibrated burette, thermometer or thermocouple.

  • Procedure:

    • A known mass of one component (e.g., this compound) is placed in the titration vessel and brought to a specific temperature.

    • The second component (e.g., water) is added dropwise from a burette while the solution is continuously stirred.

    • The endpoint is the first appearance of a persistent turbidity (cloudiness), indicating the formation of a second phase.

    • The amount of titrant added is recorded.

    • The experiment is repeated at different temperatures to construct a phase diagram.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of solubility using the isothermal equilibrium method followed by chromatographic analysis.

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Add excess solute to solvent prep2 Equilibrate in shaker bath (constant temperature) prep1->prep2 prep3 Allow phases to separate prep2->prep3 analysis1 Withdraw aliquot of supernatant prep3->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Inject into GC/HPLC analysis2->analysis3 data1 Determine concentration from calibration curve analysis3->data1 data2 Calculate solubility data1->data2

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Conclusion

While specific experimental data on the solubility of this compound is currently lacking in the public domain, a qualitative assessment based on its molecular structure provides valuable insights for researchers and professionals in drug development and other scientific fields. Its amphiphilic nature suggests a versatile solvency profile, with limited solubility in water and good solubility in a wide array of organic solvents. The experimental protocols and workflow provided in this guide offer a clear path for obtaining the precise quantitative data necessary for various research and industrial applications.

References

An In-depth Technical Guide to the Safety of Diethylene Glycol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification

This table summarizes the key identifiers for the selected diethylene glycol ether analogs.

Identifier Diethylene Glycol Monoethyl Ether Diethylene Glycol Diethyl Ether Diethylene Glycol Monobutyl Ether Diethylene Glycol Dibutyl Ether
Synonyms Carbitol, 2-(2-Ethoxyethoxy)ethanolDiethyl Carbitol, Bis(2-ethoxyethyl) etherButyl Carbitol, 2-(2-Butoxyethoxy)ethanolDibutyl Carbitol, Bis(2-butoxyethyl)ether
CAS Number 111-90-0112-36-7112-34-5112-73-2
Molecular Formula C6H14O3C8H18O3C8H18O3C12H26O3
Molecular Weight 134.17 g/mol 162.23 g/mol 162.23 g/mol 218.34 g/mol

Physical and Chemical Properties

The following table outlines the key physical and chemical properties of the selected diethylene glycol ethers. These properties are crucial for safe handling, storage, and use in experimental settings.

Property Diethylene Glycol Monoethyl Ether Diethylene Glycol Diethyl Ether Diethylene Glycol Monobutyl Ether Diethylene Glycol Dibutyl Ether
Appearance Colorless, slightly viscous liquidColorless liquidColorless liquidAlmost colorless liquid
Odor Mild, pleasant odorNo information availableFaint, characteristicMild
Boiling Point 202 °C (396 °F)180 - 190 °C (356 - 374 °F)231 °C (448 °F)256 °C (493 °F)
Melting Point -45 °F (approx. -43 °C)-44.3 °C (-47.7 °F)-68 °C (-90 °F)-60 °C (-76 °F)
Flash Point 96 °C (205 °F)82 °C (179.6 °F)100 °C (212 °F)118 °C (245 °F)
Density 0.99 g/cm³ at 25 °C0.909 g/cm³ at 25 °C0.954 g/cm³ at 20 °C0.884 g/cm³ at 20 °C
Solubility in Water CompleteSolubleSolubleSlightly soluble
Vapor Pressure 0.12 mmHg at 20 °C0.48 mmHg at 20 °C0.02 mmHg at 20 °C<0.01 mmHg at 20 °C
Autoignition Temperature 204 °C (399.2 °F)174 °C (345 °F)228 °C (442 °F)228 °C (442 °F)

Toxicological Information

This section provides a summary of the available toxicological data. It is important to note that the toxicity can vary significantly even between closely related substances.

Parameter Diethylene Glycol Monoethyl Ether Diethylene Glycol Diethyl Ether Diethylene Glycol Monobutyl Ether Diethylene Glycol Dibutyl Ether
LD50 Oral (Rat) 8.69 g/kg>2,000 mg/kg3,305 mg/kg3,900 mg/kg
LD50 Dermal (Rabbit) 9,143 mg/kg>5,000 mg/kg2,764 mg/kg3,600 mg/kg
Skin Irritation May cause mild skin irritationCauses skin irritationSlight skin irritation with prolonged contactMay cause mild skin irritation
Eye Irritation Moderate irritationCauses serious eye irritationCauses serious eye irritationMay cause mild eye irritation
Inhalation Hazard May cause respiratory tract irritationMay cause respiratory tract irritationMay cause respiratory tract irritationMay cause respiratory tract irritation
Reproductive Toxicity Not considered a reproductive toxicant in animal studiesMay damage fertility or the unborn childNo relevant data foundNo information found
Carcinogenicity Not classified as a carcinogenNot classified as a carcinogen by IARC, NTP, or OSHANot classified as a carcinogenNo information found

Experimental Protocols: Skin Irritation Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the skin irritation potential of a diethylene glycol ether, based on standard toxicological testing procedures.

Skin_Irritation_Workflow A Test Substance Preparation (e.g., neat or diluted in a suitable vehicle) B Animal Model Selection (e.g., Albino rabbits) A->B Protocol Design C Dose Application (0.5 mL of test substance applied to a small area of shaved skin) B->C Acclimatization D Exposure Period (Semi-occlusive dressing for 4 hours) C->D Application E Observation and Scoring (Erythema and edema scored at 1, 24, 48, and 72 hours post-application) D->E Removal of Dressing F Data Analysis (Calculation of mean scores) E->F Data Collection G Classification (Categorization as non-irritant, mild, moderate, or severe irritant based on scoring criteria) F->G Interpretation

An In-depth Technical Guide to the Spectral Data of Diethylene Glycol Ethyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the predicted spectral data for Diethylene Glycol Ethyl Pentyl Ether. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from close structural analogs to present a reliable, representative spectral profile. This guide includes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed, generalized experimental protocols for data acquisition. The logical workflow for spectroscopic analysis is also visualized.

Introduction

This compound is a diether of diethylene glycol, featuring both an ethyl and a pentyl group. As with many glycol ethers, it is anticipated to have applications as a solvent and intermediate in various industrial and pharmaceutical contexts. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control. This guide provides an in-depth analysis of its predicted spectral data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the known spectral properties of analogous compounds, including diethylene glycol diethyl ether, diethylene glycol monobutyl ether, and pentyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65 - 3.50m8H-O-CH₂ -CH₂ -O-CH₂ -CH₂ -O-
~3.45t2H-O-CH₂ -CH₂CH₂CH₂CH₃
~3.40q2H-O-CH₂ -CH₃
~1.55p2H-O-CH₂-CH₂ -CH₂CH₂CH₃
~1.30m4H-O-CH₂CH₂-CH₂ -CH₂ -CH₃
~1.15t3H-O-CH₂-CH₃
~0.88t3H-O-(CH₂)₄-CH₃

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~71.0-O-C H₂-CH₂CH₂CH₂CH₃
~70.5-O-C H₂-C H₂-O-
~69.5-O-C H₂-CH₃
~66.5-O-CH₂-C H₂-O-
~29.5-O-CH₂-C H₂-CH₂CH₂CH₃
~28.0-O-CH₂CH₂-C H₂-CH₂CH₃
~22.5-O-(CH₂)₃-C H₂-CH₃
~15.0-O-CH₂-C H₃
~14.0-O-(CH₂)₄-C H₃
Infrared (IR) Spectroscopy

Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretching (alkane)
1470 - 1440MediumC-H bending (alkane)
1150 - 1085Strong, BroadC-O-C stretching (ether)[1]
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
190.15[M]⁺ (Molecular Ion)
117.09[CH₃(CH₂)₄OCH₂CH₂O]⁺
103.07[CH₃CH₂OCH₂CH₂O]⁺
87.08[CH₃(CH₂)₄O]⁺
73.06[CH₃CH₂OCH₂]⁺
59.04[CH₃CH₂O]⁺
45.03[CH₂=O⁺-CH₂CH₃]
43.05[CH₃(CH₂)₂]⁺
29.04[CH₃CH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for liquid organic compounds such as this compound.

NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.[2]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[2][3]

    • Gently swirl the vial to ensure the sample is fully dissolved and the solution is homogeneous.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[2]

    • Cap the NMR tube securely.[2]

  • Data Acquisition :

    • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[2]

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]

    • Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation (Neat Liquid) :

    • Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5]

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[4][5]

  • Data Acquisition :

    • Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[5]

    • Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

    • Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the salt plates thoroughly with a dry solvent (e.g., acetone or ethanol) and return them to a desiccator.[4]

Mass Spectrometry
  • Sample Introduction (for GC-MS) :

    • Dilute a small amount of the liquid sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

    • Inject a small volume (typically 1 µL) of the diluted sample into the gas chromatograph (GC).

    • The GC will separate the components of the sample, and the eluent will be directly introduced into the ion source of the mass spectrometer.

  • Data Acquisition (Electron Ionization - EI) :

    • As the sample molecules enter the ion source, they are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes ionization and fragmentation of the molecules.

    • The resulting positively charged ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Liquid Organic Compound cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation Sample Liquid Organic Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample on Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Analyze_NMR Analyze NMR Spectra (Chemical Shifts, Integration, Multiplicity) NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Functional Group Identification) IR->Analyze_IR Analyze_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation Pattern) GCMS->Analyze_MS Structure_Elucidation Structural Elucidation Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation Analyze_MS->Structure_Elucidation

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide on DIETHYLENE GLYCOL ETHYL PENTYL ETHER: Current Knowledge and Future Research Avenues

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding Diethylene Glycol Ethyl Pentyl Ether (CAS No. 18854-46-1). Initial investigations reveal that while this compound is identified in chemical databases and mentioned in industrial patents, there is a significant lack of in-depth scientific research into its biological effects, potential therapeutic applications, and detailed experimental protocols. This document summarizes the available information and, to provide a valuable context for researchers, draws parallels with the broader, more extensively studied class of diethylene glycol alkyl ethers. The aim is to equip researchers with the foundational knowledge required to explore the untapped research potential of this specific ether.

Introduction to this compound

This compound is a chemical compound belonging to the glycol ether family. These substances are known for their versatile solvent properties, which has led to their use in a variety of industrial applications. While many glycol ethers have been extensively studied, this compound remains a relatively obscure member of this class.

Initial database searches have confirmed the identity of this compound and its associated CAS number.

Table 1: Chemical Identification of this compound

PropertyValue
Chemical Name This compound
CAS Number 18854-46-1[1][2][3][4][5]
Molecular Formula C11H24O3

Current Documented Uses

The primary documented application of this compound is as a solvent in industrial cleaning formulations. Several Japanese patents list this compound as a component in detergent compositions and cleaning agents for removing rosin-based solder flux. This suggests its utility in dissolving non-polar and semi-polar residues in manufacturing and electronics.

Potential Research Uses: An Extrapolation from Related Glycol Ethers

Given the absence of specific research on this compound, we can look to the broader family of diethylene glycol alkyl ethers, such as Diethylene Glycol Monoethyl Ether (DEGEE), to infer potential areas of investigation.[6] Glycol ethers, in general, are recognized for their excellent solvency, which makes them useful in a range of applications from coatings and inks to cleaners.[7][8][9]

For researchers in drug development, the most pertinent characteristic of related glycol ethers is their role as penetration enhancers in topical and transdermal drug delivery systems.[6] The ability of these solvents to interact with the stratum corneum of the skin can facilitate the absorption of active pharmaceutical ingredients. This suggests a potential, yet unexplored, application for this compound in dermatological and transdermal formulations.

Toxicology and Safety Profile: A General Overview

Detailed toxicological data for this compound is not currently available. However, the toxicology of glycol ethers as a class has been a subject of study. Some members of the ethylene glycol ether family have been associated with reproductive and developmental toxicity. It is crucial for any future research involving this compound to include a thorough evaluation of its safety profile.

Experimental Protocols

A comprehensive search of scientific literature and patent databases did not yield any detailed experimental protocols specifically for the use of this compound in a research context. The industrial patents mentioning its use as a solvent do not provide the level of detail required for replication in a laboratory setting for research purposes.

Researchers interested in investigating this compound would need to develop novel protocols based on the intended application, drawing from established methodologies for evaluating solvents, penetration enhancers, or other relevant functionalities.

Signaling Pathways and Mechanisms of Action

There is no information available in the public domain regarding any interaction of this compound with biological signaling pathways or any defined mechanism of action. This represents a significant knowledge gap and a key area for future fundamental research.

Due to the lack of this information, no diagrams for signaling pathways or experimental workflows can be provided at this time.

Conclusion and Future Directions

This compound is a chemical compound with documented use as an industrial solvent. However, its potential in the realms of pharmaceutical research and drug development remains entirely unexplored. There is a notable absence of publicly available data on its physicochemical properties, biological effects, and safety profile.

For researchers and scientists, this presents a unique opportunity. The following areas are recommended for future investigation:

  • Physicochemical Characterization: Detailed analysis of properties such as boiling point, vapor pressure, solubility in various pharmaceutically relevant solvents, and partition coefficient.

  • Toxicological Assessment: Comprehensive in vitro and in vivo studies to determine the cytotoxicity, genotoxicity, and potential reproductive or developmental toxicity.

  • Drug Delivery Applications: Evaluation of its potential as a penetration enhancer for topical and transdermal formulations, including studies on its effect on skin integrity and drug permeation.

  • Biological Activity Screening: Broader screening to identify any potential unforeseen biological or pharmacological activities.

The development of a robust body of research on this compound could unveil new applications for this currently understudied compound and provide novel tools for drug development professionals.

References

An In-depth Technical Guide to Diethylene Glycol Ethers: A Literature Review in the Context of Diethylene Glycol Ethyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A thorough literature search did not yield specific data for "Diethylene Glycol Ethyl Pentyl Ether." This suggests that it is not a commonly synthesized or studied compound. This guide, therefore, provides a comprehensive review of closely related and well-documented diethylene glycol ethers. The properties and behaviors of these analogous compounds can serve as a valuable reference for researchers, scientists, and drug development professionals to infer the likely characteristics of this compound.

This technical guide synthesizes available scientific literature on the chemical properties, synthesis, applications, and toxicology of various diethylene glycol ethers, with a focus on providing quantitative data and detailed experimental protocols.

Physicochemical Properties of Diethylene Glycol Ethers

The following tables summarize the key physicochemical properties of selected diethylene glycol ethers to facilitate comparison. These properties are crucial for understanding their behavior in various applications, from industrial solvents to pharmaceutical excipients.

Table 1: General and Physical Properties of Selected Diethylene Glycol Ethers

PropertyDiethylene Glycol Monoethyl Ether (DEGEE)Diethylene Glycol Diethyl EtherDiethylene Glycol Monobutyl Ether (DGBE)Diethylene Glycol Monohexyl Ether
CAS Number 111-90-0[1]112-36-7[2]112-34-5[2]112-59-4
Molecular Formula C6H14O3[3]C8H18O3[4]C8H18O3[2]C10H22O3
Molecular Weight ( g/mol ) 134.17[3]162.23[4]162.23[5]190.28
Appearance Colorless, slightly viscous liquid[3]Clear, colorless viscous liquid[4]Colorless liquid[2]Water-white liquid
Odor Mild, pleasant[3]-Faint butyl odor[6]Characteristic
Boiling Point (°C) 196-202[3]180 - 190[2]231[5]259.1
Melting Point (°C) -76-44.3[2]-68[2]-40
Flash Point (°C) 96.1 (open cup)[7]82[2]99[5]127
Density (g/cm³ at 20°C) 0.989[8]0.9080.954[2]0.935
Vapor Pressure (mmHg at 20°C) <10.48[2]<1<0.01
Solubility in Water Miscible[9]Soluble[2]Completely miscible[5]17,000 mg/L

Table 2: Toxicological Data for Selected Diethylene Glycol Ethers

ParameterDiethylene Glycol Monoethyl Ether (DEGEE)Diethylene Glycol Diethyl EtherDiethylene Glycol Monobutyl Ether (DGBE)
Acute Oral LD50 (rat) 5500 mg/kg[1]4970 mg/kg5660 mg/kg
Acute Dermal LD50 (rabbit) 8500 mg/kg[1]-2700 mg/kg
Skin Irritation Slightly irritating[1]Irritant[2]Irritant
Eye Irritation Moderately irritating[1]Serious eye irritation[2]Serious eye irritation[6]
NOAEL (No-Observed-Adverse-Effect Level) - Oral 2200 mg/kg/day (rat, developmental)[10]200 mg/kg/day (rabbit, developmental and maternal)[11]891 mg/kg-day (rat, subchronic)[12]
LOAEL (Lowest-Observed-Adverse-Effect Level) - Oral 4400 mg/kg/day (rat, reproductive)[10]400 mg/kg/day (rabbit, developmental and maternal)[11]1782 mg/kg-day (rat, subchronic)[12]

Synthesis of Diethylene Glycol Ethers

The synthesis of unsymmetrical diethylene glycol ethers, such as the target this compound, can be conceptually approached through several established methods for ether synthesis. The Williamson ether synthesis and acid-catalyzed etherification are two common routes.

Williamson Ether Synthesis

This method involves the reaction of a sodium alkoxide with an alkyl halide. To synthesize this compound, one could react the sodium salt of diethylene glycol monoethyl ether with a pentyl halide (e.g., 1-bromopentane) or the sodium salt of diethylene glycol monopentyl ether with an ethyl halide.

Conceptual Experimental Protocol (Williamson Synthesis):

  • Preparation of Alkoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve diethylene glycol monoethyl ether in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Add sodium hydride (NaH) portion-wise to the solution at 0°C with stirring. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Alkylation: Add 1-bromopentane dropwise to the solution of the alkoxide.

  • The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure complete reaction.

  • Work-up and Purification: After cooling, the reaction is quenched by the slow addition of water. The product is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by fractional distillation under vacuum to yield the desired this compound.

Acid-Catalyzed Etherification

This method involves the dehydration of a mixture of two different alcohols or a diol and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst.[13]

Experimental Protocol for Synthesis of Diethylene Glycol Monoethyl Ether[13]:

  • Reactants and Catalyst: In a 50ml high-pressure reactor, 20g of a mixture of diethylene glycol and ethanol with a molar ratio of 1:10 are added. To this, 1g of a HY (silicon-aluminum ratio of 11) catalyst is added.[13]

  • Reaction Conditions: The mixture is stirred at room temperature to ensure homogeneity. The reactor is then sealed and purged with nitrogen to replace the air. The temperature is raised to 240°C, and the reaction proceeds for 2 hours under autogenous pressure.[13]

  • Post-Reaction and Analysis: After the reaction, stirring is stopped, and the reactor is cooled to room temperature. A sample of the reaction liquid is taken for analysis by gas chromatography. This protocol reported a diethylene glycol conversion of 46.8% and a selectivity for diethylene glycol monoethyl ether of 75.2%.[13]

A similar approach could be envisioned for the synthesis of this compound by reacting diethylene glycol with a mixture of ethanol and pentanol, though this would likely result in a mixture of products requiring careful separation.

Toxicological Profile of Glycol Ethers

Glycol ethers, as a class, can be absorbed through ingestion, inhalation, and dermal contact.[14] Their toxicity is largely dependent on their metabolism.

Metabolism of Diethylene Glycol Ethers

The primary metabolic pathway for many glycol ethers involves oxidation by alcohol dehydrogenase to form the corresponding alkoxyacetic acid. These acidic metabolites are largely responsible for the observed toxicity.

metabolism Diethylene Glycol Alkyl Ether Diethylene Glycol Alkyl Ether Alkoxyacetic Acid Metabolite Alkoxyacetic Acid Metabolite Diethylene Glycol Alkyl Ether->Alkoxyacetic Acid Metabolite Alcohol Dehydrogenase Target Organ Toxicity Target Organ Toxicity Alkoxyacetic Acid Metabolite->Target Organ Toxicity

Metabolism of Diethylene Glycol Ethers.
General Toxicological Effects

  • Acute Toxicity: Acute exposure to high levels of glycol ethers can lead to central nervous system depression, pulmonary edema, and severe liver and kidney damage.[15]

  • Chronic Toxicity: Long-term exposure may result in neurological effects (fatigue, tremor), and hematological effects such as anemia.[15]

  • Reproductive and Developmental Toxicity: Some glycol ethers, particularly those with shorter alkyl chains like the methyl and ethyl ethers, have been associated with reproductive and developmental toxicity in animal studies, including testicular atrophy and teratogenicity.[16] Longer-chain derivatives are generally less potent in this regard.[16] For instance, in a dermal developmental study in rats with Diethylene Glycol Monoethyl Ether, no developmental toxicity was reported at 6,000 mg/kg/day, though maternal weight gain was decreased at this dose.[10]

  • Carcinogenicity: There is currently no information to suggest that glycol ethers are carcinogenic in humans.[15]

Experimental Workflows

General Synthesis and Purification Workflow

The synthesis of a specific diethylene glycol ether, followed by its purification and characterization, follows a logical experimental progression.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Extraction Extraction Crude Product->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation GC-MS GC-MS Distillation->GC-MS NMR NMR Distillation->NMR FTIR FTIR Distillation->FTIR

General workflow for synthesis and analysis.

This guide provides a foundational understanding of diethylene glycol ethers, which should prove valuable for professionals working with these and related compounds. The provided data and protocols for analogous substances offer a strong starting point for predicting the properties and safe handling of this compound.

References

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Fundamentals of Diethylene Glycol Monoethyl Ether

Introduction

Diethylene glycol monoethyl ether (DEGME), also known by trade names such as Carbitol® and Transcutol®, is a versatile hydroalcoholic solvent with a wide range of applications in the pharmaceutical, cosmetic, and chemical industries.[1][2] It is produced through the O-alkylation of ethanol with two ethylene oxide units, followed by distillation.[3][4] Its unique physicochemical properties make it an effective solubilizer, penetration enhancer, and surfactant, particularly for poorly water-soluble drugs.[1][3] This technical guide provides an in-depth overview of the fundamental characteristics of DEGME, including its physicochemical properties, synthesis, analytical methods, and its mechanism of action as a skin penetration enhancer.

Physicochemical Properties

DEGME is a clear, colorless, and slightly viscous liquid with a mild, pleasant odor.[5] It is miscible with water and most organic solvents.[1] The key physicochemical properties of DEGME are summarized in the tables below.

Table 1: General and Physical Properties of Diethylene Glycol Monoethyl Ether
PropertyValueReference(s)
Chemical Formula C6H14O3[6]
Molecular Weight 134.17 g/mol [6][7]
Appearance Clear, colorless liquid[5]
Odor Mild, pleasant[5]
Boiling Point 196 - 202 °C[6][7]
Melting Point -78 °C (vitreous)[1]
Density 0.989 - 0.999 g/mL at 25 °C[5][7]
Refractive Index 1.426 - 1.428 at 20 °C[8][9]
Viscosity 3.85 - 4.5 mPa·s at 20 °C[7]
Flash Point 91 - 96.1 °C[7]
Vapor Pressure < 130 Pa at 20 °C[1]
Solubility Miscible with water and most organic solvents[1]
Table 2: Pharmaceutical and Drug Delivery Related Properties
PropertyValueReference(s)
Hansen Solubility Parameters Data available for lipid screening[1]
Log P (Octanol/Water) -0.54[1]
Surface Tension 31.8 mN/m[1]
HLB Value 4.2[1]

Synthesis of Diethylene Glycol Monoethyl Ether

DEGME is typically synthesized through the etherification of diethylene glycol with ethanol in the presence of an acid catalyst.[10]

Experimental Protocol: Synthesis of DEGME

Objective: To synthesize Diethylene Glycol Monoethyl Ether from diethylene glycol and ethanol.

Materials:

  • Diethylene glycol

  • Ethanol

  • Solid acid catalyst (e.g., Amberlyst-15, H-beta, HZSM-5)[10]

  • High-pressure autoclave

  • Nitrogen gas

  • Gas chromatograph for analysis

Procedure:

  • In a 50 mL high-pressure autoclave, add 20g of a mixture of diethylene glycol and ethanol with a molar ratio of 1:6.[10]

  • Add 2g of Amberlyst-15 catalyst to the mixture.[10]

  • Stir the mixture at room temperature to ensure homogeneity and then seal the autoclave.[10]

  • Purge the autoclave with nitrogen gas 3-5 times to remove air.[10]

  • Increase the temperature to 150°C. The reaction pressure will be autogenous.[10]

  • Maintain the reaction for 2 hours with continuous stirring.[10]

  • After 2 hours, stop the stirring and allow the autoclave to cool to room temperature.[10]

  • Collect a sample of the reaction mixture for analysis.

  • Analyze the product using gas chromatography to determine the conversion of diethylene glycol and the selectivity for diethylene glycol monoethyl ether.[10]

Analytical Methods for Quality Control

The purity and quality of DEGME are critical for its application, especially in the pharmaceutical industry. Gas chromatography is a standard method for its analysis.

Experimental Protocol: Purity Determination by Gas Chromatography

Objective: To determine the purity of a Diethylene Glycol Monoethyl Ether sample and quantify impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame-ionization detector (FID).[8][11]

  • Column: 0.32-mm × 30-m fused-silica capillary column bonded with a 1.0-µm layer of phase G46.[8]

  • Injector Temperature: 150 °C[8]

  • Detector Temperature: 250 - 275 °C[8]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.[8][11]

    • Ramp 1: Increase at 5 °C/minute to 180 °C.[8][11]

    • Ramp 2: Increase at 30 °C/minute to 230 °C, hold for 5 minutes.[8][11]

  • Carrier Gas: Helium at a flow rate of approximately 1 mL/minute.[8][11]

  • Injection Volume: Approximately 0.5 µL.[8]

Procedure:

  • System Suitability: Prepare a solution containing known concentrations of DEGME and potential impurities (e.g., 2-methoxyethanol, 2-ethoxyethanol, ethylene glycol, diethylene glycol) to verify the chromatographic system's performance, including resolution and reproducibility.[8]

  • Sample Preparation: The DEGME sample is typically analyzed neat.

  • Injection and Analysis:

    • Inject the sample into the gas chromatograph.[8]

    • Record the chromatogram and integrate the peak areas.[8]

  • Calculation:

    • Calculate the percentage purity of DEGME by dividing the peak area of DEGME by the total area of all peaks in the chromatogram and multiplying by 100.[8][11]

    • Identify and quantify any impurities by comparing their retention times and peak areas with those of the standards from the system suitability run.

Applications in Drug Development

DEGME is widely used in pharmaceutical formulations as a solvent and penetration enhancer, particularly in topical and transdermal drug delivery systems.[1][12] Its ability to increase the solubility of poorly water-soluble drugs and enhance their permeation through the skin makes it a valuable excipient.[1][13]

Mechanism of Skin Penetration Enhancement

DEGME enhances skin penetration through multiple mechanisms:

  • Increased Drug Solubility: It alters the solubility parameter of the intercellular lipid domain of the stratum corneum, allowing more drug to partition into the skin.[13]

  • Interaction with Intercellular Water: DEGME interacts with water within the stratum corneum, which can alter the barrier properties of the skin.[1][14]

  • Modification of Stratum Corneum Structure: It can change the molecular mobility of proteins and lipids in the stratum corneum, thereby reducing its barrier function.[1]

SkinPenetrationMechanism cluster_0 Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis Drug Poorly Soluble Drug SC_Lipids Intercellular Lipids Drug->SC_Lipids Partitioning DEGME DEGME DEGME->SC_Lipids Alters Solubility Parameter SC_Proteins Corneocyte Proteins DEGME->SC_Proteins Increases Mobility SC_Water Intercellular Water DEGME->SC_Water Hydration Modification Target Target Site SC_Lipids->Target Enhanced Drug Permeation

Caption: Mechanism of DEGME as a skin penetration enhancer.

Experimental Workflow: Synthesis and Purification

The overall process for producing high-purity DEGME for pharmaceutical use involves synthesis followed by a rigorous purification process.

SynthesisWorkflow Reactants Diethylene Glycol + Ethanol Reaction Etherification Reaction (High Temperature & Pressure) Reactants->Reaction Catalyst Solid Acid Catalyst Catalyst->Reaction Crude_Product Crude DEGME Mixture Reaction->Crude_Product Filtration Catalyst Removal (Filtration) Crude_Product->Filtration Distillation Purification (Fractional Distillation) Filtration->Distillation Pure_Product High-Purity DEGME Distillation->Pure_Product QC Quality Control Analysis (GC, etc.) Pure_Product->QC

Caption: Workflow for the synthesis and purification of DEGME.

References

Toxicological Profile of Diethylene Glycol Ethers: A Focus on Diethylene Glycol Diethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycol ethers are a class of solvents known for their versatile applications, yet they also present a range of toxicological concerns.[3][4] This technical guide synthesizes the available toxicological data for Diethylene Glycol Diethyl Ether (DEGEE) as a representative member of the diethylene glycol alkyl ether family. The primary toxicological effects associated with glycol ethers include reproductive and developmental toxicity, hematotoxicity, and central nervous system depression.[3][4][5] This document provides a compilation of quantitative toxicity data, detailed experimental methodologies for key studies, and visual representations of metabolic pathways and experimental workflows to support research and drug development activities.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for Diethylene Glycol Diethyl Ether (DEGEE).

Table 1: Acute Toxicity Data for Diethylene Glycol Diethyl Ether

Test TypeSpeciesRouteValueReference
LD50RatOral4970 mg/kg[6]
LD50RabbitDermal1410 mg/kg[6]
Eye IrritationRabbitOcular50 mg (Moderate)[6]

Table 2: Developmental Toxicity of Diethylene Glycol Diethyl Ether in Mice

Dose Level (mg/kg/day)Route of AdministrationStudy DurationKey FindingsNOAEL (Developmental Toxicity)NOAEL (Maternal Toxicity)Reference
0, 300, 1500, 3000, 4500GavageGestational Days 6-15Significantly lower average fetal body weight at 3000 mg/kg. Maternal toxicity (CNS depression, mortality) at ≥1500 mg/kg.1500 mg/kg/day300 mg/kg/day[7]
0, 100, 200, 400GavageGestational Days 7-14No adverse developmental effects at any dose. Maternal toxicity (mortality) at 400 mg/kg.400 mg/kg/day200 mg/kg/day[7]

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Acute Oral Toxicity (LD50) - Rat

Objective: To determine the median lethal dose (LD50) of a substance when administered orally to rats.

Methodology:

  • Test Species: Wistar rats (specific strain may vary).

  • Administration: The test substance is administered by oral gavage.

  • Dosage: A range of graded doses is administered to different groups of animals.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50 is calculated using statistical methods, such as the probit analysis.

Developmental Toxicity Study - Mouse

Objective: To assess the potential of a substance to cause adverse effects on the developing fetus when administered to pregnant animals.

Methodology:

  • Test Species: Timed-pregnant CD-1 mice.[7]

  • Administration: The test substance (Diethylene glycol diethyl ether) is administered daily in distilled water by oral gavage.[7]

  • Dosage and Duration: Doses of 0, 300, 1500, 3000, and 4500 mg/kg were administered on gestational days 6 through 15.[7]

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight is recorded throughout the study.[7]

  • Fetal Examination: On gestational day 17, fetuses are delivered by cesarean section and examined for external, visceral, and skeletal malformations. Fetal body weight is also recorded.[7]

  • Endpoints: The study evaluates maternal toxicity (mortality, clinical signs, body weight changes) and developmental toxicity (fetal viability, fetal weight, incidence of malformations). The No Observed Adverse Effect Level (NOAEL) for both maternal and developmental toxicity is determined.[7]

Visualizations

Metabolic Pathway of Diethylene Glycol Ethers

cluster_enzymes Key Enzymes DEGEE Diethylene Glycol Diethyl Ether Intermediate 2-(2-ethoxyethoxy)acetaldehyde DEGEE->Intermediate Oxidation ADH Alcohol Dehydrogenase ALDH Aldehyde Dehydrogenase Metabolite 2-(2-ethoxyethoxy)acetic acid (Toxic Metabolite) Intermediate->Metabolite Oxidation Excretion Renal Excretion Metabolite->Excretion

Caption: Metabolic activation of diethylene glycol ethers.

General Workflow for a Developmental Toxicity Study

Start Acclimatization of Timed-Pregnant Animals Dosing Daily Dosing during Organogenesis Start->Dosing Observation Maternal Observation (Clinical Signs, Body Weight) Dosing->Observation CSection Cesarean Section (Late Gestation) Observation->CSection Fetal_Exam Fetal Examination (External, Visceral, Skeletal) CSection->Fetal_Exam Data_Analysis Data Analysis and NOAEL Determination Fetal_Exam->Data_Analysis

Caption: Workflow of a typical developmental toxicity study.

Mechanism of Toxicity

The toxicity of diethylene glycol ethers is largely attributed to their metabolism to alkoxyacetic acids.[4] This metabolic process is initiated by alcohol dehydrogenase, followed by aldehyde dehydrogenase. The resulting acidic metabolites are believed to be the primary mediators of reproductive and developmental toxicities. The accumulation of these metabolites can lead to cellular damage in target organs. The principal clinical signs of acute intoxication in animals are consistent with non-specific central nervous system depression.[3]

Conclusion

While specific toxicological data for DIETHYLENE GLYCOL ETHYL PENTYL ETHER remains elusive, the data presented for Diethylene Glycol Diethyl Ether and the broader class of diethylene glycol ethers provide a robust framework for understanding the potential hazards. The key toxicological endpoints of concern are developmental and reproductive toxicity, driven by the metabolic formation of alkoxyacetic acids. Researchers and drug development professionals should exercise caution and consider these potential toxicities when handling or evaluating compounds containing diethylene glycol ether moieties. Further research is warranted to elucidate the specific toxicological profile of this compound.

References

Navigating the Environmental Journey of Diethylene Glycol Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Environmental Fate and Transport of Diethylene Glycol Ethyl Pentyl Ether and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide offers a detailed examination of the environmental fate and transport of diethylene glycol ethers, with a focus on providing a predictive understanding for this compound (DGEPE). By analyzing data from close structural analogs, this document outlines the expected behavior of DGEPE in various environmental compartments, including air, water, and soil. Key considerations include its anticipated biodegradability, potential for soil sorption and mobility, and aquatic toxicity. This guide also furnishes detailed experimental protocols for the key studies cited, enabling researchers to understand the methodologies behind the presented data. Visual diagrams generated using Graphviz are provided to illustrate the principal environmental pathways and a representative experimental workflow.

Physicochemical Properties and Environmental Distribution

The environmental partitioning of a chemical is largely governed by its physicochemical properties. For glycol ethers, properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are critical determinants of their distribution. Based on data for analogous compounds, DGEPE is expected to be a liquid with moderate to high water solubility and a relatively low vapor pressure. The octanol-water partition coefficient (log Kow) is a key parameter for assessing bioaccumulation potential and soil sorption.

Table 1: Physicochemical Properties of Diethylene Glycol Ethers (Analog Data)

PropertyDiethylene Glycol Monobutyl Ether (DGBE)Diethylene Glycol Diethyl Ether (DEGEE)Expected for DGEPEReference
Molecular Formula C8H18O3C8H18O3C11H24O3-
Molecular Weight ( g/mol ) 162.23162.23204.32-
Water Solubility MiscibleSolubleHigh[1]
Vapor Pressure (mmHg at 25°C) 0.040.52Low[2]
log Kow (Octanol-Water Partition Coefficient) 0.56 - 1.00.39Low to Moderate[1][2]

Note: Data for DGEPE is estimated based on trends observed in homologous series of glycol ethers.

The high water solubility and low vapor pressure suggest that if released into the environment, DGEPE will predominantly partition to the aqueous phase. Volatilization from water surfaces is expected to be a minor transport pathway.

Environmental Fate

The persistence and transformation of DGEPE in the environment are dictated by several key processes: biodegradation, hydrolysis, and photolysis.

Biodegradation

Biodegradation is anticipated to be the primary removal mechanism for DGEPE in the environment. Studies on analogous short-chain diethylene glycol ethers indicate that they are generally readily biodegradable. For instance, Diethylene Glycol Monobutyl Ether (DGBE) has been shown to be readily biodegradable in aerobic aqueous media.

Table 2: Biodegradability of Diethylene Glycol Ethers (Analog Data)

CompoundTest GuidelineResultHalf-life (estimated)Reference
Diethylene Glycol Monobutyl Ether (DGBE)OECD 301CReadily BiodegradableDays to weeks[1]
Diethylene Glycol Diethyl Ether (DEGEE)Not specifiedNot expected to be an important fate process-[2]
Diethylene GlycolOECD 301B/301A/301CReadily Biodegradable-[3]

It is important to note that while shorter-chain glycol ethers are often readily biodegradable, the introduction of longer alkyl chains, such as the pentyl group in DGEPE, could potentially decrease the rate of biodegradation.

Abiotic Degradation

Hydrolysis: The ether linkages in DGEPE are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway.

Photolysis: DGEPE is not expected to absorb light at wavelengths greater than 290 nm. Consequently, direct photolysis in aquatic environments is unlikely to be a significant fate process. In the atmosphere, however, glycol ethers can react with photochemically produced hydroxyl radicals. The atmospheric half-life for diethylene glycol diethyl ether is estimated to be approximately 14 hours, suggesting that this can be a relevant degradation pathway for any fraction that partitions to the atmosphere.[2]

Environmental Transport

Soil Mobility

The potential for a chemical to move through soil is described by its soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates high mobility. Based on the high water solubility and low log Kow of analogous glycol ethers, DGEPE is expected to have a low Koc value, suggesting it will have high mobility in soil and a potential to leach into groundwater.

Table 3: Soil Sorption and Mobility of Diethylene Glycol Ethers (Analog Data)

Compoundlog KowKoc (L/kg)Mobility PotentialReference
Diethylene Glycol Monobutyl Ether (DGBE)0.56 - 1.0LowHigh[1]
Diethylene Glycol Diethyl Ether (DEGEE)0.3939 (estimated)Very High[2]
Bioaccumulation

Bioaccumulation is the process by which a chemical concentrates in an organism to a level higher than that in the surrounding environment. The potential for bioaccumulation is often estimated using the log Kow value. With an expected low to moderate log Kow, the potential for DGEPE to bioaccumulate in aquatic organisms is considered to be low. The estimated bioconcentration factor (BCF) for diethylene glycol diethyl ether is 3, further supporting a low bioaccumulation potential.[2]

Ecotoxicity

The potential adverse effects of DGEPE on aquatic organisms are an important consideration for its environmental risk assessment. Acute aquatic toxicity is typically evaluated by determining the concentration that is lethal to 50% of a test population (LC50) over a short period.

Table 4: Aquatic Toxicity of Diethylene Glycol Ethers (Analog Data)

CompoundSpeciesEndpointValue (mg/L)Reference
Diethylene Glycol Diethyl Ether (DEGEE)Fish96-hour LC501300 - 2000[4]
Diethylene GlycolNot specified-Low toxicity concern[3]

Based on the available data for analogous compounds, DGEPE is expected to have low acute toxicity to aquatic organisms.

Experimental Protocols

To ensure the reproducibility and reliability of environmental fate and transport data, standardized experimental protocols are employed. The following sections detail the methodologies for key experiments cited in this guide.

Biodegradability: OECD Test Guideline 301C (Modified MITI Test I)

Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.

Methodology:

  • Inoculum: A mixed population of microorganisms from at least three different sources (e.g., activated sludge, soil, surface water) is used. The inoculum is pre-cultured to ensure activity.

  • Test System: The test is conducted in a closed respirometer, which measures oxygen consumption over time.

  • Procedure: A defined concentration of the test substance is added to a mineral medium inoculated with the prepared microorganisms. A control vessel with inoculum but without the test substance, and a reference vessel with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel. The vessels are incubated in the dark at a constant temperature (25 ± 1°C) for 28 days.

  • Data Analysis: The biochemical oxygen demand (BOD) is measured continuously or at frequent intervals. The percentage of biodegradation is calculated as the ratio of the measured BOD to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within the 28-day period and within a "10-day window" following the onset of biodegradation.[5][6][7][8]

Soil Adsorption/Desorption: OECD Test Guideline 106 (Batch Equilibrium Method)

Objective: To determine the adsorption and desorption coefficients of a chemical in soil, which are used to assess its mobility.

Methodology:

  • Soil Selection: A minimum of five different soil types with varying organic carbon content, pH, and texture are used.

  • Test Substance Preparation: A solution of the test substance (often radiolabeled for ease of detection) is prepared in a 0.01 M CaCl2 solution.

  • Adsorption Phase: Known masses of soil are equilibrated with known volumes of the test substance solution in centrifuge tubes. The tubes are agitated for a predetermined equilibrium period (typically 24-48 hours) at a constant temperature.

  • Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Data Analysis: The soil adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. The organic carbon-normalized adsorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.[9][10][11][12]

Acute Fish Toxicity: OECD Test Guideline 203

Objective: To determine the acute lethal toxicity of a substance to fish.

Methodology:

  • Test Organism: A recommended fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. Water temperature, pH, and dissolved oxygen are maintained within specified limits.

  • Procedure: A control group and at least five test concentrations in a geometric series are used. The fish are observed for mortality and any sublethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis: The cumulative mortality data at 96 hours is used to calculate the median lethal concentration (LC50), which is the concentration estimated to cause mortality in 50% of the test fish. Statistical methods such as probit analysis are used for the calculation.[13][14][15][16][17]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.

Environmental_Fate_of_DGEPE cluster_environment Environmental Compartments cluster_processes Transformation Processes Air Air Photolysis Photolysis Air->Photolysis Hydroxyl Radicals Water Water Soil Soil Water->Soil Leaching Sediment Sediment Water->Sediment Sorption (minor) Biodegradation Biodegradation Water->Biodegradation Primary Pathway Hydrolysis Hydrolysis Water->Hydrolysis Negligible Soil->Water Runoff Soil->Biodegradation DGEPE Diethylene Glycol Ethyl Pentyl Ether DGEPE->Air Volatilization (minor) DGEPE->Water High Solubility DGEPE->Soil Spills/Leaks

Caption: Environmental fate and transport pathways of this compound (DGEPE).

OECD_301C_Workflow start Start prep_inoculum Prepare Mixed Microbial Inoculum start->prep_inoculum setup_respirometer Set up Respirometer Vessels (Test, Control, Reference) prep_inoculum->setup_respirometer add_substances Add Mineral Medium, Inoculum, and Test/Reference Substance setup_respirometer->add_substances incubation Incubate for 28 days at 25°C in the dark add_substances->incubation measure_o2 Continuously Measure Oxygen Consumption incubation->measure_o2 calculate_biodegradation Calculate % Biodegradation (BOD / ThOD) measure_o2->calculate_biodegradation evaluate Evaluate against 'Readily Biodegradable' Criteria calculate_biodegradation->evaluate end End evaluate->end

Caption: Experimental workflow for the OECD 301C biodegradability test.

References

Diethylene Glycol Ethyl Pentyl Ether: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethylene Glycol Ethyl Pentyl Ether, a lesser-known asymmetrical glycol ether. Due to the limited publicly available data on this specific compound, this paper establishes a likely historical context based on the development of the broader class of glycol ethers. A probable synthesis route via the Williamson ether synthesis is detailed, including a comprehensive experimental protocol. Physicochemical and toxicological data are presented in tabular format, drawing from closely related and well-documented diethylene glycol ethers to provide a valuable comparative reference. This guide serves as a foundational resource for researchers and professionals interested in the properties and potential applications of this and similar long-chain asymmetrical glycol ethers.

Introduction and Historical Context

The discovery and development of this compound are not well-documented in publicly available scientific literature or historical records. However, its origins can be understood within the broader history of glycol ethers. The commercial production of glycol ethers began in the 1920s, with Union Carbide's introduction of "Cellosolve" (ethylene glycol monoethyl ether) in 1924, followed by Butyl Cellosolve in 1928 and Methyl Cellosolve in 1929.[1] These compounds, derived from the reaction of ethylene oxide with alcohols, quickly found widespread use as versatile solvents in industries such as paints, lacquers, and cleaning products due to their unique combination of ether and alcohol functionalities, which imparts both high solvency and water miscibility.[1][2]

The development of diethylene glycol ethers, including Diethylene Glycol Monoethyl Ether, followed as an extension of this technology.[3] These higher-boiling point solvents offered lower volatility, making them suitable for specialized applications.[4] The synthesis of asymmetrical ethers, such as this compound, represents a further refinement, allowing for the fine-tuning of solvent properties like solvency, viscosity, and boiling point for specific applications. While the exact date of the first synthesis of this compound is unknown, it is logical to assume it was developed as part of the ongoing exploration and optimization of glycol ether properties for industrial use.

Synthesis of this compound

The most probable and versatile method for the synthesis of asymmetrical ethers like this compound is the Williamson ether synthesis.[5] This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[5] For the synthesis of this compound, there are two conceivable pathways:

  • Pathway A: The reaction of sodium diethylene glycol monoethyl etherate with a pentyl halide (e.g., 1-bromopentane).

  • Pathway B: The reaction of sodium diethylene glycol monopentyl etherate with an ethyl halide (e.g., bromoethane).

Pathway A is generally preferred due to the higher reactivity and lower steric hindrance of the primary pentyl halide compared to a potentially more hindered intermediate in the alternative route.

Proposed Synthesis Pathway (Williamson Ether Synthesis)

The following diagram illustrates the proposed synthesis of this compound via the Williamson ether synthesis, starting from diethylene glycol monoethyl ether.

G cluster_0 Step 1: Formation of the Alkoxide cluster_1 Step 2: Nucleophilic Substitution (SN2) DEGME Diethylene Glycol Monoethyl Ether Alkoxide Sodium Diethylene Glycol Monoethyl Etherate DEGME->Alkoxide + NaH NaH Sodium Hydride (NaH) in an aprotic solvent (e.g., THF) H2 Hydrogen Gas (H2) Alkoxide->H2 byproduct PentylHalide 1-Bromopentane Product Diethylene Glycol Ethyl Pentyl Ether NaBr Sodium Bromide (NaBr) Product->NaBr byproduct Alkoxide_ref->Product + 1-Bromopentane

Figure 1: Proposed Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

  • Diethylene glycol monoethyl ether (DEGEE)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 1-Bromopentane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Alkoxide Formation:

    • Under an inert atmosphere (nitrogen or argon), a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

    • Diethylene glycol monoethyl ether (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours to ensure complete formation of the alkoxide. The evolution of hydrogen gas should cease.

  • Ether Synthesis:

    • The reaction mixture is cooled to room temperature.

    • 1-Bromopentane (1.05 equivalents) is added dropwise to the alkoxide solution.

    • The reaction mixture is then heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature and the excess sodium hydride is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

G start Start: Assemble Inert Atmosphere Apparatus charge_NaH Charge Flask with NaH in Anhydrous THF start->charge_NaH add_DEGME Dropwise Addition of DEGEE in Anhydrous THF at 0°C charge_NaH->add_DEGME reflux1 Reflux for 1-2 hours (Alkoxide Formation) add_DEGME->reflux1 cool1 Cool to Room Temperature reflux1->cool1 add_pentyl_halide Dropwise Addition of 1-Bromopentane cool1->add_pentyl_halide reflux2 Reflux for 12-24 hours (Ether Synthesis) add_pentyl_halide->reflux2 cool2 Cool to Room Temperature reflux2->cool2 quench Quench with Saturated Aqueous NH4Cl cool2->quench extract Separate and Extract Aqueous Layer quench->extract dry Dry Combined Organic Layers (MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Fractional Distillation concentrate->purify end End: Characterize Pure Product purify->end

Figure 2: Experimental Workflow for the Synthesis of this compound.

Physicochemical and Toxicological Properties

Physicochemical Properties of Selected Diethylene Glycol Ethers
PropertyDiethylene Glycol Monoethyl Ether[6]Diethylene Glycol Diethyl Ether[7]Diethylene Glycol Monobutyl EtherDiethylene Glycol Monohexyl Ether[8]
CAS Number 111-90-0112-36-7112-34-5112-59-4
Molecular Formula C6H14O3C8H18O3C8H18O3C10H22O3
Molecular Weight ( g/mol ) 134.17162.23162.23190.28
Boiling Point (°C) 196-202180-190231259
Melting Point (°C) -76-44.3-68-40
Density (g/cm³ at 20°C) 0.9890.9080.9540.935
Flash Point (°C) 9671107127
Water Solubility MiscibleSolubleMiscibleSlightly Soluble
Toxicological Data for Selected Diethylene Glycol Ethers
ParameterDiethylene Glycol Monoethyl EtherDiethylene Glycol Diethyl EtherDiethylene Glycol Monobutyl Ether
LD50 (Oral, Rat) 5500 mg/kg4970 mg/kg5660 mg/kg
Primary Hazards Reproductive and developmental toxicity in animal studies.[9]Low acute toxicity.[9]Eye and skin irritant.[9]
Carcinogenicity Not classifiable as to its carcinogenicity to humans.Not classifiable as to its carcinogenicity to humans.Not classifiable as to its carcinogenicity to humans.

Disclaimer: The data presented in these tables are for analogous compounds and should be used for comparative purposes only. The properties of this compound may differ.

Potential Applications

Given its structure as a higher-boiling, asymmetrical glycol ether, this compound is likely to find applications in areas where specific solvency, low volatility, and good coupling properties are required. Potential applications, extrapolated from the uses of similar glycol ethers, include:

  • Coatings and Inks: As a coalescing agent in latex paints and as a solvent in printing inks to control drying time and improve film formation.[10][11]

  • Industrial Cleaners: As a component in heavy-duty degreasers and specialty cleaning formulations due to its ability to dissolve both polar and non-polar substances.[2]

  • Chemical Intermediate: As a starting material for the synthesis of other specialty chemicals, such as esters and plasticizers.

  • Textile and Leather Industries: As a dye carrier and leveling agent in dyeing and printing processes.[10]

  • Specialty Fluids: As a component in hydraulic fluids, brake fluids, and as an anti-icing agent in fuels, although less common than lower molecular weight glycol ethers.[12]

Conclusion

This compound is a member of the extensive family of glycol ether solvents. While specific historical and experimental data for this compound are scarce, its synthesis can be reliably predicted to follow the Williamson ether synthesis, a robust and well-established method for producing asymmetrical ethers. By examining the properties of closely related diethylene glycol ethers, it can be inferred that this compound is a high-boiling, low-volatility solvent with potential applications in coatings, cleaners, and as a chemical intermediate. This technical guide provides a foundational understanding of this compound for researchers and industry professionals, while also highlighting the need for further experimental investigation to fully characterize its properties and potential uses.

References

Methodological & Application

Application Notes and Protocols: DIETHYLENE GLYCOL ETHYL PENTYL ETHER as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for "DIETHYLENE GLYCOL ETHYL PENTYL ETHER" as a solvent in organic synthesis is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on the properties and applications of a close structural analogue, Diethylene Glycol Diethyl Ether (DEE) , also known as diethyl carbitol or bis(2-ethoxyethyl) ether. The information provided serves as a representative guide for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of higher-order glycol ethers, which are characterized by their high boiling points, chemical stability, and excellent solvating properties for a wide range of organic and organometallic compounds.[1] These solvents are particularly advantageous in reactions requiring elevated temperatures. Due to its structural similarities, the applications of Diethylene Glycol Diethyl Ether (DEE) are presented here as a strong predictive model for the utility of this compound.

Physical and Chemical Properties

The physical and chemical properties of a solvent are critical in determining its suitability for specific applications in organic synthesis. Below is a comparative table of the properties of Diethylene Glycol Diethyl Ether and related glycol ethers.

PropertyDiethylene Glycol Diethyl EtherDiethylene Glycol Monomethyl EtherDiethylene Glycol Monoethyl EtherDiethylene Glycol Monobutyl Ether
CAS Number 112-36-7111-77-3111-90-0112-34-5
Molecular Formula C₈H₁₈O₃C₅H₁₂O₃C₆H₁₄O₃C₈H₁₈O₃
Molecular Weight ( g/mol ) 162.23[2]120.15134.17162.22[1]
Boiling Point (°C) 180-190[3]193[1]196[1]230.4[1]
Melting Point (°C) -44.3[2]< -84[1]--68.1[1]
Density (g/mL at 25°C) 0.909[3]--0.9553[1]
Flash Point (°C) 82[3]93[1]96[1]78[1]
Solubility in Water SolubleMiscible[1]Miscible[1]Miscible[1]

Applications in Organic Synthesis

The high boiling point and stability of diethylene glycol dialkyl ethers make them excellent solvents for a variety of organic reactions, particularly those involving organometallic reagents and requiring elevated temperatures.

Grignard Reactions

Diethylene glycol dialkyl ethers are effective solvents for the formation of Grignard reagents (RMgX). Their ability to solvate the magnesium center stabilizes the reagent, and their high boiling point allows for reactions to be conducted at temperatures higher than those achievable with more volatile ethers like diethyl ether or tetrahydrofuran (THF). This can be particularly useful for the formation of Grignard reagents from less reactive organic halides.

Table 2: Quantitative Data for Grignard Reagent Formation in Diethylene Glycol Dialkyl Ethers

Organic HalideSolventTemperature (°C)Reaction Time (hours)Observations
Methyl chlorideDiethylene glycol diethyl ether80-852A crystalline precipitate forms upon cooling.
Ethyl bromideDiethylene glycol diethyl ether405Reaction proceeds to completion.
Methyl iodideDiethylene glycol dibutyl etherNot specified3Reaction proceeds to completion.
Ethyl bromideDiethylene glycol dibutyl ether401Reaction starts after 10 minutes.
Metal Hydride Reductions

Reductions using complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), are often performed in etheral solvents. The use of a high-boiling solvent like diethylene glycol diethyl ether can be advantageous for reductions that are sluggish at lower temperatures, allowing for higher reaction rates.

Table 3: Representative Quantitative Data for Metal Hydride Reductions

SubstrateReducing AgentSolventTemperature (°C)Reaction Time (hours)ProductYield (%)
Ethyl BenzoateLiAlH₄Diethyl EtherRefluxNot SpecifiedBenzyl alcoholHigh
Diethyl phthalateLiAlH₄Diethyl EtherNot SpecifiedNot Specified1,2-Benzenedimethanol93
Tertiary AmideLiAlH₄Diethyl EtherReflux15Tertiary AmineNot Specified
Palladium-Catalyzed Cross-Coupling Reactions

High-boiling point solvents are often employed in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which frequently require elevated temperatures to proceed efficiently. The good solvating power of diethylene glycol dialkyl ethers for both organic substrates and organometallic catalysts makes them suitable for these transformations.

Table 4: Representative Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions

ReactionAryl HalideCoupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
HeckIodobenzeneStyrenePdCl₂ (1.5 mol%)Not SpecifiedWaterNot Specified696
Suzuki4-BromoanisolePhenylboronic acidPd/RHA (0.5 mol%)Not SpecifiedEthanol10024High

Note: The data presented is for representative reactions and may not have been performed in diethylene glycol diethyl ether. However, similar conditions are expected to be effective in this solvent.

Experimental Protocols

Protocol for Grignard Reagent Formation and Reaction with a Ketone

Objective: To prepare a Grignard reagent from an aryl halide and react it with a ketone to form a tertiary alcohol, using a high-boiling diethylene glycol ether as the solvent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Diethylene glycol diethyl ether (anhydrous)

  • Benzophenone

  • 10% H₂SO₄ (aq)

  • Saturated NaCl solution (brine)

  • Anhydrous Na₂SO₄

  • Petroleum ether

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings (1.1 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of bromobenzene (1.0 eq) in anhydrous diethylene glycol diethyl ether via the dropping funnel.

    • Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

    • Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat the mixture at a suitable temperature (e.g., 60-80°C) for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • Cool the Grignard reagent solution to room temperature.

    • Dissolve benzophenone (1.0 eq) in anhydrous diethylene glycol diethyl ether and add it dropwise to the Grignard solution with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to a gentle reflux for 30 minutes.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 10% aqueous H₂SO₄.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield triphenylmethanol.

Protocol for the Reduction of an Ester with LiAlH₄

Objective: To reduce an ester to a primary alcohol using lithium aluminum hydride in a high-boiling ether solvent.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Diethylene glycol diethyl ether (anhydrous)

  • Ethyl benzoate

  • Ethyl acetate

  • Water

  • 15% NaOH (aq)

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous diethylene glycol diethyl ether.

    • Cool the suspension in an ice bath.

    • Dissolve ethyl benzoate (1.0 eq) in anhydrous diethylene glycol diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours.

    • Monitor the reaction progress by TLC.

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add water (x mL, where x = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄.

    • Add 15% aqueous NaOH (x mL) dropwise.

    • Add water (3x mL) and stir the mixture vigorously for 15-30 minutes until a granular precipitate forms.

    • Add anhydrous MgSO₄ to the mixture and stir for another 15 minutes.

    • Filter the solid and wash it thoroughly with diethyl ether.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude benzyl alcohol.

    • Purify the product by distillation or column chromatography if necessary.

Visualizations

experimental_workflow reagents Reactants & Solvent (this compound) reaction_setup Reaction Setup (Inert Atmosphere, Temperature Control) reagents->reaction_setup reaction Reaction (Stirring, Heating/Cooling) reaction_setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation, Crystallization, Chromatography) workup->purification analysis Product Analysis (NMR, IR, MS, etc.) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for organic synthesis.

solvent_properties cluster_properties Key Properties cluster_applications Resulting Applications solvent This compound high_bp High Boiling Point solvent->high_bp aprotic Aprotic Nature solvent->aprotic polar Polar solvent->polar stable Chemical Stability solvent->stable high_temp_rxns High-Temperature Reactions high_bp->high_temp_rxns organometallic Organometallic Reactions (e.g., Grignard) aprotic->organometallic reductions Metal Hydride Reductions aprotic->reductions polar->organometallic stable->high_temp_rxns cross_coupling Cross-Coupling Reactions high_temp_rxns->cross_coupling

Caption: Relationship between solvent properties and applications.

References

Application Notes and Protocols: High-Temperature Reactions Using Diethylene Glycol Ethers as Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on available data for structurally related diethylene glycol ethers, such as diethylene glycol diethyl ether and diethylene glycol monoethyl ether, due to the limited specific information on "diethylene glycol ethyl pentyl ether" in the reviewed literature. The provided data should be considered as an estimation, and preliminary experiments are highly recommended to determine the optimal conditions for the specific compound of interest.

Introduction

Diethylene glycol ethers are a class of organic solvents with high boiling points, making them suitable for chemical reactions that require elevated temperatures. Their chemical stability, particularly at higher pH, and their ability to dissolve a wide range of organic compounds and resins make them valuable in various industrial and pharmaceutical applications.[1][2][3] In drug development, certain diethylene glycol ethers, such as diethylene glycol monoethyl ether (also known as Transcutol®), are utilized as penetration enhancers and solubilizers in topical formulations.[4][5][6][7] This document provides an overview of the potential high-temperature applications of this compound and related compounds, along with generalized experimental protocols.

Physicochemical Properties

The suitability of a solvent for high-temperature reactions is largely determined by its physical properties, most notably its boiling point. The data for related diethylene glycol ethers suggests that "this compound" would also possess a high boiling point and be a liquid at room temperature.

Table 1: Physicochemical Properties of Related Diethylene Glycol Ethers

PropertyDiethylene Glycol Diethyl EtherDiethylene Glycol Monoethyl Ether
Molecular Formula C8H18O3C6H14O3
Molecular Weight 162.23 g/mol [8]134.17 g/mol [9]
Boiling Point 180-190 °C[1]196-202 °C[9]
Melting Point -44.3 °C[1]-78 °C (vitreous)[2]
Density 0.909 g/mL at 25 °C[1]~0.99 g/cm³
Flash Point 71 °C[1]96.1 °C (open cup)[2]
Solubility Water soluble[1]Soluble in water and hydrocarbons[2]

High-Temperature Applications

High-boiling-point solvents like diethylene glycol ethers are essential for a variety of organic synthesis reactions that require significant thermal energy to proceed at a reasonable rate. These can include:

  • Nucleophilic Substitution Reactions: Reactions such as Williamson ether synthesis can benefit from higher temperatures to increase the reaction rate, especially with less reactive alkyl halides.

  • Elimination Reactions: Dehydration and dehydrohalogenation reactions often require heat to favor the elimination pathway.

  • Condensation Reactions: Certain condensation reactions, like the formation of some heterocycles, may require prolonged heating at elevated temperatures.

  • Organometallic Reactions: While some organometallic reactions are conducted at low temperatures, others, including certain cross-coupling reactions, may be performed at higher temperatures with thermally stable catalysts and solvents.

Experimental Protocols

The following are generalized protocols for conducting high-temperature reactions using a high-boiling-point diethylene glycol ether as a solvent. It is crucial to adapt these protocols based on the specific requirements of the reaction being performed.

General Protocol for a High-Temperature Nucleophilic Substitution Reaction

This protocol outlines the general steps for a nucleophilic substitution reaction, such as the synthesis of an ether or an ester, at an elevated temperature.

Materials:

  • Reactant A (e.g., an alcohol or a carboxylate salt)

  • Reactant B (e.g., an alkyl halide)

  • Diethylene glycol ether solvent

  • Base (if required, e.g., potassium carbonate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet.

  • Reagent Addition: To the flask, add Reactant A, the base (if needed), and the diethylene glycol ether solvent under an inert atmosphere.

  • Initiate Stirring: Begin stirring the mixture to ensure homogeneity.

  • Add Second Reactant: Slowly add Reactant B to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) using the heating mantle.

  • Reflux: Allow the reaction to proceed under reflux for the required amount of time, monitoring the progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

  • Workup: Quench the reaction by adding water or an appropriate aqueous solution. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Purification: Concentrate the organic extract under reduced pressure to remove the solvent. Purify the crude product by a suitable method, such as column chromatography or distillation.

Synthesis of Diethylene Glycol Monoethyl Ether (Illustrative Example)

This protocol is based on a patented method for the synthesis of diethylene glycol monoethyl ether, which itself is a high-boiling point solvent.[10] This illustrates a reaction that could be performed at high temperatures.

Reaction: Diethylene glycol + Ethanol → Diethylene glycol monoethyl ether + Water

Materials:

  • Diethylene glycol

  • Ethanol

  • Solid acid catalyst (e.g., Amberlyst-15, H-beta, HZSM-5, HY)[10]

  • High-pressure reactor

Procedure:

  • Catalyst Preparation: Use a solid acid catalyst as received or after activation according to the manufacturer's instructions.

  • Reactant Charging: In a high-pressure reactor, charge diethylene glycol and ethanol in a molar ratio between 1:1 and 1:20.[10]

  • Catalyst Addition: Add the solid acid catalyst to the reactant mixture.

  • Reaction Conditions: Heat the reactor to a temperature in the range of 180–200 °C and pressurize to 5.0 MPa.[11]

  • Reaction Time: Maintain the reaction conditions for a specified time, for instance, 2.5 hours.[11]

  • Product Isolation: After cooling and depressurizing the reactor, the product mixture can be separated and purified by distillation.

Visualizations

Experimental Workflow for High-Temperature Synthesis

The following diagram illustrates a general workflow for a chemical synthesis reaction conducted at a high temperature using a diethylene glycol ether as a solvent.

G General Workflow for High-Temperature Synthesis A Reactant & Solvent Charging B Inert Atmosphere Purge A->B C Heating to Reaction Temperature B->C D Reaction Monitoring (e.g., TLC, GC) C->D E Cooling & Quenching D->E Reaction Complete F Aqueous Workup & Extraction E->F G Drying & Solvent Removal F->G H Product Purification (e.g., Chromatography) G->H I Characterization H->I

Caption: Workflow for High-Temperature Synthesis.

Logical Relationship in Solvent Selection

This diagram illustrates the logical considerations for selecting a high-boiling-point solvent for a chemical reaction.

G Solvent Selection Logic for High-Temperature Reactions A Reaction Requirements B High Temperature Needed? A->B C Select High-Boiling Solvent B->C Yes D Consider Reactant Solubility C->D E Consider Solvent Inertness C->E F Diethylene Glycol Ether Suitable? D->F E->F G Proceed with Experiment F->G Yes H Re-evaluate Solvent Choice F->H No

Caption: Logic for High-Temperature Solvent Selection.

References

Application Notes and Protocols for Diethylene Glycol in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific protocols or application data for the use of "DIETHYLENE GLYCOL ETHYL PENTYL ETHER" in nanoparticle synthesis. The following documentation focuses on the closely related and widely utilized compound, Diethylene Glycol (DEG) , which serves multiple roles in the synthesis of a variety of nanomaterials.

Application Notes: The Role of Diethylene Glycol (DEG) in Nanoparticle Synthesis

Diethylene glycol (DEG) is a high-boiling point polyol (boiling point ~245°C) that is extensively used in the "polyol process" or "glycothermal synthesis" of nanoparticles. Its versatility allows it to function simultaneously as a solvent, a reducing agent, and a stabilizing or capping agent.

1. High-Boiling Point Solvent: DEG's high boiling point enables synthesis at elevated temperatures, which is often necessary to facilitate the decomposition of metal precursors and promote the crystallization of nanoparticles. This allows for a high degree of control over the reaction kinetics, influencing the size, shape, and crystallinity of the final product. For instance, in the glycothermal synthesis of YAG:Ce³⁺ nanoparticles, DEG is used as a co-solvent at temperatures as high as 300°C.[1]

2. Reducing Agent: At high temperatures, polyols like DEG can act as reducing agents, reducing metal salt precursors to their zero-valent metallic state. This is a cornerstone of the polyol method for producing metal nanoparticles. The oxidation of the glycol itself yields byproducts that can also play a role in the reaction. While DEG has a lower reducing power compared to ethylene glycol (EG), it is still effective in many synthesis protocols.[2]

3. Stabilizing and Capping Agent: DEG molecules and their oxidation byproducts can adsorb onto the surface of newly formed nanoparticles. This surface functionalization, or "capping," prevents the nanoparticles from aggregating, thereby ensuring colloidal stability. This steric hindrance is crucial for controlling particle growth and achieving a narrow size distribution. Computational studies suggest that DEG ligands can strongly associate with the surface of YAG nanoparticles, contributing to their high dispersibility.[2]

4. Enhanced Precursor Solubility and Reaction Control: DEG can significantly improve the solubility of certain metal precursors, such as Al(ⁱOPr)₃, ensuring better contact between reactants in the solution.[2] This homogeneity helps prevent the formation of unwanted secondary phases and promotes the synthesis of highly dispersed, uniform nanoparticles.[1][2] By adjusting the concentration of DEG, researchers can control reaction kinetics to reduce particle size and minimize aggregation.[2]

Quantitative Data Summary

The following table summarizes quantitative data from various studies using diethylene glycol (DEG) and the related ethylene glycol (EG) in nanoparticle synthesis.

Nanoparticle TypeGlycol UsedPrecursor(s)Reaction Temp. (°C)Resulting Particle Size (nm)
YAG:Ce³⁺Diethylene Glycol (co-solvent)Y(OAc)₃, Ce(OAc)₃, Al(ⁱOPr)₃300~10 (hydrodynamic diameter)
Copper (Cu)Diethylene GlycolCopper (II) Acetate190 - 200~100
Tin Sulfide (SnS)Diethylene GlycolTin Dichloride (SnCl₂·2H₂O), ThioacetamideNot SpecifiedNear-spherical, size controlled by injection temp.
Metal Oxides (TiO₂, SnO₂, etc.)Ethylene GlycolMetal Alkoxides, Metal Salts170 - 195~50 (diameter of nanowires)
Silver (Ag)Poly(ethylene glycol)Silver Nitrate (AgNO₃)80 - 12010 - 80
Copper (Cu)Ethylene GlycolCopper SulphateRoom Temperature40 - 50
Platinum (Pt)Ethylene GlycolH₂PtCl₆1502.9 - 3.7

Experimental Protocols

Protocol 1: Glycothermal Synthesis of YAG:Ce³⁺ Colloidal Nanoparticles

This protocol is a generalized method based on the glycothermal synthesis of Yttrium Aluminum Garnet (Y₃Al₅O₁₂) nanoparticles using DEG as a co-solvent.[1]

Materials:

  • Anhydrous Yttrium(III) Acetate (Y(OAc)₃)

  • Anhydrous Cerium(III) Acetate (Ce(OAc)₃)

  • Aluminum(III) Isopropoxide (Al(ⁱOPr)₃)

  • Diethylene Glycol (DEG)

  • 1,4-Butanediol (1,4-BD)

  • Acetone

  • Diethyl Ether

  • Distilled Water

Procedure:

  • Precursor Preparation: In a beaker, stoichiometrically mix anhydrous yttrium(III) acetate, anhydrous cerium(III) acetate, and aluminum(III) isopropoxide.

  • Solvent Mixture: Prepare a solvent mixture of 1,4-butanediol and diethylene glycol (e.g., 85:15 v/v).

  • Dissolution: Add the solvent mixture to the metal precursors. Use an Ultra-Turrax homogenizer to facilitate the dissolution and create a homogeneous solution.

  • Autoclave Setup: Place the beaker containing the reaction mixture inside a larger autoclave. Add a small amount of the same glycol solvent mixture to the space between the beaker and the autoclave wall to ensure uniform heat conduction.

  • Reaction: Seal the autoclave and flush with nitrogen (N₂). Heat the autoclave to 300°C at a rate of 3°C/min while stirring at 700 rpm. Maintain the temperature for 2 hours.

  • Cooling: Allow the autoclave to cool down to room temperature overnight.

  • Nanoparticle Recovery: The resulting product will be a biphasic suspension. The fine, colloidally stable nanoparticles will remain suspended. To recover them, add an anti-solvent mixture (e.g., acetone and diethyl ether) to precipitate the nanoparticles.

  • Washing: Centrifuge the suspension at high speed (e.g., 19,000 RCF) to pellet the nanoparticles. Discard the supernatant and redisperse the pellet in distilled water. Repeat the washing procedure twice.

  • Purification: Perform a final centrifugation at a lower speed (e.g., 7,000 RCF) to separate the desired colloidal nanoparticles (in the supernatant) from any larger, sedimented particles.

Protocol 2: Polyol Synthesis of Copper Nanoparticles

This protocol is a generalized method for synthesizing metallic copper nanoparticles using DEG as both the solvent and reducing agent.[3]

Materials:

  • Copper (II) Acetate (Cu(OAc)₂)

  • Diethylene Glycol (DEG)

  • Ethanol or Acetone (for washing)

Procedure:

  • Precursor Dissolution: Dissolve a specific amount of Copper (II) Acetate in Diethylene Glycol in a three-neck flask equipped with a condenser and a thermometer. (e.g., for a 0.1 mol/L concentration).

  • Inert Atmosphere: Flush the system with an inert gas like Nitrogen or Argon for 15-20 minutes to remove oxygen.

  • Heating and Reduction: Heat the solution to 190-200°C under constant stirring. The color of the solution will change as the copper ions are reduced to form copper (I) oxide and subsequently metallic copper nanoparticles. The reduction of Cu₂O to metallic Cu typically occurs in this temperature range.[3]

  • Reaction Time: Maintain the reaction at this temperature for a set period (e.g., 1-3 hours). Reaction time can be varied to control particle size and morphology.

  • Cooling: After the reaction is complete, cool the flask to room temperature.

  • Washing and Collection: Add ethanol or acetone to the cooled solution to precipitate the copper nanoparticles. Collect the nanoparticles by centrifugation.

  • Final Wash: Wash the collected nanoparticles several times with ethanol or acetone to remove any remaining DEG and byproducts.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40-50°C).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for nanoparticle synthesis using the polyol or glycothermal method.

G A Precursor Preparation (Metal Salts / Alkoxides) C Mixing & Homogenization (Stirring / Sonication) A->C B Solvent System (Diethylene Glycol ± Co-solvents) B->C D Inert Atmosphere Purge (N₂ or Ar) C->D E Glycothermal / Polyol Reaction (Heating at High Temperature) D->E F Cooling to Room Temperature E->F G Nanoparticle Recovery (Anti-solvent Precipitation) F->G H Washing & Purification (Centrifugation) G->H I Drying (Vacuum Oven) H->I J Characterization (TEM, XRD, DLS, etc.) I->J

Caption: Generalized workflow for nanoparticle synthesis via the glycothermal/polyol method.

References

Application Notes and Protocols for Diethylene Glycol Ethers as Reaction Media

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethylene glycol ethers are a versatile class of organic solvents characterized by their high boiling points, excellent thermal and chemical stability, and miscibility with a wide range of organic solvents and water. These properties make them suitable as reaction media for a variety of chemical transformations, particularly those requiring elevated temperatures and inert conditions. This document provides an overview of the properties, applications, and general protocols for using diethylene glycol ethers, with a focus on DEGEE and DEGDEE as model compounds.

Physicochemical Properties

The properties of diethylene glycol ethers make them excellent candidates for use as high-boiling point reaction solvents. A summary of the key physical and chemical data for DEGEE and DEGDEE is presented below. These values can be used to estimate the properties of "DIETHYLENE GLYCOL ETHYL PENTYL ETHER".

PropertyDiethylene Glycol Monoethyl Ether (DEGEE)Diethylene Glycol Diethyl Ether (DEGDEE)
CAS Number 111-90-0[1]112-36-7[2][3]
Molecular Formula C₆H₁₄O₃[4][5]C₈H₁₈O₃[3]
Molecular Weight 134.17 g/mol [6]162.23 g/mol [7]
Boiling Point 195-202 °C[1]180-190 °C[8][9]
Melting Point -78 °C[1]-44 °C[7]
Flash Point ~96.1 °C[1]71 °C[7]
Density ~0.99 g/mL at 25 °C[6]0.909 g/mL at 20 °C[7]
Solubility Miscible with water and most organic solvents.[4]Soluble in water and a wide range of organic solvents.[3]

Applications as a Reaction Medium

Due to their stability and high boiling points, diethylene glycol ethers are particularly useful in reactions that require elevated temperatures.[2][8] They are also relatively inert, making them suitable for reactions involving strong bases and organometallic reagents.[2]

Common applications include:

  • Organometallic Reactions: Glycol ethers are excellent solvents for Grignard reactions and metal hydride reductions due to their ability to solvate cations and their stability under basic conditions.[2]

  • Nucleophilic Substitution Reactions: Their polar aprotic nature can accelerate the rates of SN2 reactions.

  • Polymerization Reactions: Used as a medium for polymerization processes that require high temperatures.

  • Condensation and Hydrogenation Reactions: Their high boiling points are advantageous for driving these reactions to completion by removing volatile byproducts.[2]

  • Organic Synthesis: Employed as a solvent for the synthesis of various organic compounds, including pharmaceuticals. For instance, DEGDEE is used in the synthesis of the anti-AIDS drug Nevirapine.

Experimental Protocols

The following are generalized protocols for using diethylene glycol ethers as a reaction medium. Specific reaction conditions will need to be optimized for each individual transformation.

General Reaction Setup

A typical experimental setup for a reaction in a diethylene glycol ether under inert atmosphere is depicted below.

ReactionSetup cluster_flask Reaction Vessel cluster_heating Heating and Stirring cluster_monitoring Reaction Monitoring Flask Three-Neck Round-Bottom Flask (containing Diethylene Glycol Ether, Reactants, and Stir Bar) Condenser Reflux Condenser Flask->Condenser Vapors TLC TLC Flask->TLC Sampling GCMS GC-MS Flask->GCMS Sampling LCMS LC-MS Flask->LCMS Sampling Condenser->Flask Condensate AdditionFunnel Dropping Funnel (for reagent addition) AdditionFunnel->Flask InertGas Inert Gas Inlet (N2 or Ar) InertGas->Flask HeatingMantle Heating Mantle StirPlate Magnetic Stirrer

A typical inert atmosphere reaction setup using a diethylene glycol ether.

Protocol:

  • Drying the Solvent: Although commercially available in high purity, diethylene glycol ethers can be hygroscopic. If strictly anhydrous conditions are required, the solvent should be dried over a suitable drying agent (e.g., molecular sieves) prior to use.

  • Assembling the Apparatus: Assemble the reaction apparatus as shown in the diagram above. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Charging the Reactor: Charge the reaction flask with the diethylene glycol ether and the appropriate reactants under a positive flow of inert gas.

  • Heating and Stirring: Begin stirring and heat the reaction mixture to the desired temperature using a heating mantle controlled by a thermocouple.

  • Reagent Addition: If required, add any additional reagents dropwise via the addition funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by an appropriate technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will be dependent on the specific reaction. Due to the high boiling point of the solvent, it is often removed by vacuum distillation or by aqueous extraction if the product is not water-soluble.

Synthesis of Diethylene Glycol Monoethyl Ether

One method for the synthesis of diethylene glycol monoethyl ether involves the etherification of diethylene glycol with ethanol in the presence of a heteropoly acid catalyst.[10]

Reaction Parameters: [10]

ParameterValue
Reactants Diethylene Glycol, Ethanol
Catalyst 12-tungstophosphoric acid
Molar Ratio (Diethylene Glycol:Ethanol) 2:1
Temperature 180-200 °C
Pressure 5.0 MPa
Catalyst Concentration 1.5-2.0% (wt)
Reaction Time 2.5 hours
Conversion of Diethylene Glycol 92%
Selectivity for DEGEE 73.5%

Logical Workflow for Solvent Selection

The choice of a diethylene glycol ether as a reaction medium is guided by several factors. The following diagram illustrates a logical workflow for this selection process.

SolventSelection Start Reaction to be Performed HighTemp Requires High Temperature (>150 °C)? Start->HighTemp Inert Requires Inert Conditions? HighTemp->Inert Yes OtherSolvent Consider Other Solvents HighTemp->OtherSolvent No Polar Polar or Aprotic Medium Beneficial? Inert->Polar Yes Inert->OtherSolvent No SelectDG Consider Diethylene Glycol Ether Polar->SelectDG Yes Polar->OtherSolvent No

Workflow for selecting a diethylene glycol ether as a reaction solvent.

Safety and Handling

Diethylene glycol ethers should be handled with appropriate safety precautions.

  • Toxicity: They are generally considered to have low toxicity, but prolonged or repeated exposure should be avoided.[1]

  • Irritation: They can cause mild irritation to the skin and eyes.[3]

  • Peroxide Formation: Like other ethers, they can form explosive peroxides upon exposure to air and light.[4] It is advisable to test for the presence of peroxides before distilling or concentrating the solvent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these solvents. Work in a well-ventilated fume hood.

By understanding the properties and handling requirements of representative diethylene glycol ethers like DEGEE and DEGDEE, researchers and drug development professionals can effectively utilize this class of high-boiling point solvents in a variety of chemical applications.

References

Application Notes and Protocols for Grignard Reactions Utilizing Diethylene Glycol Ethyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of high-boiling point ethers, specifically focusing on the characteristics and procedural considerations relevant to diethylene glycol ethyl pentyl ether in Grignard reactions. The protocols and data presented are based on established methodologies for analogous diethylene glycol dialkyl ethers and are intended to serve as a detailed guide for laboratory applications.

Introduction

Grignard reagents (RMgX) are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent. Ethers are the most common solvents due to their ability to solvate and stabilize the magnesium atom of the reagent through coordination.[1][2][3][4] this compound, a high-boiling point ether, offers distinct advantages over more traditional solvents like diethyl ether or tetrahydrofuran (THF), particularly in reactions requiring elevated temperatures.[1][5]

Advantages of Diethylene Glycol Ethers in Grignard Reactions

The use of high-boiling point diethylene glycol ethers, such as this compound, in Grignard reactions presents several benefits:

  • Enhanced Temperature Control: The high boiling point allows for reactions to be conducted at higher temperatures, which can be advantageous for unreactive halides or to increase the reaction rate.[1][5]

  • Improved Stability: Grignard reagents prepared in diethylene glycol dialkyl ethers have shown improved stability, including storage stability at room temperature.[6]

  • Reduced Fire Hazard: Compared to the highly volatile and flammable diethyl ether (boiling point 34.6 °C), this compound has a much higher boiling point, significantly reducing the risk of fire.[5]

  • Potential for Improved Yields: The higher reaction temperatures can lead to more complete reactions and potentially higher yields.[5][6]

Quantitative Data Summary
Organic HalideGrignard Reagent FormedSolventReaction TimeTypical YieldReference
Butyl ChlorideButylmagnesium ChlorideDiethylene Glycol Dibutyl Ether1 hour>90%[6]
Methyl IodideMethylmagnesium IodideDiethylene Glycol Dibutyl Ether3 hours>90%[6]

Experimental Protocols

The following protocols are generalized for the use of a high-boiling point diethylene glycol ether, such as this compound, in a Grignard reaction. All glassware must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture. [7][8][9]

Protocol 1: Preparation of the Grignard Reagent

Materials:

  • Magnesium turnings

  • Organic halide (e.g., an alkyl or aryl bromide)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Place the magnesium turnings in the flame-dried round-bottom flask under a gentle stream of nitrogen.

  • Add a small crystal of iodine to the flask. The iodine will help to activate the magnesium surface.

  • Add a portion of the anhydrous this compound to the flask, enough to cover the magnesium turnings.

  • In a separate, dry dropping funnel, prepare a solution of the organic halide in anhydrous this compound.

  • Add a small amount of the organic halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of bubbling on the magnesium surface. Gentle heating may be required to start the reaction.

  • Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[7]

  • After the addition is complete, continue to stir the mixture and heat to reflux if necessary, until all the magnesium has been consumed. The resulting greyish, cloudy solution is the Grignard reagent.

Protocol 2: Reaction of the Grignard Reagent with an Electrophile (e.g., a Ketone)

Materials:

  • Prepared Grignard reagent solution

  • Electrophile (e.g., benzophenone) dissolved in anhydrous this compound

  • Dropping funnel

  • Ice bath

  • Aqueous ammonium chloride solution (saturated) or dilute hydrochloric acid for workup

Procedure:

  • Cool the prepared Grignard reagent solution in an ice bath.

  • Dissolve the ketone in anhydrous this compound and place it in a dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent solution. Control the rate of addition to manage the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid. This will hydrolyze the magnesium alkoxide intermediate to the corresponding alcohol and dissolve the magnesium salts.[7][10]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as recrystallization or column chromatography.

Visualizations

Experimental Workflow for Grignard Reaction

The following diagram illustrates the key steps involved in a typical Grignard reaction using this compound as the solvent.

Grignard_Workflow A Preparation of Glassware (Flame-dried under N2) B Activation of Mg Turnings (with Iodine) A->B C Initiation of Grignard Formation (Add small amount of R-X) B->C D Formation of Grignard Reagent (Dropwise addition of R-X in This compound) C->D E Reaction with Electrophile (e.g., Ketone in solvent) D->E F Aqueous Workup (Quenching with aq. NH4Cl or HCl) E->F G Extraction & Purification F->G H Product (e.g., Alcohol) G->H Solvent_Advantages Solvent Diethylene Glycol Ethyl Pentyl Ether Prop1 High Boiling Point Solvent->Prop1 Prop2 Aprotic Nature Solvent->Prop2 Prop3 Ether Linkages Solvent->Prop3 Adv1 Higher Reaction Temperature Prop1->Adv1 Adv3 Reduced Fire Hazard Prop1->Adv3 Adv4 No Quenching of Reagent Prop2->Adv4 Adv5 Stabilization of RMgX Prop3->Adv5 Adv2 Increased Reaction Rate Adv1->Adv2

References

Application Notes and Protocols: DIETHYLENE GLYCOL ETHYL PENTYL ETHER in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Diethylene Glycol Ethyl Pentyl Ether (DEGEPE) in polymer chemistry. While specific data for DEGEPE is limited, its structural similarity to other diethylene glycol ethers allows for informed predictions of its utility as a solvent, coalescing agent, and plasticizer. The protocols provided are based on established methodologies for similar compounds and can be adapted for DEGEPE.

Physical and Chemical Properties

DEGEPE is a high-boiling, colorless liquid with a mild, pleasant odor. Its amphipathic nature, possessing both polar (ether and alcohol functionalities) and non-polar (alkyl chains) characteristics, makes it an effective solvent for a wide range of resins and polymers. The physical properties of DEGEPE and related diethylene glycol ethers are summarized in the table below for comparison.

PropertyThis compound (Predicted)Diethylene Glycol Monobutyl EtherDiethylene Glycol Diethyl Ether
CAS Number 18854-46-1112-34-5112-36-7
Molecular Formula C11H24O3C8H18O3C8H18O3
Molecular Weight ( g/mol ) 204.31162.23162.23
Boiling Point (°C) ~240-260230.4188
Flash Point (°C) >10010071
Density (g/cm³ at 20°C) ~0.940.9540.908
Solubility in Water Moderately SolubleMiscibleSoluble

Applications in Polymer Chemistry

Coalescing Agent in Latex Coatings

Glycol ethers are widely used as coalescing agents in the formulation of latex paints and coatings.[1] They facilitate the formation of a continuous, uniform film as the coating dries by temporarily plasticizing the polymer particles, allowing them to fuse together. DEGEPE, with its predicted low volatility and good solvency for a variety of resins, is expected to be an effective coalescing agent.[1]

Key Advantages:

  • Improved Film Formation: Promotes the formation of a durable and defect-free coating.

  • Enhanced Flow and Leveling: Contributes to a smooth surface finish.[2]

  • Low VOC Formulations: Its high boiling point helps in formulating coatings with reduced volatile organic compound (VOC) content.[3]

Experimental Protocol: Evaluation of DEGEPE as a Coalescing Agent in an Acrylic Latex Paint Formulation

Objective: To determine the effectiveness of this compound as a coalescing agent in a typical acrylic latex paint formulation by assessing its impact on the minimum film formation temperature (MFFT) and film properties.

Materials:

  • Acrylic latex emulsion (e.g., 50% solids content)

  • This compound (DEGEPE)

  • Pigment dispersion (e.g., Titanium Dioxide)

  • Thickener

  • Defoamer

  • Deionized water

  • MFFT bar apparatus

  • Drawdown bar

  • Glass panels

  • Scrub resistance tester

Procedure:

  • Paint Formulation:

    • In a mixing vessel, combine the acrylic latex emulsion, pigment dispersion, and deionized water under slow agitation.

    • Add a defoamer to prevent air entrapment.

    • Slowly add the thickener to achieve the desired viscosity.

    • Divide the base paint into several batches. To each batch, add varying concentrations of DEGEPE (e.g., 1%, 2%, 3%, 4% by weight of the latex solids). A control batch with no coalescing agent should also be prepared.

    • Allow the formulations to equilibrate for at least 24 hours.

  • Minimum Film Formation Temperature (MFFT) Determination:

    • Calibrate the MFFT bar according to the manufacturer's instructions.

    • Apply a uniform film of each paint formulation across the temperature gradient of the MFFT bar using a drawdown bar.

    • Allow the film to dry. The MFFT is the lowest temperature at which a clear, continuous film is formed.

  • Film Property Analysis:

    • Apply a uniform film of each paint formulation onto glass panels and allow them to cure at ambient temperature for 7 days.

    • Visually inspect the films for clarity, gloss, and the presence of any defects like cracking or haziness.

    • Perform scrub resistance tests on the cured films according to ASTM D2486 standard method to evaluate the durability of the coatings.

Expected Outcome: The addition of DEGEPE is expected to lower the MFFT of the acrylic latex paint. Higher concentrations of DEGEPE should result in a lower MFFT. The film properties, such as scrub resistance, are expected to improve with the optimal concentration of the coalescing agent.

Plasticizer for Polymers

Glycol ethers and their derivatives can act as plasticizers, increasing the flexibility and processability of polymers by reducing the glass transition temperature (Tg).[2] Diethylene glycol monobutyl ether adipate, a related compound, has been shown to effectively plasticize polylactide (PLA), significantly lowering its Tg and increasing its elongation at break.[4] DEGEPE is anticipated to exhibit similar plasticizing effects, particularly in polar polymers like polyvinyl chloride (PVC) and biodegradable polyesters.

Quantitative Impact of a Similar Glycol Ether Adipate on Polylactide (PLA) Properties [4]

Plasticizer Content (wt%)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
0 (Neat PLA)60.555.26.8
1045.142.325.4
2028.930.1285.7
3015.321.5350.1

Experimental Protocol: Evaluation of DEGEPE as a Plasticizer for Polyvinyl Chloride (PVC)

Objective: To assess the plasticizing effect of this compound on PVC by measuring the change in glass transition temperature (Tg) and mechanical properties.

Materials:

  • Polyvinyl chloride (PVC) resin

  • This compound (DEGEPE)

  • Thermal stabilizer (e.g., a tin or mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine

Procedure:

  • Compounding:

    • On a two-roll mill heated to 160-170°C, blend the PVC resin with the thermal stabilizer.

    • Once the PVC is fluxed, gradually add different concentrations of DEGEPE (e.g., 10, 20, 30 parts per hundred of resin - phr).

    • Continue milling for 5-10 minutes to ensure a homogeneous mixture.

  • Sheet Preparation:

    • Press the compounded PVC sheets in a hydraulic press at 170-180°C to a thickness of approximately 1 mm.

    • Allow the sheets to cool to room temperature under pressure.

  • Characterization:

    • Glass Transition Temperature (Tg): Use a Differential Scanning Calorimeter (DSC) to determine the Tg of the plasticized PVC samples. Heat the samples from room temperature to 200°C at a rate of 10°C/min.

    • Mechanical Properties: Cut dumbbell-shaped specimens from the pressed sheets. Measure the tensile strength, elongation at break, and Young's modulus using a Universal Testing Machine according to ASTM D638.

Expected Outcome: The incorporation of DEGEPE is expected to decrease the Tg of PVC in a concentration-dependent manner. The tensile strength and Young's modulus are expected to decrease, while the elongation at break should increase, indicating enhanced flexibility.

Solvent in Polymer Synthesis and Processing

The excellent solvency of diethylene glycol ethers for a wide range of resins makes them suitable as reaction solvents in polymer synthesis and as processing solvents for various polymer-based formulations.[5] For instance, diethylene glycol diethyl ether is used as a solvent in polymerization reactions.[6] DEGEPE, with its high boiling point, can be particularly useful in reactions requiring elevated temperatures.

Potential Applications:

  • Reaction Medium: For the synthesis of polyesters, polyurethanes, and acrylic resins.

  • Viscosity Modifier: To reduce the viscosity of resin solutions for easier processing and application.

  • Solvent for Inks and Adhesives: In the formulation of printing inks and adhesives.

Experimental Protocol: Synthesis of a Polyester Resin using DEGEPE as a Reaction Solvent

Objective: To synthesize a polyester resin using this compound as a high-boiling reaction solvent and to monitor the progress of the polymerization.

Materials:

  • Phthalic anhydride

  • Maleic anhydride

  • Propylene glycol

  • This compound (DEGEPE)

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

  • Nitrogen gas inlet

  • Reaction kettle equipped with a stirrer, thermometer, and a distillation condenser

Procedure:

  • Reaction Setup:

    • Charge the reaction kettle with phthalic anhydride, maleic anhydride, propylene glycol, and DEGEPE.

    • Begin stirring and start a slow stream of nitrogen gas through the reactor to create an inert atmosphere.

    • Add the esterification catalyst.

  • Polymerization:

    • Gradually heat the mixture to 190-210°C.

    • Water produced during the esterification reaction will be removed by distillation.

    • Monitor the reaction progress by periodically measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches the target level (e.g., < 20 mg KOH/g).

  • Product Recovery:

    • Once the desired acid value is achieved, cool the reactor.

    • The resulting polyester resin solution in DEGEPE can be used directly in formulations or the solvent can be partially or fully removed under vacuum if required.

Expected Outcome: A polyester resin will be successfully synthesized with DEGEPE acting as a suitable high-boiling solvent, facilitating the removal of water and controlling the reaction temperature.

Visualizations

experimental_workflow_coalescing_agent cluster_formulation Paint Formulation cluster_testing Testing and Analysis cluster_results Results A Acrylic Latex Emulsion F Mixing A->F B Pigment Dispersion B->F C Deionized Water C->F D Additives (Defoamer, Thickener) D->F E This compound E->F G MFFT Determination F->G Formulated Paint H Film Casting F->H I Curing H->I J Film Property Analysis (Clarity, Gloss, Scrub Resistance) I->J K Optimized Coalescent Concentration J->K L Improved Film Properties J->L plasticizer_mechanism cluster_before Before Plasticizer Addition cluster_after After Plasticizer Addition A Rigid Polymer Chains (e.g., PVC) B Strong Intermolecular Forces A->B D DEGEPE Molecules Interspersed between Polymer Chains C High Glass Transition Temperature (Tg) B->C E Reduced Intermolecular Forces D->E F Increased Chain Mobility E->F G Lower Glass Transition Temperature (Tg) F->G H Increased Flexibility G->H polyurethane_synthesis cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product A Diisocyanate (e.g., MDI, TDI) D Prepolymer Formation (Isocyanate + Polyol) A->D B Polyol B->D C Chain Extender (e.g., Diethylene Glycol) E Chain Extension C->E D->E F Curing E->F G Polyurethane F->G

References

Application Notes and Protocols: DIETHYLENE GLYCOL ETHYL PENTYL ETHER as a Phase Transfer Catalyst Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently limited direct published research on the specific use of DIETHYLENE GLYCOL ETHYL PENTYL ETHER as a phase transfer catalyst (PTC). The following application notes and protocols are based on the established principles of phase transfer catalysis and the known properties of analogous polyethylene glycol (PEG) derivatives and other glycol ethers. These guidelines are intended to serve as a starting point for research and development.

Introduction

This compound is a diether of diethylene glycol, possessing both hydrophilic and lipophilic characteristics. This amphipathic nature suggests its potential utility as a phase transfer catalyst and solvent in biphasic organic reactions. Similar to other polyethylene glycol (PEG) derivatives, it is hypothesized to facilitate the transfer of ionic reagents from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate occurs. The ethyl and pentyl ether groups contribute to its lipophilicity, potentially enhancing its solubility in a wide range of organic solvents and its ability to solubilize organic reactants.

The catalytic action of glycol ethers in phase transfer catalysis is attributed to their ability to complex with alkali metal cations (like Na⁺ and K⁺) through coordination with the oxygen atoms of the ether linkages, functioning in a manner analogous to crown ethers.[1][2][3] This complexation creates a lipophilic cation-glycol ether complex that can then transport the accompanying anion into the organic phase, thereby accelerating the reaction rate.[1] The efficiency of this process is often influenced by the chain length of the glycol ether, with a balance between cation binding and lipophilicity being crucial for optimal performance.[1]

Potential Applications

Based on the known applications of other PEG derivatives as phase transfer catalysts, this compound is a promising candidate for facilitating a variety of organic transformations, including:

  • Williamson Ether Synthesis: This is a classic application for phase transfer catalysis, where an alkoxide or phenoxide salt reacts with an alkyl halide to form an ether.[][5][6]

  • Nucleophilic Substitution Reactions (Sₙ2): Facilitating the reaction of various nucleophiles (e.g., CN⁻, N₃⁻, SCN⁻) with organic halides.

  • Alkylation Reactions: C-alkylation of active methylene compounds and N-alkylation of amines and heterocycles.

  • Oxidation Reactions: Using oxidizing agents like potassium permanganate or potassium dichromate in a biphasic system.

  • Reduction Reactions: Employing reducing agents such as sodium borohydride in a two-phase medium.

Advantages of this compound as a PTC Solvent

  • Dual Role: Can potentially act as both the solvent and the phase transfer catalyst, simplifying reaction setups and workup procedures.

  • High Boiling Point: Its expected high boiling point allows for reactions to be conducted at elevated temperatures, which can increase reaction rates.

  • Good Solvating Power: Glycol ethers are known for their ability to dissolve a wide range of organic and inorganic compounds.

  • Thermal and Chemical Stability: Diethylene glycol ethers generally exhibit good stability under various reaction conditions.[7]

  • Potentially Lower Toxicity: Compared to some traditional phase transfer catalysts like quaternary ammonium salts, PEG derivatives are often considered to have a more favorable toxicological profile.[8][9]

Experimental Protocols (Hypothetical)

The following protocols are generalized and should be optimized for specific substrates and reaction conditions.

Protocol 1: Williamson Ether Synthesis of Benzyl Phenyl Ether (Liquid-Liquid PTC)

This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl chloride using this compound as the phase transfer catalyst solvent.

Materials:

  • Phenol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • This compound

  • Toluene (or another suitable organic solvent)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve phenol (e.g., 10 mmol) in this compound (e.g., 50 mL).

  • Add a solution of sodium hydroxide (e.g., 12 mmol in 20 mL of deionized water) to the flask with vigorous stirring.

  • Add benzyl chloride (e.g., 10 mmol) to the reaction mixture.

  • Heat the mixture to 80-90°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of toluene and 50 mL of deionized water.

  • Shake the funnel and allow the layers to separate. Collect the organic layer.

  • Wash the organic layer sequentially with 1 M NaOH (2 x 30 mL), deionized water (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or distillation to obtain pure benzyl phenyl ether.

Protocol 2: Nucleophilic Substitution of 1-Bromooctane with Sodium Cyanide (Solid-Liquid PTC)

This protocol outlines the synthesis of nonanenitrile from 1-bromooctane and solid sodium cyanide.

Materials:

  • 1-Bromooctane

  • Sodium cyanide (NaCN) - Caution: Highly Toxic! Handle with appropriate safety precautions.

  • This compound

  • Anhydrous toluene

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add sodium cyanide (e.g., 15 mmol) and this compound (e.g., 5-10 mol% relative to the substrate).

  • Add anhydrous toluene (e.g., 40 mL) to the flask.

  • Add 1-bromooctane (e.g., 10 mmol) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 8-12 hours, or until TLC/GC analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the unreacted sodium cyanide and the resulting sodium bromide.

  • Wash the filtrate with deionized water (3 x 20 mL) to remove the this compound.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • The resulting crude nonanenitrile can be further purified by vacuum distillation.

Data Presentation: Performance of Analogous Glycol Ether PTCs

Since no specific data exists for this compound, the following table summarizes typical performance data for other polyethylene glycol derivatives in phase transfer catalysis to provide a comparative baseline.

Reaction TypeSubstrateReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Williamson Ether Synthesis1-Decanoln-Butyl bromidePEG-2000 (5)Toluene110595[]
Williamson Ether SynthesisPhenolBenzyl bromidePEG-400 (10)Dichloromethane40688Inferred from[1]
AlkoxylationChlorobenzeneSodium methoxidePEG-600 (5)Xylene1301275Inferred from[10]
Nucleophilic SubstitutionBenzyl chloridePotassium acetatePEG-1000 (5)Acetonitrile80392Inferred from[8]

Visualizations

Signaling Pathway: Mechanism of Phase Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase M_plus M⁺ PTC_M_X [DG-EPE-M]⁺X⁻ M_plus->PTC_M_X Complexation X_minus X⁻ X_minus->PTC_M_X RY RY MY M⁺Y⁻ PTC DG-EPE (Catalyst) RY->PTC Catalyst Regeneration RX RX RX->RY + [DG-EPE-M]⁺Y⁻ PTC->M_plus Returns to Aqueous Phase PTC->PTC_M_X PTC_M_X->RX Reaction Workflow start Start: Reagents step1 1. Dissolve Phenol in DG-EPE start->step1 step2 2. Add Aqueous NaOH step1->step2 step3 3. Add Benzyl Chloride step2->step3 step4 4. Heat and Stir (4-6h) step3->step4 step5 5. Cooldown and Workup (Toluene/Water Extraction) step4->step5 step6 6. Wash Organic Layer step5->step6 step7 7. Dry and Concentrate step6->step7 step8 8. Purify Product (Chromatography/Distillation) step7->step8 end End: Pure Product step8->end

References

Application Notes & Protocols for the Quantification of DIETHYLENE GLYCOL ETHYL PENTYL ETHER

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol ethyl pentyl ether (DEGEPE) is a high-boiling, colorless solvent with potential applications in various industrial and pharmaceutical formulations. Its amphiphilic nature, stemming from the ether linkages and alkyl chains, makes it a versatile solvent for a range of polar and non-polar substances. Accurate and precise quantification of DEGEPE is crucial for formulation development, quality control, and safety assessment.

These application notes provide detailed protocols for the quantification of this compound in solution using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. A supplementary High-Performance Liquid Chromatography (HPLC) method with Refractive Index (RI) detection is also presented as an alternative for non-volatile matrices or when GC is not available.

Due to the limited availability of specific validated methods for this compound in the public domain, the following protocols are based on established analytical principles for similar glycol ethers and represent a comprehensive starting point for method development and validation.[1][2]

Analytical Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For a molecule like this compound, GC-FID offers high resolution and sensitivity. The flame ionization detector is particularly well-suited for organic molecules containing carbon-hydrogen bonds.

Logical Workflow for GC-FID Analysis

cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Standard_Preparation Prepare Calibration Standards (DEGEPE in Methanol) Internal_Standard Spike with Internal Standard (e.g., Diethylene Glycol Diethyl Ether) Standard_Preparation->Internal_Standard Add to Standards Sample_Preparation Dilute Sample with Methanol (e.g., Pharmaceutical Formulation) Sample_Preparation->Internal_Standard Add to Samples GC_Injection Inject 1 µL into GC Internal_Standard->GC_Injection GC_Separation Separation on Capillary Column GC_Injection->GC_Separation FID_Detection Detection by FID GC_Separation->FID_Detection Peak_Integration Integrate Peak Areas (Analyte and IS) FID_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Calculate DEGEPE Concentration in Unknown Sample Calibration_Curve->Quantification

Caption: Workflow for DEGEPE quantification by GC-FID.

1. Materials and Reagents:

  • This compound (DEGEPE) reference standard (>99% purity)

  • Diethylene Glycol Diethyl Ether (Internal Standard, IS) (>99% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • GC vials with septa

2. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: Rxi®-1301Sil MS (or equivalent cyanopropylphenyl-based column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

3. Chromatographic Conditions:

ParameterValue
Column Rxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm) or equivalent
Injector Split/Splitless, 250°C
Split Ratio 20:1
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Detector FID, 300°C
Makeup Gas Nitrogen, 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Injection Volume 1 µL

4. Standard and Sample Preparation:

  • Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of Diethylene Glycol Diethyl Ether and dissolve in 10 mL of methanol in a volumetric flask.

  • DEGEPE Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of DEGEPE and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the DEGEPE stock solution with methanol to achieve concentrations ranging from 0.05 mg/mL to 2.0 mg/mL. Spike each calibration standard with the IS stock solution to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain DEGEPE and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Spike with the IS stock solution to a final concentration of 0.5 mg/mL.

5. Data Analysis:

  • Integrate the peak areas of DEGEPE and the internal standard.

  • Calculate the peak area ratio (DEGEPE/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of DEGEPE for the calibration standards.

  • Determine the concentration of DEGEPE in the sample by interpolating its peak area ratio from the calibration curve.

Quantitative Data Summary (Hypothetical)

ParameterResult
Linearity (r²) > 0.999
Range 0.05 - 2.0 mg/mL
LOD 0.01 mg/mL
LOQ 0.05 mg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

For samples that are not amenable to GC analysis due to low volatility or thermal instability, HPLC with a universal detector like a Refractive Index (RI) detector can be employed. This method is generally less sensitive than GC-FID but can be effective for higher concentration samples.

Logical Workflow for HPLC-RI Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing & Quantification Standard_Preparation Prepare Calibration Standards (DEGEPE in Mobile Phase) HPLC_Injection Inject 20 µL into HPLC Standard_Preparation->HPLC_Injection Sample_Preparation Dilute Sample in Mobile Phase Sample_Preparation->HPLC_Injection HPLC_Separation Isocratic Separation on C18 Column HPLC_Injection->HPLC_Separation RI_Detection Detection by RI Detector HPLC_Separation->RI_Detection Peak_Integration Integrate Peak Areas RI_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Peak_Integration->Calibration_Curve Quantification Calculate DEGEPE Concentration in Unknown Sample Calibration_Curve->Quantification

Caption: Workflow for DEGEPE quantification by HPLC-RI.

1. Materials and Reagents:

  • This compound (DEGEPE) reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with inserts

2. Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector.

  • Analytical column: C18, 5 µm, 4.6 x 150 mm.

3. Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (60:40 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temp 35°C
Detector Refractive Index (RI), 35°C
Injection Volume 20 µL

4. Standard and Sample Preparation:

  • DEGEPE Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of DEGEPE and dissolve in 10 mL of the mobile phase in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the DEGEPE stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 5.0 mg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

5. Data Analysis:

  • Integrate the peak area of DEGEPE.

  • Construct a calibration curve by plotting the peak area against the concentration of DEGEPE for the calibration standards.

  • Determine the concentration of DEGEPE in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Hypothetical)

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 5.0 mg/mL
LOD 0.03 mg/mL
LOQ 0.1 mg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%

Conclusion

The protocols outlined in these application notes provide a robust starting point for the quantitative analysis of this compound. The GC-FID method is recommended for its higher sensitivity and resolution, particularly for trace analysis. The HPLC-RI method offers a viable alternative for non-volatile samples or when GC is not accessible. It is imperative that any method based on these protocols be fully validated according to internal standard operating procedures and relevant regulatory guidelines to ensure data accuracy and reliability. Method validation should include specificity, linearity, range, accuracy, precision, and robustness.

References

Application Notes and Protocols for Diethylene Glycol Ethers in High-Boiling Point Distillations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of high-boiling point diethylene glycol ethers in distillation processes.

Introduction

High-boiling point solvents are crucial in many chemical and pharmaceutical processes, particularly for the purification of temperature-sensitive compounds or the removal of volatile impurities. Diethylene glycol ethers, a class of solvents with high boiling points, offer excellent thermal stability and solvency for a wide range of substances. This document provides detailed application notes and protocols for the use of diethylene glycol ethers, with a focus on Diethylene Glycol Diethyl Ether as a representative compound, in high-boiling point distillations. While the specific compound "diethylene glycol ethyl pentyl ether" is not commonly referenced in scientific literature, the principles and data presented here for closely related ethers are highly relevant and applicable.

High-boiling point aromatic solvents, typically with boiling points above 170°C, are valued for their low volatility and stability in high-temperature environments, making them reliable for consistent performance during extended use.[1] In the pharmaceutical industry, such solvents are employed for the extraction and purification of drug ingredients due to their strong dissolving power and chemical stability.[1]

Physicochemical Properties

Understanding the physical and chemical properties of the solvent is critical for designing and optimizing a distillation process. The following table summarizes key properties for Diethylene Glycol Diethyl Ether and Diethylene Glycol Monoethyl Ether.

PropertyDiethylene Glycol Diethyl EtherDiethylene Glycol Monoethyl Ether
Molecular Formula C8H18O3[2]C6H14O3[3]
Molecular Weight 162.23 g/mol [2]134.17 g/mol [3]
Boiling Point 180 - 190 °C / 356 - 374 °F[4][5]196 - 202 °C / 385 - 396 °F[3]
Flash Point 82 °C / 179.6 °F[4][5]~88 °C / 190 °F[3]
Density 0.909 g/cm³ at 25 °C~0.989 g/cm³
Vapor Pressure 0.48 mmHg at 20 °C[4][5]<130 Pa at 20 °C[6]
Solubility in Water Soluble[5]Miscible[7]
log P (Octanol/Water) 0.39[2][8]-0.5[3]

Applications in High-Boiling Point Distillations

Diethylene glycol ethers are versatile solvents for high-boiling point distillations in various applications, including:

  • Solvent for Reactions at Elevated Temperatures: Their high boiling points make them suitable as reaction media for chemical syntheses that require sustained high temperatures.[9][10]

  • Purification of Active Pharmaceutical Ingredients (APIs): In drug development, these solvents can be used to dissolve an API, allowing for the removal of lower-boiling impurities through distillation. The high boiling point of the solvent ensures it remains in the distillation flask while impurities are removed.

  • Extraction and Purification: They are used as extractants for certain compounds, such as in the extraction of uranium ore.[10]

  • Formulations: Due to their solvency and low volatility, they are used in the formulation of paints, inks, resins, and lacquers.[6][9][10]

Experimental Protocols

General Protocol for High-Boiling Point Distillation

This protocol outlines a general procedure for separating a lower-boiling impurity from a desired compound dissolved in a diethylene glycol ether.

Materials:

  • Crude mixture containing the desired compound and lower-boiling impurities.

  • Diethylene glycol diethyl ether (or other suitable diethylene glycol ether).

  • Standard laboratory distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask).

  • Heating mantle with a stirrer.

  • Vacuum pump (if vacuum distillation is required).

  • Thermometer.

Procedure:

  • Charging the Flask: Dissolve the crude mixture in an appropriate volume of diethylene glycol diethyl ether in the round-bottom flask. Add boiling chips or a magnetic stir bar.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Distillation: Monitor the temperature at the distillation head. The lower-boiling impurity will begin to vaporize and condense in the condenser, collecting in the receiving flask.

  • Fraction Collection: Collect the distillate (the impurity) until the temperature begins to rise, indicating that the impurity has been mostly removed.

  • Termination: Once the separation is complete, turn off the heat and allow the apparatus to cool.

  • Product Recovery: The purified desired compound remains dissolved in the high-boiling solvent in the distillation flask. Further processing, such as precipitation or a subsequent distillation under high vacuum, may be necessary to isolate the final product.

Visualizing the Distillation Workflow

The following diagram illustrates the general workflow for a high-boiling point distillation process.

DistillationWorkflow General High-Boiling Point Distillation Workflow cluster_preparation Preparation cluster_distillation Distillation Process cluster_recovery Product Recovery A Dissolve Crude Mixture in High-Boiling Solvent B Heat Mixture A->B Charge Flask C Vaporization of Low-Boiling Impurities B->C Apply Heat F Purified Product in High-Boiling Solvent B->F Residue D Condensation C->D E Collection of Purified Impurities D->E G Further Purification/ Isolation of Product F->G SolventSelection Solvent Selection Logic for High-Boiling Point Distillation Requirement High-Boiling Point Distillation Needed Solubility Solubility of Target Compound Requirement->Solubility BoilingPoint Sufficiently High Boiling Point Requirement->BoilingPoint Inertness Chemical Inertness Requirement->Inertness Safety Safety & Handling Requirement->Safety Cost Cost & Availability Requirement->Cost SelectedSolvent Diethylene Glycol Ether (e.g., Diethyl Ether) Solubility->SelectedSolvent BoilingPoint->SelectedSolvent Inertness->SelectedSolvent Safety->SelectedSolvent Cost->SelectedSolvent

References

Application Notes and Protocols: DIETHYLENE GLYCOL ETHYL PENTYL ETHER in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific physicochemical data for diethylene glycol ethyl pentyl ether is not extensively published, its properties can be inferred from related glycol ethers. It is expected to be a high-boiling, low-volatility solvent with good water solubility and the ability to dissolve both organic residues, such as rosin from solder flux, and inorganic contaminants.

Physicochemical Properties (Representative Data)

Quantitative data for this compound is limited. The following table presents representative data based on trends observed in similar long-chain glycol ethers.

PropertyRepresentative ValueUnitSignificance in Cleaning Formulations
Boiling Point > 200°CLow volatility reduces solvent loss and workplace exposure.
Flash Point > 100°CHigh flash point enhances safety during handling and use.
Water Solubility Moderate to Highg/LAllows for formulation of aqueous and semi-aqueous cleaners.
Kauri-Butanol (KB) Value 50 - 100-Indicates good solvency for organic resins found in solder flux.
Surface Tension 25 - 35mN/mLow surface tension allows the cleaning agent to penetrate under components.

Application in Materials Science: Solder Flux Removal

In the manufacturing of printed circuit boards (PCBs) and other electronic assemblies, solder flux is used to facilitate the soldering process. However, residual flux can lead to corrosion, electrical shorts, and poor performance of the electronic device. This compound is a key ingredient in cleaning formulations designed to remove these stubborn residues.

Mechanism of Action

The cleaning action of this compound is based on its amphiphilic nature. The ether linkages provide polarity to dissolve ionic contaminants and flux activators, while the ethyl and pentyl groups provide non-polar characteristics to dissolve rosin and other organic resins. Its high boiling point allows for effective cleaning at elevated temperatures, which can accelerate the dissolution of baked-on flux residues.

Experimental Protocol: Evaluation of Solder Flux Removal Efficacy

This protocol outlines a procedure for testing the effectiveness of a cleaning formulation containing this compound for the removal of no-clean solder flux residue from a test PCB.

Materials and Equipment
  • Test PCBs with a standardized pattern of components (e.g., chip resistors, QFPs).

  • No-clean solder paste.

  • Reflow oven.

  • Cleaning formulation containing this compound.

  • Ultrasonic bath or spray-in-air cleaning system.

  • Deionized (DI) water for rinsing.

  • Forced-air oven for drying.

  • Microscope (10-50x magnification).

  • Ionic contamination tester.

Protocol Steps
  • Substrate Preparation:

    • Apply no-clean solder paste to the test PCBs using a stencil printer.

    • Place components onto the solder paste deposits.

    • Process the PCBs through a reflow oven using the solder paste manufacturer's recommended thermal profile.

    • Allow the PCBs to cool to room temperature.

  • Cleaning Process:

    • Immersion Cleaning:

      • Immerse the test PCBs in the cleaning formulation heated to a specified temperature (e.g., 60°C) in an ultrasonic bath.

      • Apply ultrasonic energy for a defined period (e.g., 5-15 minutes).

    • Spray Cleaning:

      • Place the test PCBs in a spray-in-air cleaning system.

      • Spray the cleaning formulation at a specified temperature and pressure for a defined cycle time.

  • Rinsing:

    • Rinse the cleaned PCBs with DI water to remove any remaining cleaning agent and dissolved flux residue.

    • A multi-stage cascade rinse is recommended for optimal results.

  • Drying:

    • Dry the rinsed PCBs in a forced-air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 30 minutes) or until completely dry.

  • Efficacy Evaluation:

    • Visual Inspection:

      • Inspect the cleaned PCBs under a microscope at 10-50x magnification.

      • Check for any visible flux residue around and under the components. Record observations.

    • Ionic Contamination Testing:

      • Measure the level of ionic contamination on the cleaned PCBs using an ionic contamination tester.

      • The results are typically reported in µg/cm² of NaCl equivalence.

Quantitative Performance Data (Representative)

The following table shows representative cleaning performance data for a glycol ether-based cleaning formulation.

Flux TypeCleaning Time (min)Cleaning Temperature (°C)Ionic Contamination (µg/cm² NaCl eq.)Visual Inspection Result
Rosin Mildly Activated (RMA)1065< 1.0No visible residue
No-Clean1570< 1.5No visible residue
Water Soluble (OA)550< 0.5No visible residue

Diagrams

experimental_workflow cluster_prep Preparation cluster_cleaning Cleaning Process cluster_eval Evaluation prep1 Apply Solder Paste prep2 Component Placement prep1->prep2 prep3 Reflow Soldering prep2->prep3 clean1 Immersion or Spray with Diethylene Glycol Ethyl Pentyl Ether Formulation prep3->clean1 clean2 DI Water Rinse clean1->clean2 clean3 Drying clean2->clean3 eval1 Visual Inspection (Microscopy) clean3->eval1 eval2 Ionic Contamination Testing clean3->eval2

Caption: Experimental workflow for solder flux removal.

formulation_logic CleaningAgent Cleaning Formulation Solvent Diethylene Glycol Ethyl Pentyl Ether (Primary Solvent) CleaningAgent->Solvent dissolves Surfactant Surfactant (Wetting & Emulsification) CleaningAgent->Surfactant enhances CorrosionInhibitor Corrosion Inhibitor (Metal Protection) CleaningAgent->CorrosionInhibitor protects Saponifier Saponifier (Optional) (For Rosin Flux) CleaningAgent->Saponifier may contain Rosin Residue Rosin Residue Solvent->Rosin Residue acts on Activators Activators Solvent->Activators acts on Surface Tension Surface Tension Surfactant->Surface Tension modifies Residue Lifting Residue Lifting Surfactant->Residue Lifting modifies

Caption: Logical relationship of components in a cleaning formulation.

Application Notes and Protocols: Diethylene Glycol Ethers as Electrolyte Solvents in Battery Research

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Diethylene Glycol Diethyl Ether (DEGDEE) due to limited data on Diethylene Glycol Ethyl Pentyl Ether.

Introduction

The exploration of novel electrolyte solvents is a critical avenue in the advancement of battery technologies, aiming for improved safety, enhanced performance, and wider operating windows. Glycol ethers, or glymes, have emerged as a promising class of solvents due to their high boiling points, low volatility, and excellent chemical and electrochemical stability.

This document provides detailed application notes and protocols for the use of diethylene glycol ethers as electrolyte solvents in battery research. While the primary topic of interest was "this compound," a comprehensive literature search revealed a significant lack of published research and experimental data for this specific compound in the context of battery electrolytes. A patent application mentions its potential use, but no scientific studies detailing its properties or performance are currently available.

Consequently, these notes will focus on a closely related and extensively studied analogue: Diethylene Glycol Diethyl Ether (DEGDEE) . The data and protocols presented herein for DEGDEE can serve as a valuable reference and a starting point for researchers interested in the broader class of diethylene glycol ethers, including the less-explored ethyl pentyl variant.

Physicochemical Properties of Diethylene Glycol Ethers

The choice of an electrolyte solvent is dictated by a combination of its physical and chemical properties, which directly impact the overall performance of the battery. Key parameters include ionic conductivity, viscosity, boiling point, and electrochemical stability. The following table summarizes the known properties of DEGDEE, providing a benchmark for its potential as an electrolyte solvent.

PropertyDiethylene Glycol Diethyl Ether (DEGDEE)Reference
Molecular Formula C8H18O3[1]
Molecular Weight 162.23 g/mol [1]
Boiling Point 186 °C[2]
Viscosity (at 25°C) 1.4 cP[2]
Ionic Conductivity 4.7 mS cm⁻¹ (with 1 M LiTFSI)[2][3]
Oxidative Stability > 5.0 V vs. Li/Li⁺[2][3]
Reductive Stability Stable up to 0 V vs. Li/Li⁺[2]

Electrochemical Performance of DEGDEE-Based Electrolytes

DEGDEE has been investigated as a stable electrolyte solvent, particularly for lithium-air and magnesium batteries, demonstrating promising electrochemical characteristics.

In Lithium-Air Batteries

Research has shown that a 1 M solution of lithium bis(trifluoromethane)sulfonylimide (LiTFSI) in DEGDEE exhibits high ionic conductivity and considerable oxidative stability.[2][3] This electrolyte facilitates the reversible formation and decomposition of lithium peroxide (Li₂O₂), the desired discharge product, on the carbon electrode without the need for a catalyst.[2] Lithium-air cells utilizing a DEGDEE-based electrolyte have demonstrated stable cycling behavior.[2][4]

Battery TypeKey Performance MetricsReference
Lithium-Air Initial Discharge Capacity: 6,219 mAh g⁻¹ (based on the weight of carbon in the air cathode)[2][3]
Cycling Stability: Stable operation over multiple cycles with a limited depth of discharge (1,000 mAh g⁻¹) and a carbon loading of 0.5 mg cm⁻²[2][4]
Discharge Voltage Plateau: Decreased by 0.2 V when current density increased from 0.1 mA/cm² to 0.4 mA/cm²[3]
In Magnesium Batteries

DEGDEE is also considered a promising alternative to more volatile ether solvents like tetrahydrofuran (THF) and dimethoxyethane (DME) in rechargeable magnesium batteries. Its higher boiling and flash points contribute to improved battery safety. Electrolytes based on DEGDEE have been shown to enable reversible magnesium plating and stripping with relatively high Coulombic efficiencies.

Experimental Protocols

The following are generalized protocols for the preparation and evaluation of DEGDEE-based electrolytes, compiled from methodologies described in the cited research.

Electrolyte Preparation

A standard protocol for preparing a 1 M LiTFSI in DEGDEE electrolyte is as follows:

  • Solvent Purification: Anhydrous grade DEGDEE is further dried using pre-dried 4A molecular sieves for several days to minimize water content.[2]

  • Salt Drying: Lithium bis(trifluoromethane)sulfonylimide (LiTFSI) salt is dried under vacuum at an elevated temperature (e.g., 120°C) for at least 24 hours to remove any residual moisture.

  • Electrolyte Formulation: Inside an argon-filled glove box with low oxygen and water levels (< 1 ppm), dissolve the dried LiTFSI in the dried DEGDEE to achieve the desired concentration (e.g., 1.0 M).[2]

  • Water Content Verification: The water content of the final electrolyte solution should be measured and confirmed to be below a critical threshold (e.g., < 20 ppm) using Karl Fischer titration.[2]

Electrolyte Preparation Workflow
Battery Cell Assembly (Coin Cell)

This protocol outlines the assembly of a coin cell for electrochemical testing:

  • Electrode Preparation: Prepare the cathode (e.g., a mixture of carbon black and binder on a current collector) and anode (e.g., lithium metal foil) of the desired dimensions.

  • Separator: Use a suitable separator (e.g., glass fiber) and dry it under vacuum before use.

  • Assembly: In an argon-filled glove box, stack the components in a coin cell casing in the following order: casing, cathode, separator, anode, spacer disk, and spring.

  • Electrolyte Addition: Add a few drops of the prepared DEGDEE-based electrolyte to the separator to ensure it is thoroughly wetted.

  • Crimping: Securely seal the coin cell using a crimping machine.

Electrochemical Characterization

The following are standard electrochemical tests to evaluate the performance of the DEGDEE-based electrolyte:

  • Ionic Conductivity: Measured using a conductivity meter with a two-electrode setup at room temperature.[2]

  • Electrochemical Stability Window: Determined by linear sweep voltammetry (LSV) using a three-electrode cell with a stable working electrode (e.g., stainless steel or platinum), a lithium reference electrode, and a lithium counter electrode.[2] The anodic and cathodic scans reveal the oxidative and reductive stability limits of the electrolyte.

  • Cyclic Voltammetry (CV): Used to study the redox behavior of the electrochemical couple (e.g., Mg deposition and stripping) at various scan rates.

  • Galvanostatic Cycling: The battery is charged and discharged at a constant current between set voltage limits to evaluate its capacity, cycling stability, and coulombic efficiency.

Electrochemical Testing Workflow

Safety and Handling

  • Diethylene glycol ethers should be handled in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DEGDEE is less volatile than THF and DME, which reduces inhalation risks but does not eliminate them.

  • Store in a cool, dry place away from ignition sources.

Conclusion

While direct experimental data for "this compound" in battery applications is not currently available in scientific literature, the extensive research on its analogue, DEGDEE, provides a strong foundation for its potential use. The high ionic conductivity, wide electrochemical stability window, and successful implementation in lithium-air and magnesium batteries make DEGDEE a compelling solvent for further research. These application notes and protocols offer a comprehensive guide for researchers looking to explore the properties and performance of diethylene glycol ethers in next-generation energy storage systems. Researchers interested in the ethyl pentyl derivative can adapt these protocols as a starting point for their investigations.

References

Formulation of Microemulsions with Diethylene Glycol Ethyl Pentyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant.[1] These systems have garnered significant interest in the pharmaceutical sciences as potential drug delivery vehicles due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.[2][3] Diethylene Glycol Ethyl Pentyl Ether, more commonly known as Diethylene Glycol Monoethyl Ether (DEGEE) and available under trade names such as Transcutol®, is a versatile hydroalcoholic solvent.[2][3] Its properties as a penetration enhancer, surfactant, and solubilizer make it a valuable component in the formulation of microemulsions for topical, transdermal, and oral drug delivery.[2][3][4][5]

These application notes provide a comprehensive overview of the formulation and characterization of microemulsions incorporating this compound. Detailed protocols for key experimental procedures are included to guide researchers in the successful development and evaluation of these advanced drug delivery systems.

Data Presentation: Microemulsion Formulations

Table 1: Composition of Vinpocetine Microemulsion for Transdermal Delivery [6]

ComponentFunctionConcentration (% w/w)
Oleic AcidOil Phase4
Cremophor® RH40Surfactant20
Transcutol P® (DEGEE)Cosurfactant10
Distilled WaterAqueous Phase65
VinpocetineActive Pharmaceutical Ingredient1

Table 2: Composition of Imiquimod Microemulsion for Topical Delivery [7]

ComponentFunctionConcentration (% w/w)
Isostearic AcidOil Phase~21
D-α-tocopherol polyethylene glycol-1000 succinate (TPGS)Surfactant~26
Transcutol® (DEGEE)Cosurfactant~27
WaterAqueous Phase~26
ImiquimodActive Pharmaceutical IngredientNot Specified in Percentage

Table 3: Composition of Ibuprofen Microemulsion-Based Gel for Transdermal Delivery [1]

ComponentFunctionConcentration (% w/w)
Oleic AcidOil Phase10
Polysorbate 80Surfactant30
Diethylene Glycol Monoethyl Ether (DEGEE)Cosurfactant/Penetration Enhancer10
WaterAqueous Phase44
Carbomer 940Gelling Agent1
IbuprofenActive Pharmaceutical Ingredient5

Experimental Protocols

Detailed methodologies for the key experiments involved in the formulation and characterization of microemulsions are provided below.

Protocol 1: Construction of Pseudo-Ternary Phase Diagrams

This protocol outlines the water titration method for constructing a pseudo-ternary phase diagram to identify the microemulsion region.[8][9][10][11]

Materials:

  • Oil phase (e.g., Oleic Acid, Isopropyl Myristate)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Cosurfactant (this compound)

  • Distilled or purified water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette or micropipette

Procedure:

  • Prepare mixtures of the surfactant and cosurfactant (Smix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • In separate glass vials, prepare mixtures of the oil phase and the Smix at different weight ratios, ranging from 9:1 to 1:9.

  • Place each vial on a magnetic stirrer and begin gentle stirring.

  • Slowly titrate each oil/Smix mixture with water dropwise from a burette.

  • Continuously observe the mixture for transparency. The endpoint of the titration is the point at which the turbid and hazy emulsion becomes a clear and transparent microemulsion.

  • Record the amount of water added to form the clear microemulsion.

  • Calculate the weight percentage of the oil, water, and Smix for each clear formulation.

  • Plot the compositions on a triangular phase diagram with the three vertices representing 100% oil, 100% water, and 100% Smix.

  • The area on the diagram where clear and stable formulations are observed represents the microemulsion region.

Diagram: Experimental Workflow for Pseudo-Ternary Phase Diagram Construction

G prep_smix Prepare Surfactant/Cosurfactant (Smix) Mixtures prep_oil_smix Prepare Oil/Smix Mixtures prep_smix->prep_oil_smix titrate Titrate with Water prep_oil_smix->titrate observe Observe for Transparency titrate->observe record Record Composition observe->record If Clear plot Plot on Ternary Diagram record->plot identify Identify Microemulsion Region plot->identify G cluster_input Input cluster_process Process cluster_output Output microemulsion Microemulsion Sample dls Dynamic Light Scattering (DLS) microemulsion->dls instrument_params Instrument Parameters (Temp, Angle, Viscosity) instrument_params->dls droplet_size Droplet Size dls->droplet_size pdi Polydispersity Index (PDI) dls->pdi zeta_potential Zeta Potential dls->zeta_potential G assemble_cell Assemble Franz Diffusion Cell mount_membrane Mount Membrane assemble_cell->mount_membrane add_formulation Add Microemulsion to Donor mount_membrane->add_formulation maintain_temp Maintain Temperature add_formulation->maintain_temp sample Withdraw Samples at Time Intervals maintain_temp->sample replace_medium Replace Receptor Medium sample->replace_medium analyze Analyze Drug Concentration sample->analyze replace_medium->sample Repeat calculate Calculate Cumulative Release analyze->calculate plot Plot Release Profile calculate->plot

References

Application Notes and Protocols for Diethylene Glycol Ethers in Organometallic Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research applications for "Diethylene Glycol Ethyl Pentyl Ether" in organometallic chemistry are not extensively documented in publicly available literature, the broader class of diethylene glycol ethers sees significant use, primarily as high-boiling point solvents in reactions involving organometallic reagents. This document provides detailed application notes and protocols based on the established use of structurally similar diethylene glycol ethers, such as diethylene glycol diethyl ether and diethylene glycol dibutyl ether.

Application Notes: High-Boiling Ethers in Organometallic Reactions

Diethylene glycol ethers are valuable solvents in organometallic chemistry, particularly for reactions requiring elevated temperatures. Their high boiling points and chemical stability make them suitable for syntheses that are sluggish at lower temperatures.

A primary application is in the formation of Grignard reagents (RMgX). Ethers are essential for solvating and stabilizing the magnesium center of the Grignard reagent, preventing reagent decomposition and facilitating its formation and reactivity.[1][2][3][4] While diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions, diethylene glycol ethers offer the advantage of allowing for higher reaction temperatures.[5][6] This can be particularly useful for less reactive organic halides.

Key Advantages of Diethylene Glycol Ethers:

  • High Boiling Point: Enables reactions to be conducted at temperatures significantly above the boiling points of diethyl ether (34.6 °C) and THF (66 °C).

  • Good Solvating Power: The multiple ether linkages can effectively solvate metal cations, enhancing the reactivity of organometallic reagents.[3]

  • Chemical Inertness: They are aprotic and relatively inert under basic organometallic reaction conditions.[4]

  • Stability: Some diethylene glycol ether systems for Grignard reagent formation have been shown to be stable without the need for additional stabilizing agents like benzene or toluene.[7]

Quantitative Data: Physical Properties of Relevant Diethylene Glycol Ethers

The selection of a diethylene glycol ether for a specific application often depends on its physical properties, which are summarized in the table below.

PropertyDiethylene Glycol Monoethyl EtherDiethylene Glycol Diethyl EtherDiethylene Glycol Dibutyl Ether
CAS Number 111-90-0112-36-7112-73-2
Molecular Formula C6H14O3C8H18O3C12H26O3
Molar Mass ( g/mol ) 134.17162.23218.33
Boiling Point (°C) 202188-190256
Density (g/mL at 20°C) 0.9890.9080.885
Solubility in Water MiscibleMiscibleSlight

Data compiled from various sources.

Experimental Protocols: Grignard Reagent Formation Using a High-Boiling Diethylene Glycol Ether

This protocol provides a general methodology for the formation of a Grignard reagent using a diethylene glycol ether as the solvent.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous diethylene glycol ether (e.g., diethylene glycol dibutyl ether)

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle with a stirrer

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask under a stream of inert gas to activate the magnesium surface. The violet iodine vapor will sublime and then disappear as it reacts with the magnesium.

  • Initial Reagent Addition: Add a small portion of the organic halide dissolved in anhydrous diethylene glycol ether to the magnesium turnings.

  • Initiation of Reaction: The reaction is typically initiated with gentle heating. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

  • Controlled Addition: Once the reaction has initiated, add the remaining solution of the organic halide in diethylene glycol ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to heat the reaction mixture at a suitable temperature (e.g., 80-100 °C for diethylene glycol diethyl ether) for an additional 1-2 hours to ensure complete reaction of the magnesium.

  • Use of the Grignard Reagent: The resulting Grignard reagent solution can be cooled to room temperature and used in subsequent reactions.

Visualizations

Diagram 1: Logical Workflow for Grignard Reagent Synthesis

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Dry_Glassware Dry Glassware Add_Mg Add Mg Turnings Dry_Glassware->Add_Mg Activate_Mg Activate Mg with I2 Add_Mg->Activate_Mg Initial_Addition Initial Addition of R-X in Ether Activate_Mg->Initial_Addition Initiate_Reaction Initiate Reaction (Heating) Initial_Addition->Initiate_Reaction Controlled_Addition Controlled Dropwise Addition Initiate_Reaction->Controlled_Addition Reflux Reflux to Completion Controlled_Addition->Reflux Cool Cool to Room Temperature Reflux->Cool Use_Reagent Use in Subsequent Reaction Cool->Use_Reagent

Caption: Workflow for the synthesis of a Grignard reagent using a diethylene glycol ether solvent.

Diagram 2: Coordination of Diethylene Glycol Ether with a Grignard Reagent

Grignard_Coordination cluster_ether1 Ether Molecule 1 cluster_ether2 Ether Molecule 2 Mg Mg R R Mg->R δ- X X Mg->X δ+ O1 O O1->Mg Coordination C1 O1->C1 Et1 Et O1->Et1 C2 C1->C2 O2 O C2->O2 C3 O2->C3 C4 C3->C4 Pent1 Pent C4->Pent1 O3 O O3->Mg C5 O3->C5 Et2 Et O3->Et2 C6 C5->C6 O4 O C6->O4 C7 O4->C7 C8 C7->C8 Pent2 Pent C8->Pent2

Caption: Chelation of the magnesium atom in a Grignard reagent by a diethylene glycol ether.

References

Diethylene Glycol Monoethyl Ether: A Versatile Solvent for Poorly Soluble Compounds - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following document addresses the use of Diethylene Glycol Monoethyl Ether (DEGMEE) as a solvent for poorly soluble compounds. The initial topic requested information on "DIETHYLENE GLYCOL ETHYL PENTYL ETHER"; however, a thorough search of chemical databases and scientific literature revealed that this is not a standard chemical name and lacks reliable data. It is presumed to be a typographical error. Consequently, this document focuses on the closely related and extensively documented solvent, Diethylene Glycol Monoethyl Ether (DEGMEE), which is widely used in the pharmaceutical and research sectors for the applications described.

Introduction

Diethylene Glycol Monoethyl Ether (DEGMEE) is a high-purity solvent with a well-established safety profile, making it a valuable excipient in the pharmaceutical and cosmetic industries.[1][2] Known by various trade names, including Carbitol™ and Transcutol®, DEGMEE is a hydroalcoholic solvent recognized for its exceptional ability to solubilize a wide range of poorly water-soluble active pharmaceutical ingredients (APIs).[1][3] Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic ether linkage, allows it to act as a powerful solubilizer and penetration enhancer, particularly in topical and transdermal drug delivery systems.[3][4]

This document provides detailed application notes and experimental protocols for utilizing DEGMEE as a solvent for challenging compounds, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of Diethylene Glycol Monoethyl Ether (DEGMEE)

Understanding the physicochemical properties of DEGMEE is crucial for its effective application in formulations. Key properties are summarized in the table below.

PropertyValueReference(s)
Synonyms 2-(2-Ethoxyethoxy)ethanol, Carbitol, Transcutol[5]
CAS Number 111-90-0[5]
Molecular Formula C6H14O3[5]
Molecular Weight 134.17 g/mol [5]
Appearance Colorless, slightly viscous liquid[5]
Odor Mild, pleasant[5]
Boiling Point 195-205 °C[6]
Melting Point -78 °C (vitreous)[7]
Flash Point ~96 °C (204 °F)[7]
Density 0.989 - 0.995 g/mL at 20 °C[6]
Viscosity ~3.85 mPa·s at 20 °C[7]
Solubility in Water Miscible[6]
Solubility in Organic Solvents Miscible with common organic solvents[8]
logP (Octanol/Water) -0.54[9]

Applications in Solubilizing Poorly Soluble Compounds

DEGMEE's primary application in the pharmaceutical industry is as a solvent and solubilizer for APIs with low aqueous solubility.[10][11] Its utility spans various dosage forms, including oral, topical, transdermal, and injectable formulations.[1]

Oral Formulations

In oral drug delivery, DEGMEE is a key component in self-nanoemulsifying drug delivery systems (SNEDDS). These formulations enhance the dissolution and subsequent bioavailability of poorly soluble drugs. For instance, a formulation containing 64% w/w DEGMEE as a co-surfactant significantly improved the dissolution profile of candesartan cilexetil.[1]

Topical and Transdermal Formulations

DEGMEE is extensively used in topical gels, creams, and ointments as both a solvent and a penetration enhancer.[1][5] It facilitates the permeation of APIs through the stratum corneum by modifying the thermodynamic activity of the drug and interacting with the intercellular lipids of the skin.[12][13] This dual function makes it an invaluable tool for developing effective dermatological treatments. A notable commercial example is a 5% dapsone gel for acne treatment, where DEGMEE is a key solvent.[11]

Quantitative Solubility Data

The following table summarizes the solubility of several poorly water-soluble drugs in Diethylene Glycol Monoethyl Ether (DEGMEE). This data is essential for formulators when designing drug delivery systems.

CompoundTherapeutic ClassSolubility in DEGMEEReference(s)
Ibuprofen NSAID> 23% w/w[2]
Progesterone Hormone0.1 to 50 mg/mL[10]
Celecoxib NSAID (COX-2 Inhibitor)High (Specific value not provided)[14]
Dapsone AntibioticSignificantly high (exploited in topical gel)[8]
Fluticasone Propionate Corticosteroid14.70 mg/mL[10]
Olanzapine Antipsychotic45 mg/mL[10]
Vinpocetine Nootropic12 mg/mL[10]
Loxapine Succinate Antipsychotic31.25 mg/mL[10]
Amisulpride Antipsychotic25 mg/mL[10]

Experimental Protocols

This section provides detailed protocols for key experiments involving the use of DEGMEE as a solvent for poorly soluble compounds.

Protocol for Determination of Drug Solubility in DEGMEE

This protocol outlines a standard procedure for determining the equilibrium solubility of a poorly soluble compound in DEGMEE using High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis prep_start Weigh excess amount of drug prep_vial Add to a vial containing a known volume of DEGMEE prep_start->prep_vial prep_mix Seal vial and mix continuously (e.g., shaker bath) prep_vial->prep_mix prep_equilibrate Equilibrate for 24-48 hours at a controlled temperature (e.g., 25°C) prep_mix->prep_equilibrate analysis_filter Filter the supernatant (e.g., 0.45 µm PTFE filter) prep_equilibrate->analysis_filter Equilibrium Reached analysis_dilute Dilute the filtrate with a suitable mobile phase analysis_filter->analysis_dilute analysis_hplc Inject into HPLC system analysis_dilute->analysis_hplc analysis_quantify Quantify concentration against a standard curve analysis_hplc->analysis_quantify

Caption: Workflow for determining drug solubility in DEGMEE.

Materials and Equipment:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • The poorly soluble drug of interest

  • Diethylene Glycol Monoethyl Ether (DEGMEE), pharmaceutical grade

  • Solvents for HPLC mobile phase

Procedure:

  • Add an excess amount of the poorly soluble drug to a series of vials.

  • Accurately add a known volume of DEGMEE to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25°C or 37°C).

  • Allow the mixtures to equilibrate for 24-48 hours. The presence of excess solid drug at the end of this period confirms saturation.

  • After equilibration, allow the solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered sample with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the range of the standard curve.

  • Prepare a series of standard solutions of the drug in the same diluent.

  • Analyze the diluted sample and the standard solutions by HPLC.

  • Calculate the concentration of the drug in the original DEGMEE solution based on the standard curve and the dilution factor.

Protocol for Preparation of a Topical Gel Formulation

This protocol describes the preparation of a basic topical gel using DEGMEE as a solvent and penetration enhancer.

Workflow for Topical Gel Formulation

G cluster_phase_prep Phase Preparation cluster_mixing Mixing and Neutralization cluster_final Final Steps prep_api Dissolve API in DEGMEE mix_phases Slowly add the API/DEGMEE solution to the aqueous dispersion prep_api->mix_phases prep_gelling Disperse gelling agent (e.g., Carbopol) in water prep_gelling->mix_phases mix_stir Stir continuously to ensure homogeneity mix_phases->mix_stir mix_neutralize Add a neutralizing agent (e.g., triethanolamine) dropwise to form the gel mix_stir->mix_neutralize final_mix Mix until a uniform, transparent gel is formed mix_neutralize->final_mix final_defoam Allow to stand to remove entrapped air bubbles final_mix->final_defoam

Caption: Workflow for preparing a topical gel with DEGMEE.

Materials and Equipment:

  • Beakers and magnetic stirrer

  • pH meter

  • Analytical balance

  • Active Pharmaceutical Ingredient (API)

  • Diethylene Glycol Monoethyl Ether (DEGMEE)

  • Gelling agent (e.g., Carbopol® 940)

  • Purified water

  • Neutralizing agent (e.g., triethanolamine)

  • Preservatives (e.g., methylparaben, propylparaben) (optional)

Procedure:

  • In a beaker, accurately weigh the required amount of the gelling agent and disperse it in purified water with constant stirring. Allow it to hydrate completely.

  • In a separate beaker, dissolve the API and any preservatives in DEGMEE.

  • Slowly add the API-DEGMEE solution to the aqueous dispersion of the gelling agent while stirring continuously.

  • Continue stirring until a homogenous mixture is obtained.

  • Neutralize the dispersion by adding the neutralizing agent dropwise while monitoring the pH. Continue adding until the desired pH and viscosity are achieved, resulting in the formation of a clear gel.

  • Allow the gel to stand for a few hours to remove any entrapped air bubbles.

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the methodology for assessing the permeation of a drug from a DEGMEE-containing formulation through a skin model.

Workflow for In Vitro Skin Permeation Study

G cluster_setup Franz Cell Setup cluster_experiment Permeation Experiment cluster_analysis Sample Analysis setup_receptor Fill receptor chamber with receptor medium (e.g., PBS) and degas setup_membrane Mount skin membrane between donor and receptor chambers setup_receptor->setup_membrane setup_equilibrate Equilibrate the system to 32°C setup_membrane->setup_equilibrate exp_apply Apply the formulation to the skin surface in the donor chamber setup_equilibrate->exp_apply System Equilibrated exp_sample Collect samples from the receptor chamber at predetermined time intervals exp_apply->exp_sample exp_replace Replace the withdrawn volume with fresh receptor medium exp_sample->exp_replace analysis_quantify Quantify drug concentration in the collected samples (e.g., by HPLC) exp_sample->analysis_quantify analysis_calculate Calculate cumulative amount permeated and flux analysis_quantify->analysis_calculate

Caption: Workflow for an in vitro skin permeation study.

Materials and Equipment:

  • Franz diffusion cells

  • Water bath with circulator

  • Magnetic stirrers

  • Skin membrane (e.g., excised human or animal skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • The drug formulation containing DEGMEE

  • Syringes and vials for sampling

  • HPLC system for analysis

Procedure:

  • Prepare the skin membrane by carefully removing any subcutaneous fat and hair.

  • Fill the receptor chamber of the Franz diffusion cell with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

  • Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

  • Place the Franz cells in a water bath maintained at 32°C to simulate skin surface temperature. Allow the system to equilibrate.

  • Accurately apply a known amount of the drug formulation to the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling port.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.

Conclusion

Diethylene Glycol Monoethyl Ether (DEGMEE) is a highly effective and versatile solvent for a wide array of poorly soluble compounds. Its favorable physicochemical properties and established safety profile make it an excellent choice for various pharmaceutical formulations, particularly in the realm of topical and transdermal drug delivery. The protocols and data presented in this document provide a comprehensive guide for researchers and formulators to effectively utilize DEGMEE in their drug development endeavors.

References

Troubleshooting & Optimization

Removing impurities from "DIETHYLENE GLYCOL ETHYL PENTYL ETHER"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available data for Diethylene Glycol Ethyl Pentyl Ether, this guide is based on established principles and data for structurally similar glycol ethers, such as Diethylene Glycol Monoethyl Ether (DEGEE). These protocols and troubleshooting steps should be considered as a starting point and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Based on the synthesis and degradation pathways of analogous glycol ethers, common impurities in this compound may include:

  • Starting Materials and Byproducts: Residual starting materials such as diethylene glycol and the corresponding pentyl alcohol. Byproducts from the etherification reaction could include symmetrical ethers (e.g., dipentyl ether, diethylene glycol diethyl ether) and isomers.

  • Related Glycol Ethers: Smaller chain glycol ethers like ethylene glycol, 2-methoxyethanol, and 2-ethoxyethanol may be present from raw material impurities.[1]

  • Degradation Products: Peroxides can form upon exposure to air and light.[2] Aldehydes, such as formaldehyde and acetaldehyde, may also be present as degradation products.

  • Water: Due to the hygroscopic nature of glycol ethers.

Q2: What methods can be used to purify this compound?

A2: Standard purification techniques for glycol ethers are applicable and include:

  • Distillation: Fractional distillation under reduced pressure is a common and effective method for separating components with different boiling points. For specific impurities like residual glycols, azeotropic distillation might be necessary.[3]

  • Chromatography: Preparative gas chromatography (GC) or liquid chromatography (LC) can be used for high-purity requirements, effectively separating close-boiling isomers and other impurities.

  • Extraction: Liquid-liquid extraction can be employed to remove water-soluble impurities.

Q3: How can I analyze the purity of my this compound sample?

A3: The most common analytical method for determining the purity of glycol ethers is Gas Chromatography with a Flame Ionization Detector (GC-FID).[4] This technique can quantify the main component and detect volatile impurities. For structural confirmation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Incomplete removal of lower boiling point impurities during distillation.
  • Possible Cause 1: Insufficient Column Efficiency.

    • Solution: Increase the number of theoretical plates in your distillation column. For laboratory scale, this can be achieved by using a longer packed column or a column with a more efficient packing material.

  • Possible Cause 2: Incorrect Reflux Ratio.

    • Solution: Increase the reflux ratio to improve separation efficiency. This will, however, increase the distillation time.

  • Possible Cause 3: Azeotrope Formation.

    • Solution: If an azeotrope is suspected (e.g., with water or another solvent), consider using a different purification technique or breaking the azeotrope. For water, a Dean-Stark apparatus can be used. For other azeotropes, pressure-swing distillation or the addition of an entrainer might be necessary. For instance, n-heptanol has been used as an azeotrope-forming agent to remove ethylene glycol from diethylene glycol monoethyl ether.[3]

Issue 2: Product degradation during purification.
  • Possible Cause 1: Peroxide Formation.

    • Troubleshooting: Before heating, test for the presence of peroxides using peroxide test strips.

    • Solution: If peroxides are present, they must be removed before distillation to prevent explosion. This can be done by passing the solvent through a column of activated alumina or by treatment with a reducing agent like ferrous sulfate.

  • Possible Cause 2: Thermal Decomposition.

    • Troubleshooting: Observe for discoloration or unexpected pressure changes during heating.

    • Solution: Purify the compound under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress. Ensure the heating mantle temperature does not significantly exceed the boiling point of the liquid.

Issue 3: Inconsistent results in chromatographic purification.
  • Possible Cause 1: Improper Column Selection.

    • Solution: Select a column with a stationary phase that has appropriate polarity for your compound and the expected impurities. A non-polar column is often a good starting point for separating less polar impurities from the more polar glycol ether.

  • Possible Cause 2: Sample Overload.

    • Solution: Reduce the amount of sample injected onto the column to prevent peak tailing and poor separation.

  • Possible Cause 3: Inconsistent Flow Rate.

    • Solution: Ensure your pump is delivering a consistent flow rate. Check for leaks in the system.

Data Presentation

Table 1: Impurity Limits for a Related Glycol Ether (Diethylene Glycol Monoethyl Ether - USP Grade)

ImpurityLimit (ppm)
2-Methoxyethanol50
2-Ethoxyethanol160
Ethylene Glycol620
Diethylene Glycol150

Source: Adapted from information on Diethylene Glycol Monoethyl Ether specifications.[5]

Table 2: Efficiency of Azeotropic Distillation for Ethylene Glycol Removal from DEGEE

ParameterValue
Initial Ethylene Glycol Concentration1,000 - 2,000 ppm
Final Ethylene Glycol Concentration< 25 ppm
Azeotropic Agentn-Heptanol

Source: Based on a patented purification method for diethylene glycol monoethyl ether.[3]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or Raschig rings), a distillation head with a condenser, a vacuum adapter, and receiving flasks. Ensure all glassware is dry.

  • Peroxide Test: Before heating, test the crude this compound for the presence of peroxides. If positive, treat appropriately (e.g., with activated alumina).

  • Charging the Flask: Add the crude product to the distillation flask along with boiling chips or a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the initial fraction, which will contain lower boiling point impurities. As the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the purified this compound.

  • Termination: Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive residues.

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.

Protocol 2: Analysis of Purity by Gas Chromatography (GC-FID)
  • Instrument Setup:

    • Column: A standard non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17).

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Detector Temperature (FID): Typically set higher than the final oven temperature (e.g., 275 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a temperature above the boiling point of the highest boiling impurity (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percent of the main peak relative to the total area of all peaks. For quantitative analysis, calibration with certified reference standards is required.

Mandatory Visualizations

Experimental_Workflow_Distillation start Crude DIETHYLENE GLYCOL ETHYL PENTYL ETHER peroxide_test Test for Peroxides start->peroxide_test peroxide_positive Peroxides Present? peroxide_test->peroxide_positive remove_peroxides Remove Peroxides (e.g., Activated Alumina Column) peroxide_positive->remove_peroxides Yes distillation_setup Assemble Fractional Vacuum Distillation Apparatus peroxide_positive->distillation_setup No remove_peroxides->distillation_setup charge_flask Charge Distillation Flask distillation_setup->charge_flask distill Perform Fractional Vacuum Distillation charge_flask->distill collect_fractions Collect Fractions distill->collect_fractions low_boiling Low Boiling Impurities collect_fractions->low_boiling pure_product Purified Product collect_fractions->pure_product high_boiling High Boiling Residue collect_fractions->high_boiling store Store Purified Product Under Inert Atmosphere pure_product->store

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Troubleshooting_Logic cluster_distillation Distillation Problems cluster_chromatography Chromatography Problems start Purification Issue incomplete_separation Incomplete Separation of Low Boiling Impurities start->incomplete_separation degradation Product Degradation start->degradation inconsistent_results Inconsistent Results start->inconsistent_results cause1_dist Insufficient Column Efficiency Incorrect Reflux Ratio Azeotrope Formation incomplete_separation->cause1_dist Possible Causes cause2_dist Peroxide Formation Thermal Decomposition degradation->cause2_dist Possible Causes cause_chrom Improper Column Selection Sample Overload Inconsistent Flow Rate inconsistent_results->cause_chrom Possible Causes

Caption: Troubleshooting logic for common issues in glycol ether purification.

References

Side reactions involving "DIETHYLENE GLYCOL ETHYL PENTYL ETHER" solvent

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Glycol Ether Solvents

A-Z Solvent Solutions | Technical Support

Product Focus: Diethylene Glycol Ethers (DEGEE & DGME)

Disclaimer: The information provided is for guidance and is based on publicly available data for Diethylene Glycol Diethyl Ether (DEGEE) and Diethylene Glycol Monoethyl Ether (DGME), as "DIETHYLENE GLYCOL ETHYL PENTYL ETHER" is not a standard recognized chemical name. Users should always consult the Safety Data Sheet (SDS) for specific handling and safety information.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with Diethylene Glycol Diethyl Ether (DEGEE) and Diethylene Glycol Monoethyl Ether (DGME) solvents?

A1: The most significant and hazardous side reaction for both DEGEE and DGME is the formation of explosive peroxides upon exposure to air and light.[1][2] These peroxides can be concentrated during distillation, posing a severe explosion risk.[1] Additionally, these solvents can undergo thermal decomposition at high temperatures and react with strong oxidizing agents and strong acids.[2][3] Glycol ethers have been noted to undergo violent decomposition in contact with 70% perchloric acid.[4]

Q2: What are the typical impurities found in DEGEE and DGME, and can they interfere with my reaction?

A2: A common impurity in commercial grades of DGME is ethylene glycol.[5] Other related impurities can include diethylene glycol. The presence of these impurities can be significant, and for sensitive applications such as in the pharmaceutical industry, purified grades with very low levels of these impurities are necessary. The hydroxyl groups in these impurities can react with sensitive reagents, such as organometallics, and may interfere with reaction pathways.

Q3: How can I test for the presence of peroxides in my solvent?

A3: You can test for peroxides using commercially available peroxide test strips or through a wet chemical test using potassium iodide. For the wet chemical test, a freshly prepared solution of potassium iodide in glacial acetic acid is mixed with the solvent. A yellow to brown color indicates the presence of peroxides.[6] It is crucial to test for peroxides before any distillation or concentration step.[6]

Q4: What are the recommended storage conditions for these solvents to minimize side reactions?

A4: To minimize peroxide formation, DEGEE and DGME should be stored in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen).[4] Containers should be clearly labeled with the date of receipt and the date of opening. It is advisable to use these solvents within the manufacturer's recommended timeframe.

Q5: My reaction in DEGEE/DGME is not working as expected. What are some common troubleshooting steps?

A5: First, check the purity of your solvent and test for the presence of peroxides, as these are common culprits for reaction failure. Ensure that all glassware is scrupulously dry, especially when working with water-sensitive reagents like organometallics. If using DGME, be aware that the terminal hydroxyl group can be reactive and may need to be protected depending on the reaction conditions. For reactions like Grignard synthesis, ensuring the magnesium is of high quality and properly activated is crucial.[7][8]

Troubleshooting Guides

Guide 1: Unexpected Reaction Outcomes or Low Yield

This guide provides a logical workflow to diagnose common issues when using glycol ether solvents.

TroubleshootingWorkflow Troubleshooting Unexpected Reaction Outcomes start Start: Unexpected Result (Low Yield, Byproducts) check_peroxides Test for Peroxides start->check_peroxides peroxides_present Peroxides > 10 ppm? check_peroxides->peroxides_present purify_solvent Purify Solvent (e.g., pass through alumina) or Use New Bottle peroxides_present->purify_solvent Yes check_purity Check Solvent Purity (GC-MS Analysis) peroxides_present->check_purity No re_run_reaction Re-run Reaction purify_solvent->re_run_reaction end Consult Further Literature or Technical Support re_run_reaction->end impurities_present Impurities Present? (e.g., Water, Ethylene Glycol) check_purity->impurities_present purify_or_replace Purify Solvent or Use Higher Grade impurities_present->purify_or_replace Yes check_reagents Check Reagent Quality and Stoichiometry impurities_present->check_reagents No purify_or_replace->re_run_reaction reagent_issue Reagent Issue Found? check_reagents->reagent_issue replace_reagents Use Fresh/Purified Reagents reagent_issue->replace_reagents Yes check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagent_issue->check_conditions No replace_reagents->re_run_reaction check_conditions->end

Caption: A decision tree for troubleshooting common reaction problems.

Guide 2: Peroxide Formation and Management

This guide outlines the mechanism of peroxide formation and the recommended handling procedures.

PeroxideManagement Peroxide Formation and Management Workflow cluster_formation Peroxide Formation Mechanism cluster_management Management Protocol Ether Glycol Ether (R-O-R') Radical Ether Radical (R-O-R'•) Ether->Radical H• abstraction Oxygen Oxygen (O2) + Light/Heat Oxygen->Radical PeroxyRadical Peroxy Radical (R-O-R'(OO•)) Radical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide (R-O-R'(OOH)) PeroxyRadical->Hydroperoxide + H• from another ether Receive Receive & Date Solvent Store Store in Dark, Airtight Container under N2 Receive->Store Test Test for Peroxides Before Each Use Store->Test Result Peroxides Detected? Test->Result Use Use Solvent Result->Use No Purify Purify or Dispose Result->Purify Yes

Caption: Mechanism of peroxide formation and management workflow.

Quantitative Data Summary

PropertyDiethylene Glycol Diethyl Ether (DEGEE)Diethylene Glycol Monoethyl Ether (DGME)Notes
Boiling Point 180-190 °C~202 °CHigh boiling points make them suitable for high-temperature reactions.[2]
Flash Point ~71 °C~96 °CBoth are combustible liquids.[2]
Decomposition Decomposes at high temperaturesDecomposes at high temperaturesEmits acrid smoke and fumes upon decomposition. Avoid distillation to dryness.[4]
Peroxide Limit (H2O2) ≤ 0.005% (typical spec)Not specifiedPeroxide levels should be tested and kept below 100 ppm for safety.[9]
Common Impurities Not specifiedEthylene Glycol (can be >1000 ppm)High-purity grades have significantly lower impurity levels.[5]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Test

Objective: To detect the presence of peroxides in DEGEE or DGME.

Materials:

  • Solvent to be tested

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Test tube

Procedure:

  • In a clean, dry test tube, add 1 mL of glacial acetic acid.

  • Add approximately 0.1 g of potassium iodide to the acetic acid and mix until dissolved.

  • To this reagent, add 1 mL of the solvent to be tested and mix gently.

  • Observe the color of the solution against a white background.

    • No color change: Peroxides are not detected.

    • Pale yellow: Low concentration of peroxides.

    • Brown: High concentration of peroxides.[6]

Note: For a more quantitative measurement, commercial peroxide test strips with a colorimetric scale are recommended.

Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify impurities such as ethylene glycol in DEGEE or DGME.

Methodology:

  • Sample Preparation:

    • Prepare a calibration curve using standards of known impurities (e.g., ethylene glycol, diethylene glycol) in a high-purity version of the solvent being tested.

    • Dilute the solvent sample to be analyzed in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration appropriate for GC-MS analysis (e.g., 1000 ppm).[10]

    • If using an internal standard, add it to both the calibration standards and the sample.

  • GC-MS Parameters (Illustrative):

    • GC System: Agilent GC-MS or equivalent.

    • Column: A polar capillary column, such as a DB-WAX or Rtx-624 (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating glycols.[11]

    • Injector: Split/splitless injector, typically in split mode (e.g., 20:1 split ratio) to avoid overloading the column.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.[12]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-300.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 250 °C.

  • Data Analysis:

    • Identify impurities in the sample by comparing their retention times and mass spectra to those of the prepared standards.

    • Quantify the impurities by integrating the peak areas and using the calibration curve.

This protocol provides a general guideline. Specific parameters should be optimized for the instrument and impurities of interest.

References

Technical Support Center: DIETHYLENE GLYCOL ETHYL PENTYL ETHER Solvent Recovery and Recycling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recovery and recycling of Diethylene Glycol Ethyl Pentyl Ether (DEGEPE) from experimental waste streams. The following information is intended to facilitate the efficient and safe reuse of this solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for recovering this compound?

A1: The most common and effective method for recovering DEGEPE from waste streams is fractional distillation under reduced pressure. This technique is suitable for separating the high-boiling DEGEPE from lower-boiling impurities and decomposition products.

Q2: Why is vacuum distillation recommended for DEGEPE recovery?

A2: DEGEPE has a high boiling point. Distillation at atmospheric pressure would require very high temperatures, which could lead to thermal degradation of the solvent and any temperature-sensitive compounds in the mixture. Vacuum distillation lowers the boiling point, allowing for efficient separation at lower, safer temperatures, thus preserving the integrity of the solvent.

Q3: What are the common impurities found in used DEGEPE?

A3: Common impurities can include water, residual reactants, byproducts from the chemical reaction it was used in, and lower-boiling point solvents. In some cases, higher-boiling point contaminants or dissolved non-volatile substances may also be present.

Q4: Can I use a simple distillation setup?

A4: For a crude separation where high purity is not required, a simple distillation might be adequate. However, for achieving high purity suitable for reuse in sensitive applications, a fractional distillation column is necessary to effectively separate components with close boiling points.

Q5: How can I remove water from the recovered DEGEPE?

A5: Water can be removed by azeotropic distillation if a suitable entrainer is found, or more commonly through the use of desiccants like molecular sieves (3A or 4A) after the initial distillation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recovery and recycling of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Vacuum - Leaks in the distillation apparatus.- Vacuum pump not performing adequately.- Incondensable gases in the system.- Check all joints and seals for leaks using a vacuum gauge. Re-grease joints if necessary.- Service or replace the vacuum pump oil. Ensure the pump is appropriately sized for the system.- Briefly break the vacuum with an inert gas (e.g., Nitrogen) and re-evacuate to purge non-condensable gases.
Bumping / Unstable Boiling - Lack of boiling chips or magnetic stirrer.- Superheating of the liquid.- Too rapid heating.- Always use fresh boiling chips or a magnetic stirrer.- Heat the distillation flask evenly using a heating mantle and ensure good insulation.- Reduce the heating rate to allow for smooth boiling.
Low Recovery Yield - Inefficient condensation of the vapor.- Hold-up in the distillation column.- Thermal degradation of the solvent.- Ensure the condenser has a sufficient flow of coolant at the correct temperature.- Use a column with appropriate packing and insulation to minimize hold-up.- Lower the distillation temperature by improving the vacuum.
Product is Contaminated - Inefficient fractional distillation column.- Foaming carrying non-volatile impurities into the distillate.- Entrainment of liquid droplets.- Increase the number of theoretical plates in the column (e.g., use a longer packed column).- Introduce an anti-foaming agent if compatible, or reduce the boiling rate.- Use a distillation head with a splash guard or a column with a larger diameter.
Recovered Solvent is Discolored - Thermal decomposition.- Presence of reactive impurities.- Reduce the distillation temperature by pulling a deeper vacuum.- Consider a pre-treatment step, such as washing with a dilute acidic or basic solution (if the nature of the impurity is known and compatible), followed by drying.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation for DEGEPE Recovery

Objective: To purify this compound from a mixed waste stream.

Materials:

  • Waste DEGEPE solution

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flask(s)

  • Heating mantle

  • Vacuum pump with a cold trap

  • Vacuum gauge

  • Boiling chips or magnetic stirrer

  • Insulating material (e.g., glass wool)

Procedure:

  • Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the waste DEGEPE solution. Add boiling chips or a magnetic stir bar.

  • Evacuation: Begin to slowly evacuate the system using the vacuum pump. Monitor the pressure with the vacuum gauge.

  • Heating: Once the desired vacuum is achieved and stable, begin heating the distillation flask gently with the heating mantle.

  • Fraction Collection:

    • Collect the initial fraction, which will likely contain lower-boiling impurities.

    • As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the purified DEGEPE.

    • Monitor the temperature and pressure throughout the distillation. A stable temperature plateau indicates the collection of a pure fraction.

  • Shutdown: Once the majority of the DEGEPE has been distilled, or if the temperature begins to rise sharply, stop the heating. Allow the system to cool before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected DEGEPE fraction using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Drying of Recovered DEGEPE using Molecular Sieves

Objective: To remove residual water from the purified this compound.

Materials:

  • Recovered DEGEPE

  • Activated 3A or 4A molecular sieves

  • Airtight storage bottle

Procedure:

  • Activation of Sieves: Activate the molecular sieves by heating them in a laboratory oven at a temperature recommended by the manufacturer (typically >250 °C) for several hours under a vacuum or inert gas flow. Allow them to cool in a desiccator.

  • Drying: Add the activated molecular sieves to the recovered DEGEPE (approximately 5-10% w/v).

  • Equilibration: Seal the container and allow it to stand for at least 24 hours at room temperature. Occasional swirling can improve the drying efficiency.

  • Separation: Carefully decant or filter the dried DEGEPE from the molecular sieves into a clean, dry, airtight storage bottle.

Visualizations

Solvent_Recovery_Workflow cluster_pretreatment Pre-treatment (Optional) cluster_distillation Primary Recovery cluster_posttreatment Post-treatment / Polishing Filtration Filtration to remove solids Washing Liquid-liquid extraction to remove water-soluble impurities Filtration->Washing Distillation Fractional Vacuum Distillation Washing->Distillation Drying Drying (e.g., with molecular sieves) Distillation->Drying QC Quality Control (e.g., GC, NMR) Drying->QC Recovered Pure, Recycled DEGEPE QC->Recovered Waste Waste DEGEPE Waste->Filtration

Caption: Workflow for the recovery and purification of DEGEPE.

Troubleshooting_Tree cluster_yield Low Recovery Yield cluster_purity Low Purity of Recovered Solvent Start Problem with Solvent Recovery CheckVacuum Check Vacuum System for Leaks Start->CheckVacuum CheckColumn Increase Column Efficiency (e.g., more plates) Start->CheckColumn CheckCondenser Check Condenser Coolant Flow & Temperature CheckVacuum->CheckCondenser No Leaks CheckTemp Is Distillation Temperature too High? CheckCondenser->CheckTemp Coolant OK LowerTemp Improve Vacuum to Lower Boiling Point CheckTemp->LowerTemp Yes CheckBoiling Check for Bumping/Foaming CheckColumn->CheckBoiling Column OK CheckFractions Optimize Collection Temperature Range CheckBoiling->CheckFractions Boiling Stable ReduceHeat Reduce Heating Rate / Use Anti-foam CheckBoiling->ReduceHeat Yes

Caption: Troubleshooting decision tree for DEGEPE recovery.

Technical Support Center: Synthesis of DIETHYLENE GLYCOL ETHYL PENTYL ETHER

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Diethylene Glycol Ethyl Pentyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the laboratory and scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common and versatile laboratory method for preparing this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide. For this specific synthesis, Diethylene Glycol Monoethyl Ether would be deprotonated with a strong base to form the corresponding alkoxide, which then reacts with a pentyl halide (e.g., 1-bromopentane) via an SN2 mechanism.

Q2: What are the primary competing side reactions to be aware of during the Williamson ether synthesis of this compound?

A2: The main competing side reaction is the E2 elimination of the alkyl halide, which becomes more significant with sterically hindered alkyl halides or when using a bulky base. In the case of synthesizing this compound, using a primary pentyl halide like 1-bromopentane minimizes this risk. Another potential side reaction is the dialkylation of diethylene glycol if it is used as the starting material instead of its monoethyl ether.

Q3: Are there alternative synthesis routes to the Williamson ether synthesis?

A3: Yes, alternative routes exist, particularly for industrial-scale production. One common method is the acid-catalyzed reaction of an alcohol with an olefin oxide. For this compound, this could involve the reaction of ethylene oxide with 2-pentoxyethanol. Another approach involves the reaction of diethylene glycol with ethanol and a pentylating agent in the presence of an acid catalyst, though this can lead to a mixture of products.

Q4: What are the key safety concerns when scaling up this synthesis?

A4: The primary safety concern during the scale-up of the Williamson ether synthesis is the management of the exothermic reaction. The deprotonation of the alcohol with a strong base like sodium hydride can be highly exothermic and generate hydrogen gas, creating a fire and explosion hazard. Inadequate heat removal on a larger scale can lead to a thermal runaway. Therefore, careful control of reagent addition rates, efficient cooling, and proper reactor design are critical.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of Diethylene Glycol Monoethyl Ether.2. Impure or wet reagents/solvents.3. Low reaction temperature or insufficient reaction time.4. Ineffective alkylating agent.1. Use a sufficiently strong and fresh base (e.g., sodium hydride). Ensure stoichiometry is correct.2. Use anhydrous solvents and freshly distilled reagents.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. Extend the reaction time if necessary.4. Consider using a more reactive pentyl halide (e.g., 1-iodopentane).
Formation of Elimination Byproduct (Pentene) 1. Use of a secondary or tertiary pentyl halide.2. High reaction temperature.3. Use of a sterically hindered base.1. Ensure a primary pentyl halide (e.g., 1-bromopentane) is used.2. Maintain the lowest effective reaction temperature.3. Use a non-hindered base like sodium hydride.
Difficult Product Purification 1. Similar boiling points of the product and unreacted starting materials.2. Presence of multiple byproducts.1. Use fractional distillation under reduced pressure for high-boiling point ethers.2. Perform an aqueous work-up to remove inorganic salts. A wash with a dilute acid can remove any remaining base. Column chromatography may be necessary for high purity.
Reaction Stalls During Scale-Up 1. Poor mixing leading to localized reagent depletion.2. Inefficient heat transfer affecting reaction kinetics.1. Improve agitation to ensure homogeneous mixing of the reactants.2. Ensure the reactor's cooling/heating system is adequate for the larger volume and heat of reaction.

Experimental Protocols

Laboratory-Scale Williamson Ether Synthesis of this compound

Materials:

  • Diethylene Glycol Monoethyl Ether (DEGEE)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopentane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to the flask.

  • Add anhydrous THF to the flask to create a slurry.

  • Slowly add Diethylene Glycol Monoethyl Ether (1.0 equivalent) dissolved in anhydrous THF to the flask via the dropping funnel over 30 minutes at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add 1-bromopentane (1.2 equivalents) dropwise via the dropping funnel.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Data Presentation

Comparison of Lab-Scale vs. Pilot-Scale Synthesis
ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Key Scale-Up Considerations
Reactant Ratio (DEGEE:NaH:1-Bromopentane) 1 : 1.1 : 1.21 : 1.1 : 1.2Maintain stoichiometry.
Solvent Volume ~500 mL THF~50 L THFSolvent handling and recovery become significant.
Reaction Time 4-6 hours6-10 hoursSlower heat and mass transfer can prolong reaction times.
Typical Yield 85-95%75-85%Potential for increased side reactions and handling losses at scale.
Purity (before final purification) ~90%~80-85%Increased potential for byproduct formation due to localized temperature variations.
Heat Management Ice bath / Heating mantleJacketed reactor with controlled heating/cooling fluidEfficient heat removal is critical to prevent thermal runaway.
Purification Method Fractional vacuum distillationMulti-plate fractional vacuum distillation columnRequires more sophisticated and efficient distillation equipment.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered low_yield Low or No Product Yield start->low_yield byproduct Byproduct Formation start->byproduct purification_issue Purification Difficulty start->purification_issue scale_up_stall Reaction Stalls on Scale-Up start->scale_up_stall check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents check_alkyl_halide Verify Alkyl Halide Structure (Primary vs. Secondary/Tertiary) byproduct->check_alkyl_halide purification_method Select Appropriate Purification (Fractional Distillation, Chromatography) purification_issue->purification_method improve_mixing Enhance Agitation/Mixing scale_up_stall->improve_mixing optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions solution Problem Resolved optimize_conditions->solution adjust_temp Lower Reaction Temperature check_alkyl_halide->adjust_temp adjust_temp->solution purification_method->solution heat_transfer Evaluate Heat Transfer Efficiency improve_mixing->heat_transfer heat_transfer->solution

Caption: A flowchart for troubleshooting common issues in the synthesis.

Williamson Ether Synthesis Pathway

WilliamsonSynthesis DEGEE Diethylene Glycol Monoethyl Ether (DEGEE) Alkoxide DEGEE Alkoxide Ion DEGEE->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Product This compound Alkoxide->Product SN2 Attack PentylHalide 1-Bromopentane PentylHalide->Product Salt NaBr Product->Salt Byproduct

"DIETHYLENE GLYCOL ETHYL PENTYL ETHER" moisture sensitivity issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the moisture sensitivity of Diethylene Glycol Ethyl Pentyl Ether. The information is tailored for researchers, scientists, and drug development professionals to address challenges encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to moisture contamination in this compound.

Issue 1: Inconsistent or Failed Reaction

  • Question: My reaction is not proceeding as expected, or the yield is significantly lower than anticipated. Could moisture in the this compound be the cause?

  • Answer: Yes, moisture is a common culprit in reactions that are sensitive to water. Glycol ethers are known to be hygroscopic and can absorb moisture from the atmosphere. This can lead to side reactions, catalyst deactivation, or degradation of reagents.

    • Troubleshooting Steps:

      • Quantify Water Content: Determine the water content of your solvent using Karl Fischer titration.

      • Dry the Solvent: If the water content is above the acceptable limit for your reaction, dry the solvent using an appropriate method (see Experimental Protocols).

      • Use Anhydrous Techniques: Handle the solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent re-exposure to atmospheric moisture.[1]

      • Verify Reagent Purity: Ensure that all other reagents and glassware are thoroughly dried.

Issue 2: Phase Separation or Cloudiness

  • Question: I observed phase separation or a cloudy appearance when mixing this compound with other non-polar solvents or reagents. What could be the reason?

  • Answer: The presence of excess water can reduce the miscibility of this compound with non-polar substances, leading to phase separation or a cloudy mixture.

    • Troubleshooting Steps:

      • Visual Inspection: Check the solvent for any visible signs of turbidity.

      • Moisture Analysis: Perform a Karl Fischer titration to confirm the water content.

      • Solvent Drying: Dry the solvent to reduce the water content to an acceptable level.

Issue 3: Inconsistent Product Quality or Impurity Profile

  • Question: I am observing batch-to-batch variability in my product, or I am detecting unexpected impurities. Could this be related to the moisture content of the solvent?

  • Answer: Absolutely. Water can participate in side reactions, leading to the formation of byproducts and impurities. This can affect the overall quality and purity of your final product.

    • Troubleshooting Steps:

      • Establish a Specification: Define a maximum acceptable water content for your process based on experimental data.

      • Implement Routine Testing: Regularly test the water content of incoming and in-use solvent.

      • Standardize Handling Procedures: Ensure consistent and proper handling and storage of the solvent to minimize moisture absorption.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical water content of commercially available this compound?

    • A1: The water content can vary by grade. For high-purity or anhydrous grades, the water content is typically specified to be below 0.1% or 1000 ppm. Technical grade specifications for similar glycol ethers can be around 0.15%.[2] It is always recommended to check the certificate of analysis provided by the supplier.

  • Q2: How should I store this compound to minimize moisture absorption?

    • A2: Store the solvent in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon.[3][4] The storage area should be cool and dry. Avoid prolonged exposure to the laboratory atmosphere, especially on humid days.

  • Q3: What is the most effective way to dry this compound?

    • A3: The choice of drying method depends on the required level of dryness and the scale of your experiment. Common methods include:

      • Molecular Sieves: Using activated 3Å or 4Å molecular sieves is a convenient method for removing small amounts of water.

      • Azeotropic Distillation: For larger quantities or to achieve very low water content, azeotropic distillation with a suitable entrainer like toluene can be effective.[5]

      • Anhydrous Salts: While less common for ethers, anhydrous magnesium sulfate or sodium sulfate can be used for pre-drying.

  • Q4: Can I reuse drying agents like molecular sieves?

    • A4: Yes, molecular sieves can be regenerated by heating them in a furnace at a high temperature (typically 200-300°C) under a vacuum or a stream of dry, inert gas to remove the absorbed water.

Data Presentation

Table 1: Typical Water Content Specifications for Glycol Ethers

GradeTypical Maximum Water Content (%)
Anhydrous/High Purity< 0.1
Technical Grade0.1 - 0.2

Table 2: Effectiveness of Common Drying Agents for Ethers

Drying AgentTypical Final Water Content (ppm)AdvantagesDisadvantages
3Å/4Å Molecular Sieves10 - 50Convenient, efficient for small amountsCan be slow, may not be suitable for large volumes
Distillation over Sodium/Benzophenone< 10Very effective for achieving low water contentRequires specialized setup, potential hazards with sodium
Anhydrous MgSO₄50 - 100Inexpensive, good for pre-dryingLess effective than other methods for achieving very low water content

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in this compound using a volumetric Karl Fischer titrator.

  • Principle: The Karl Fischer reaction is a quantitative chemical reaction between iodine, sulfur dioxide, a base, and water. The amount of iodine consumed is directly proportional to the amount of water present.

  • Apparatus: Volumetric Karl Fischer titrator, gas-tight syringe.

  • Reagents: Karl Fischer titrant (e.g., CombiTitrant 5), Karl Fischer solvent (e.g., CombiSolvent).

  • Procedure:

    • Add the Karl Fischer solvent to the titration vessel.

    • Pre-titrate the solvent to a stable, dry endpoint.

    • Using a gas-tight syringe, accurately weigh and inject a known amount of the this compound sample into the titration vessel.

    • Start the titration. The instrument will automatically dispense the titrant until the endpoint is reached.

    • The instrument will calculate the water content in ppm or percentage.

Protocol 2: Drying of this compound using Molecular Sieves

This protocol describes the drying of this compound using activated molecular sieves.

  • Materials: this compound, activated 3Å or 4Å molecular sieves, oven-dried glassware, inert gas source (nitrogen or argon).

  • Procedure:

    • Activate the molecular sieves by heating them in a furnace at 250-300°C for at least 3 hours under a vacuum or with a purge of dry nitrogen.

    • Allow the sieves to cool to room temperature in a desiccator.

    • In an oven-dried flask under a positive pressure of inert gas, add the this compound.

    • Add the activated molecular sieves to the solvent (approximately 5-10% w/v).

    • Seal the flask and allow it to stand for at least 24 hours, with occasional swirling.

    • For use, carefully decant or cannula the dry solvent, taking care not to transfer any of the molecular sieve dust.

Visualizations

TroubleshootingWorkflow Start Start: Inconsistent or Failed Experiment CheckMoisture Is moisture a potential issue for this reaction/process? Start->CheckMoisture MeasureWater Measure water content of this compound (Karl Fischer Titration) CheckMoisture->MeasureWater WaterContentOK Is water content below acceptable limit? MeasureWater->WaterContentOK DrySolvent Dry the solvent using an appropriate method MeasureWater->DrySolvent ReRunExperiment Re-run experiment with dried solvent and anhydrous techniques WaterContentOK->ReRunExperiment No TroubleshootOther Troubleshoot other experimental parameters (reagents, temperature, etc.) WaterContentOK->TroubleshootOther Yes DrySolvent->ReRunExperiment Success Experiment Successful ReRunExperiment->Success Failure Experiment Still Fails ReRunExperiment->Failure Failure->TroubleshootOther LogicalRelationship cluster_0 Causes cluster_1 Effect cluster_2 Consequences ImproperStorage Improper Storage (unsealed container) MoistureContamination Increased Water Content in Solvent ImproperStorage->MoistureContamination AtmosphericExposure Prolonged Exposure to Atmosphere AtmosphericExposure->MoistureContamination HygroscopicNature Hygroscopic Nature of Glycol Ether HygroscopicNature->MoistureContamination SideReactions Unwanted Side Reactions MoistureContamination->SideReactions CatalystDeactivation Catalyst Deactivation MoistureContamination->CatalystDeactivation ReducedYield Reduced Reaction Yield SideReactions->ReducedYield ProductImpurity Product Impurities SideReactions->ProductImpurity CatalystDeactivation->ReducedYield

References

Preventing peroxide formation in "DIETHYLENE GLYCOL ETHYL PENTYL ETHER"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and prevention of peroxide formation in DIETHYLENE GLYCOL ETHYL PENTYL ETHER.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern for this compound?

A1: Peroxide formation is a chemical process where ethers, like this compound, react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[1][2] This autoxidation is often initiated or accelerated by light, heat, and the presence of contaminants.[1] These peroxides are sensitive to heat, friction, and mechanical shock, and can detonate violently, posing a significant safety hazard in the laboratory, especially during processes like distillation where they can become concentrated.[1][3][4]

Q2: How can I tell if my this compound has formed peroxides?

A2: Visual inspection is the first step. Look for the presence of crystalline solids in the liquid or around the cap, a viscous oily layer, or discoloration of the solvent.[1][3][5] If any of these signs are present, do not attempt to open or move the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[3][5][6] For quantitative assessment, peroxide test strips or chemical tests are necessary.

Q3: How often should I test my this compound for peroxides?

A3: Testing frequency depends on whether the container has been opened and if it contains a peroxide inhibitor. For opened containers, it is recommended to test for peroxides before each use or at regular intervals (e.g., every 3-6 months).[7][8] Unopened containers should be discarded after the manufacturer's expiration date or within 12-18 months of receipt.[9] Always label containers with the date received and the date opened to track their age.[3][6][10]

Q4: What are the recommended storage conditions to minimize peroxide formation?

A4: To minimize peroxide formation, store this compound in a cool, dry, dark place, away from heat and light.[4][11] The container should be airtight and preferably opaque.[6] Storing under an inert atmosphere, such as nitrogen or argon, can also help prevent peroxide formation.[6][11]

Q5: Can I add an inhibitor to my this compound to prevent peroxide formation?

A5: Yes, adding a radical scavenger like butylated hydroxytoluene (BHT) can inhibit peroxide formation.[1][12] However, inhibitors are consumed over time and will not remove peroxides that have already formed.[1] If you distill the ether, the inhibitor will be removed, and the distilled product will be highly susceptible to peroxide formation.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Visible crystals or precipitate in the container. High concentration of peroxides.DO NOT MOVE OR OPEN THE CONTAINER. The peroxides may be shock-sensitive. Contact your institution's EHS for emergency disposal.[3][5]
Peroxide test strip indicates >30 ppm. Unsafe levels of peroxides have formed.Do not use the solvent. Either treat it to remove the peroxides or dispose of it as hazardous waste.[13][14]
Solvent is past its expiration date but shows no visible peroxides. Peroxides may be present at dangerous concentrations that are not visible.Test the solvent for peroxides before use. If the peroxide level is acceptable, proceed with caution. If it is high, treat or dispose of the solvent.
Need to distill the ether. Distillation will concentrate any peroxides present in the flask, creating a serious explosion hazard.Never distill a peroxide-forming solvent without first testing for and removing peroxides. [6][13] Never distill to dryness; always leave at least 10-20% of the liquid in the flask.[5][6][13]

Quantitative Data Summary

Table 1: Hazard Levels of Peroxide Concentration in Ethers

Peroxide ConcentrationHazard Level & Recommended Action
< 3 ppmGenerally considered safe for most laboratory uses.[13][15]
3 - 30 ppmModerate hazard. Avoid concentration. Disposal is recommended if not for immediate use.[13][15]
> 30 ppmSerious hazard. Do not use. Treat to remove peroxides or dispose of as hazardous waste.[13][14]
Visible CrystalsEXTREMELY DANGEROUS. Treat as a potential explosive. Do not handle.[3][13]

Table 2: Recommended Storage Times for Peroxide-Forming Chemicals

Chemical Class (this compound falls into Class B)Unopened ContainerOpened Container
Class A: Severe Peroxide HazardDiscard within 3 months.[16]Test before use, discard after 3 months.
Class B: Forms Peroxides on ConcentrationDiscard after 12 months.[3][14]Test every 6 months, discard after 12 months.[16]
Class C: Hazard of AutopolymerizationDiscard after 12 months (inhibited).[3]Discard after 12 months (inhibited), 24 hours (uninhibited).[3]

Experimental Protocols

Protocol 1: Peroxide Detection using Test Strips

Objective: To semi-quantitatively determine the concentration of peroxides in this compound.

Materials:

  • Commercial peroxide test strips (e.g., QUANTOFIX®)

  • Sample of this compound in its original container

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Work in a well-ventilated area or a fume hood.

  • Carefully open the container of this compound.

  • Dip the test strip into the solvent for 1 second.

  • Remove the strip and allow excess solvent to evaporate.

  • After the time specified by the manufacturer, compare the color of the test pad to the color scale on the container to determine the peroxide concentration in parts per million (ppm).[7]

  • Record the date and the test result on the container label.

Protocol 2: Qualitative Peroxide Detection (Potassium Iodide Test)

Objective: To qualitatively detect the presence of peroxides.

Materials:

  • 10% (w/v) potassium iodide (KI) solution (freshly prepared)

  • Dilute hydrochloric acid (HCl)

  • Starch solution (optional)

  • Test tube

  • Sample of this compound

  • PPE

Procedure:

  • In a test tube, mix 10 mL of the this compound with 1 mL of freshly prepared 10% potassium iodide solution.

  • Add a few drops of dilute hydrochloric acid.

  • Shake the mixture. A yellow to brown color in the aqueous layer indicates the presence of peroxides.[5][7]

  • For a more sensitive test, add a few drops of starch solution. A blue-black color indicates the presence of peroxides.

Protocol 3: Peroxide Removal using Activated Alumina

Objective: To remove peroxides from this compound.

Materials:

  • Activated alumina

  • Chromatography column

  • This compound containing peroxides

  • Collection flask

  • PPE

Procedure:

  • Set up a chromatography column packed with activated alumina. A general guideline is to use about 100g of alumina for every 100mL of solvent.[5][15]

  • Carefully pass the this compound through the column, collecting the purified ether in a clean flask.

  • Test the purified ether for the presence of peroxides using one of the detection methods described above to ensure their removal.

  • Important: The alumina will retain the peroxides and should be handled as hazardous waste. Flush the column with a dilute acidic solution of ferrous sulfate to destroy the peroxides before disposal.[13][15]

  • Note that this process will also remove any inhibitors, so the purified ether should be used immediately or stored with a newly added inhibitor.[5][7]

Protocol 4: Peroxide Removal using Ferrous Sulfate

Objective: To remove peroxides from water-soluble ethers.

Materials:

  • Ferrous sulfate (FeSO₄) solution: Prepare by dissolving 60g of FeSO₄ in 110mL of water and adding 6mL of concentrated sulfuric acid.[5]

  • Separatory funnel

  • This compound containing peroxides

  • PPE

Procedure:

  • In a separatory funnel, shake the this compound with an equal volume of the ferrous sulfate solution. Caution: Vent the separatory funnel frequently.

  • Separate the layers and discard the aqueous (bottom) layer.

  • Repeat the washing with the ferrous sulfate solution until a peroxide test of the ether is negative.[5][7]

  • Wash the ether with water to remove any remaining acid and iron salts.

  • Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).

Visualizations

Peroxide_Formation_Pathway Ether DIETHYLENE GLYCOL ETHYL PENTYL ETHER (R-H) Ether_Radical Ether Radical (R.) Ether->Ether_Radical Initiation Hydroperoxide Hydroperoxide (R-OOH) Ether->Hydroperoxide Oxygen Oxygen (O2) (from air) Peroxy_Radical Peroxy Radical (R-OO.) Oxygen->Peroxy_Radical Initiator Initiator (Light, Heat) Initiator->Ether_Radical Ether_Radical->Peroxy_Radical Propagation Peroxy_Radical->Hydroperoxide Propagation Explosive_Peroxides Explosive Peroxides (Polymeric Peroxides, etc.) Hydroperoxide->Explosive_Peroxides Further Reactions Peroxide_Testing_Workflow Start Handling DIETHYLENE GLYCOL ETHYL PENTYL ETHER Visual_Inspection Visually Inspect Container (Crystals, Cloudiness, Discoloration?) Start->Visual_Inspection Yes_Visible YES Visual_Inspection->Yes_Visible Visible Signs No_Visible NO Visual_Inspection->No_Visible No Visible Signs Stop_EHS STOP! Contact EHS for Disposal. DO NOT MOVE. Yes_Visible->Stop_EHS Test_Peroxides Test for Peroxides (e.g., using test strips) No_Visible->Test_Peroxides Peroxide_Level Peroxide Level > 30 ppm? Test_Peroxides->Peroxide_Level Yes_High YES Peroxide_Level->Yes_High > 30 ppm No_Low NO Peroxide_Level->No_Low < 30 ppm Remove_Peroxides Remove Peroxides (e.g., Alumina Column) Yes_High->Remove_Peroxides Dispose Dispose as Hazardous Waste Yes_High->Dispose Use_Solvent Proceed with Experiment with Caution No_Low->Use_Solvent Remove_Peroxides->Test_Peroxides Re-test Logical_Relationships cluster_factors Factors Increasing Peroxide Formation cluster_prevention Preventative Measures Air Exposure to Air (Oxygen) Inert_Atmosphere Store Under Inert Gas Air->Inert_Atmosphere Mitigated by Add_Inhibitor Add Inhibitors (e.g., BHT) Air->Add_Inhibitor Inhibited by Light Exposure to Light Opaque_Container Use Opaque, Airtight Containers Light->Opaque_Container Mitigated by Heat Storage at High Temperatures Cool_Dark Store in a Cool, Dark Place Heat->Cool_Dark Mitigated by Age Increased Storage Time Date_Label Date and Label Containers Age->Date_Label Tracked by Regular_Testing Regular Peroxide Testing Age->Regular_Testing Monitored by

References

Technical Support Center: Diethylene Glycol Ethyl Pentyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction kinetics for the synthesis of Diethylene Glycol Ethyl Pentyl Ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing diethylene glycol ethers, including the ethyl pentyl ether derivative, are the Williamson Ether Synthesis and acid-catalyzed etherification.

  • Williamson Ether Synthesis: This method involves the reaction of a deprotonated diethylene glycol monoethyl ether (alkoxide) with a pentyl halide. It is a versatile and widely used method for preparing asymmetrical ethers.[1][2][3][4]

  • Acid-Catalyzed Etherification: This route involves the direct reaction of diethylene glycol with pentanol or diethylene glycol monoethyl ether with pentanol in the presence of an acid catalyst.[5][6]

Q2: How does the choice of solvent impact the reaction kinetics in the Williamson Ether Synthesis?

A2: The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents such as acetonitrile and N,N-dimethylformamide (DMF) are particularly effective as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react with the alkyl halide.[4][7] Protic solvents and apolar solvents tend to slow down the reaction rate.[4]

Q3: What types of catalysts are effective for the acid-catalyzed synthesis of diethylene glycol ethers?

A3: A range of acid catalysts can be employed for etherification. These include:

  • Conventional Mineral Acids: Sulfuric acid and phosphorous acid have been used, but they can be corrosive.[5]

  • Heteropoly Acids: Keggin-type heteropoly acids, such as 12-tungstophosphoric acid, have shown high catalytic activity for the etherification of diethylene glycol.[5]

  • Solid Acid Catalysts: Environmentally friendly options like acidic ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., HZSM-5, H-beta) are also effective and can simplify product purification.[6][8]

Q4: What are the typical reaction conditions for Williamson ether synthesis?

A4: A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C and is often complete within 1 to 8 hours.[4] The choice of base for deprotonation, such as sodium hydroxide or potassium hydroxide, is also a critical parameter.[3] In industrial applications, phase transfer catalysis is commonly used to facilitate the reaction between reactants in different phases.[4][9][10][11]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Suggested Solution
Side Reactions (Elimination): In the Williamson synthesis, if using a secondary or tertiary pentyl halide, an E2 elimination reaction may compete with the desired SN2 substitution, forming an alkene instead of the ether.[3][4]Use a primary pentyl halide (e.g., 1-bromopentane) to favor the SN2 reaction. Also, consider using a less sterically hindered base.
Inefficient Deprotonation: Incomplete deprotonation of the diethylene glycol monoethyl ether in the Williamson synthesis leads to unreacted starting material.Use a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) to ensure complete formation of the alkoxide.[3]
Catalyst Deactivation: The acid catalyst in an etherification reaction may become deactivated over time.If using a solid acid catalyst, consider regeneration or replacement. For liquid acid catalysts, ensure appropriate concentration and purity.
Unfavorable Equilibrium: The acid-catalyzed etherification is a reversible reaction. The presence of water can shift the equilibrium back towards the reactants.Remove water as it is formed, for example, by using a Dean-Stark apparatus or by carrying out the reaction in the presence of a dehydrating agent.

Issue 2: Slow Reaction Rate

Potential Cause Suggested Solution
Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring for the formation of side products. Typical temperatures for Williamson synthesis are 50-100 °C, while acid-catalyzed etherification may require higher temperatures (100-250 °C).[4][6]
Poor Solvent Choice: As mentioned in the FAQs, the solvent has a significant impact on the reaction rate, especially in the Williamson synthesis.[4]For the Williamson synthesis, switch to a polar aprotic solvent like acetonitrile or DMF.[4]
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions.Increase the catalyst loading or switch to a more active catalyst. For example, heteropoly acids have been shown to be more active than conventional acid catalysts in some etherifications.[5]
Phase Separation of Reactants: In some cases, the reactants may not be miscible, leading to a slow reaction at the interface.Employ phase transfer catalysis, which uses a catalyst (like a quaternary ammonium salt) to transport one reactant across the phase boundary to react with the other.[9][10][11]

Quantitative Data from Related Syntheses

The following tables summarize reaction conditions from the literature for the synthesis of similar diethylene glycol ethers, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Acid-Catalyzed Etherification of Diethylene Glycol and its Derivatives

CatalystReactantsMolar Ratio (DEG:Alcohol)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
12-Tungstophosphoric AcidDiethylene Glycol, Ethanol2:1180-2002.59273.5 (for DEGEE)[5]
Amberlyst-15Diethylene Glycol, Ethanol1:6150267.166.1 (for DEGEE)[6]
H-beta (Zeolite)Diethylene Glycol, Ethanol1:4200240.771.8 (for DEGEE)[6]
HZSM-5 (Zeolite)Diethylene Glycol, Methanol1:422044277 (for DGME)[8]
Silicotungstic AcidDiethylene Glycol, Methanol1:415046072 (for DGME)[8]
Phosphotungstic AcidDiethylene Glycol, Methanol1:4200268.160.4 (for DGME)[8]

DEGEE: Diethylene Glycol Monoethyl Ether; DGME: Diethylene Glycol Monomethyl Ether

Experimental Protocols

1. Williamson Ether Synthesis of this compound

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve diethylene glycol monoethyl ether in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to the solution under a nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Alkylation: Add 1-bromopentane (or another suitable pentyl halide) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

2. Acid-Catalyzed Etherification of Diethylene Glycol Monoethyl Ether with Pentanol

  • Reaction Setup: In a high-pressure reactor, combine diethylene glycol monoethyl ether, pentanol, and an acid catalyst (e.g., Amberlyst-15 or a heteropoly acid).[5][6][8]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) several times.

  • Reaction: Heat the mixture to the desired temperature (e.g., 150-220 °C) with stirring. The reaction will proceed under autogenous pressure.[6][8]

  • Maintain the reaction at temperature for the desired time (e.g., 2-10 hours).[6]

  • Work-up: After the reaction, cool the reactor to room temperature.

  • If a solid catalyst was used, filter it from the reaction mixture. If a liquid acid was used, neutralize it with a suitable base.

  • Analyze the product mixture using gas chromatography to determine the conversion and selectivity.

  • Purify the desired this compound from the reaction mixture by fractional distillation.

Visualizations

Williamson_Ether_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: SN2 Attack Diethylene Glycol\nMonoethyl Ether Diethylene Glycol Monoethyl Ether Alkoxide Alkoxide Diethylene Glycol\nMonoethyl Ether->Alkoxide + Base Base\n(e.g., NaH) Base (e.g., NaH) Pentyl Halide\n(e.g., 1-Bromopentane) Pentyl Halide (e.g., 1-Bromopentane) Alkoxide->Pentyl Halide\n(e.g., 1-Bromopentane) SN2 Reaction Diethylene Glycol\nEthyl Pentyl Ether Diethylene Glycol Ethyl Pentyl Ether Pentyl Halide\n(e.g., 1-Bromopentane)->Diethylene Glycol\nEthyl Pentyl Ether + Alkoxide Salt Byproduct\n(e.g., NaBr) Salt Byproduct (e.g., NaBr)

Caption: Williamson Ether Synthesis Pathway for this compound.

experimental_workflow start Start reactants Combine Reactants (DEG-MEE, Pentyl Halide/Pentanol, Base/Catalyst) start->reactants reaction Heat and Stir (Monitor Progress) reactants->reaction workup Quench/Neutralize and Extract reaction->workup purification Purify Product (Distillation/Chromatography) workup->purification analysis Analyze Product (GC, NMR, etc.) purification->analysis end_node End analysis->end_node

Caption: General Experimental Workflow for Ether Synthesis.

troubleshooting_logic issue Low Reaction Rate? temp Increase Temperature issue->temp Yes catalyst Change/Increase Catalyst issue->catalyst Yes solvent Use Polar Aprotic Solvent (Williamson Synthesis) issue->solvent Yes ptc Use Phase Transfer Catalyst issue->ptc Yes side_products Side Products Formed? temp->side_products catalyst->side_products solvent->side_products ptc->side_products primary_halide Use Primary Alkyl Halide (Williamson Synthesis) side_products->primary_halide Yes (Elimination) lower_temp Lower Reaction Temperature side_products->lower_temp Yes end Reaction Optimized side_products->end No

Caption: Troubleshooting Logic for Optimizing Reaction Kinetics.

References

Technical Support Center: DIETHYLENE GLYCOL ETHYL PENTYL ETHER Reaction Work-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction work-up of diethylene glycol ethyl pentyl ether. The information is based on general principles of ether synthesis and purification of related diethylene glycol ethers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before initiating the work-up.
Product loss during aqueous washes.Diethylene glycol ethers can have some water solubility. Minimize the volume of water used for extraction and consider a back-extraction of the aqueous layers with a small amount of an organic solvent. Alternatively, use brine washes to decrease the solubility of the ether in the aqueous phase.
Product loss during distillation.Ensure the distillation apparatus is properly set up to avoid leaks. Use an appropriate vacuum level and temperature to prevent decomposition or loss of a volatile product.
Presence of Starting Materials in Final Product Incomplete reaction or inefficient purification.If the reaction is incomplete, consider extending the reaction time or using a more effective catalyst. For purification, optimize the distillation conditions (e.g., use a fractionating column) to separate the product from unreacted starting materials.
Cloudy Organic Layer After Extraction Incomplete phase separation or emulsion formation.Allow the separatory funnel to stand for a longer period to allow for complete separation. The addition of brine can help to break up emulsions. If the problem persists, consider passing the organic layer through a drying agent like anhydrous sodium sulfate or magnesium sulfate.
Product Fails to Solidify (if applicable) Presence of impurities.The presence of residual solvents or side products can lower the melting point of a compound. Further purification by recrystallization or chromatography may be necessary.
Discolored Product Presence of impurities or decomposition.Impurities from starting materials or side reactions can cause discoloration. Consider treating the crude product with activated carbon before filtration and distillation. Ensure that the work-up and purification are performed under an inert atmosphere if the product is sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound?

A1: Based on the synthesis of related diethylene glycol ethers, common impurities could include unreacted starting materials such as diethylene glycol, ethyl pentyl alcohol (or corresponding alkyl halide), and residual base or acid catalyst. Side products from reactions of the base with other components, or from the elimination of the alkyl halide, might also be present. A significant impurity often found in commercial diethylene glycol ethers is ethylene glycol.[1][2][3]

Q2: My reaction involves a phase-transfer catalyst. How do I remove it during the work-up?

A2: Most phase-transfer catalysts, such as quaternary ammonium salts, are water-soluble. They can typically be removed by performing several aqueous washes of the organic layer during the extraction process.

Q3: What is the best way to remove unreacted diethylene glycol from my product?

A3: Diethylene glycol has a high boiling point and is very polar. It can be effectively removed by washing the organic layer with water or brine. For trace amounts, a silica gel plug filtration before distillation can be effective. For larger quantities in related compounds like diethylene glycol monoethyl ether, azeotropic distillation with an appropriate solvent like n-heptanol has been used to remove ethylene glycol impurities.[4] This principle could be adapted for diethylene glycol removal.

Q4: What are the recommended distillation conditions for purifying this compound?

A4: While specific conditions will depend on the purity of the crude product, vacuum distillation is generally recommended for high-boiling ethers to prevent thermal decomposition. The exact pressure and temperature should be determined based on the boiling point of this compound. It is advisable to use a fractionating column to achieve a good separation from any close-boiling impurities.

Q5: My organic layer is wet even after washing with brine. What should I do?

A5: After washing with brine, the organic layer should be treated with a suitable drying agent. Anhydrous sodium sulfate is a neutral and common choice. Add the drying agent to the organic solution and swirl until the solution is clear and the drying agent no longer clumps together. For more rigorous drying, anhydrous magnesium sulfate can be used. After drying, filter off the drying agent before proceeding to solvent removal.

Experimental Protocols

General Aqueous Work-Up Protocol
  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed under basic conditions, slowly add a dilute aqueous acid solution (e.g., 1 M HCl) until the mixture is neutral or slightly acidic. If the reaction was acidic, add a dilute aqueous base solution (e.g., saturated sodium bicarbonate) until neutral.

  • Phase Separation: Transfer the mixture to a separatory funnel. If two layers do not form, add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water.

  • Extraction: Shake the separatory funnel gently to mix the layers and then allow them to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove water-soluble impurities and salts).

    • Brine (saturated NaCl solution) to help break any emulsions and to begin the drying process.

  • Drying: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and let it stand until the solution is clear.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Azeotropic Distillation for Glycol Removal (Adapted from DEGEE Purification)

This protocol is adapted from the purification of diethylene glycol monoethyl ether to remove ethylene glycol. A similar principle could be applied to remove unreacted diethylene glycol.[4]

  • Addition of Azeotrope-Forming Agent: To the crude product containing diethylene glycol, add an appropriate azeotrope-forming agent (e.g., n-heptanol was used for ethylene glycol removal). The amount added will depend on the quantity of the glycol impurity.[4]

  • Azeotropic Distillation: Set up a distillation apparatus. Heat the mixture to distill the azeotrope of the glycol and the added solvent.

  • Product Distillation: Once the azeotrope has been removed, the purified product can be distilled from the remaining mixture, often under vacuum.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water/Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Distillation Vacuum Distillation Concentrate->Distillation Pure_Product Pure Product Distillation->Pure_Product Troubleshooting_Logic Start Problem Encountered During Work-up Impure_Product Impure Product (by TLC/GC) Start->Impure_Product Low_Yield Low Yield Start->Low_Yield Emulsion Emulsion During Extraction Start->Emulsion Check_Reaction Check Reaction Completion Impure_Product->Check_Reaction Starting Material Present Optimize_Purification Optimize Purification (e.g., Distillation) Impure_Product->Optimize_Purification Side Products Present Check_Washes Review Aqueous Wash Procedure Low_Yield->Check_Washes Potential Product Loss Optimize_Distillation Optimize Distillation Conditions Low_Yield->Optimize_Distillation Product Loss During Distillation Add_Brine Add Brine to Break Emulsion Emulsion->Add_Brine Filter_Drying_Agent Ensure Thorough Drying and Filtration Emulsion->Filter_Drying_Agent Cloudy Organic Layer

References

Technical Support Center: Handling and Disposal of Diethylene Glycol Diethyl Ether (DEGDEE) Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the proper handling and disposal of Diethylene Glycol Diethyl Ether (CAS No. 112-36-7) waste.

Frequently Asked Questions (FAQs)

1. What is Diethylene Glycol Diethyl Ether (DEGDEE)?

Diethylene Glycol Diethyl Ether, also known as bis(2-ethoxyethyl) ether or diethyl carbitol, is a colorless liquid with a mild, pleasant odor.[1][2] It is used as a solvent for various applications, including in the formulation of lacquers, resins, and in organic synthesis.[2][3]

2. What are the primary hazards associated with DEGDEE?

DEGDEE is a combustible liquid and can cause skin and serious eye irritation.[4][5] Inhalation of vapors may cause irritation to the respiratory tract.[6] A significant hazard is its potential to form explosive peroxides upon prolonged exposure to air.[6][7]

3. What personal protective equipment (PPE) should be worn when handling DEGDEE waste?

To ensure safety, the following PPE is recommended:

  • Eye Protection: Safety glasses with side-shields or goggles.[8]

  • Hand Protection: Chemical-resistant gloves, such as Viton® or nitrile rubber.[5]

  • Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing.

4. How should I store DEGDEE waste before disposal?

Store DEGDEE waste in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, open flames, and strong oxidizing agents or strong acids.[4][7] Containers should be dated upon opening and periodically tested for the presence of peroxides.[5]

5. Can I dispose of small amounts of DEGDEE waste down the drain?

No, you should not pour DEGDEE waste down the drain.[9] It is soluble in water and can spread in water systems.[5] Improper disposal can lead to environmental contamination.

6. Is DEGDEE waste considered hazardous waste?

Used glycol-based waste may be classified as hazardous waste, particularly if it becomes contaminated with heavy metals or other hazardous substances during experimental use.[9][10] Regulations for hazardous waste disposal vary by location, so it is crucial to consult your local environmental protection agency.[7]

Troubleshooting Guide

Issue Possible Cause Solution
Crystals observed in the DEGDEE container. Peroxide formation due to prolonged exposure to air.DO NOT TOUCH OR MOVE THE CONTAINER. This indicates the presence of potentially explosive peroxides. Immediately contact your institution's Environmental Health and Safety (EHS) office for professional disposal.[11]
Accidental skin contact with DEGDEE waste. Improper handling or PPE failure.Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, seek medical attention.[5]
Accidental eye contact with DEGDEE waste. Improper eye protection.Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[5]
A spill of DEGDEE waste has occurred. Improper storage or handling.For a small spill (<1 L), and if you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[12] Wear appropriate PPE. Ventilate the area. For large spills, evacuate the area and contact your EHS office.[11]

Quantitative Data

Property Value Reference
CAS Number 112-36-7[2]
Molecular Formula C₈H₁₈O₃[2]
Molecular Weight 162.23 g/mol [2]
Appearance Colorless liquid[4]
Boiling Point 180 - 190 °C (356 - 374 °F)[4]
Melting Point -44.3 °C (-47.7 °F)[4]
Flash Point 82 °C (179.6 °F)[4]
Specific Gravity 0.900[4]
Vapor Pressure 0.48 mmHg @ 20 °C[4]
Solubility in Water Soluble[4]

Experimental Protocols

Protocol for Neutralization of Minor Spills:

  • Ensure Proper Ventilation and PPE: Work in a well-ventilated area and wear appropriate PPE (gloves, goggles, lab coat).

  • Contain the Spill: Use a spill kit or inert absorbent material like sand or vermiculite to confine the spill.[11]

  • Absorb the Liquid: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the container with the absorbed material as hazardous waste through your institution's EHS office.

Waste Disposal Workflow

start Start: DEGDEE Waste Generated assess Assess Waste for Contamination start->assess peroxide_check Check for Peroxides assess->peroxide_check peroxide_positive Peroxides Detected! DO NOT HANDLE peroxide_check->peroxide_positive Yes peroxide_negative No Peroxides Detected peroxide_check->peroxide_negative No ehs_contact Contact EHS Immediately for Disposal peroxide_positive->ehs_contact containerize Place in a Labeled, Closed Hazardous Waste Container peroxide_negative->containerize storage Store in a Cool, Dry, Ventilated Area Away from Ignition Sources containerize->storage disposal_request Submit Hazardous Waste Pickup Request to EHS storage->disposal_request end End: Waste Disposed by EHS disposal_request->end

Caption: Workflow for the safe disposal of DEGDEE waste.

References

"DIETHYLENE GLYCOL ETHYL PENTYL ETHER" stability under inert atmosphere

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DIETHYLENE GLYCOL ETHYL PENTYL ETHER

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound under an inert atmosphere?

While specific data is unavailable, diethylene glycol ethers are generally considered to be chemically stable.[1] Diethylene glycol itself is thermally stable at recommended storage and use temperatures. However, exposure to elevated temperatures can lead to decomposition.[2] For some long-chain alkyl vinyl ethers of diethylene glycol, initial thermal decomposition temperatures (T₅wt%) have been reported to be in the range of 214°C to 287°C. It is reasonable to expect that this compound would have a similar thermal stability profile, but this must be experimentally verified.

Q2: Can this compound form peroxides?

Yes, like other ethers, diethylene glycol ethers can form explosive peroxides upon exposure to oxygen.[1] While operating under an inert atmosphere significantly reduces this risk, it is crucial to ensure the inert atmosphere is maintained throughout storage and handling. It is good practice to periodically test for the presence of peroxides, especially if the material has been stored for an extended period or if the integrity of the inert atmosphere is uncertain.

Q3: What are the likely decomposition products of this compound under thermal stress in an inert atmosphere?

The decomposition of diethylene glycol at elevated temperatures can produce various byproducts, including aldehydes, alcohols, and other ethers.[2] Under an inert atmosphere, thermal scission of the C-O bonds in the ether linkages is a likely degradation pathway. This could lead to the formation of smaller volatile molecules. The exact decomposition products would depend on the temperature, pressure, and presence of any catalysts.

Q4: Are there any materials that are incompatible with this compound, even under an inert atmosphere?

Yes, diethylene glycol ethers are incompatible with strong acids, strong bases, and strong oxidizing agents.[2] Contact with these substances can lead to vigorous reactions, even in the absence of oxygen.

Q5: How should I store this compound to ensure its stability?

It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated. Avoid exposure to heat, light, and ignition sources.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected side products in reaction Degradation of the ether solvent.Confirm the purity of the ether before use. Consider performing a stability test under your reaction conditions (temperature, duration) to check for degradation.
Discoloration of the ether Formation of degradation products.Do not use discolored ether. Dispose of it according to safety guidelines. Ensure storage conditions are optimal.
Inconsistent reaction outcomes Variability in the quality of the ether due to degradation or contamination.Use a fresh bottle of the ether or purify the existing stock if appropriate methods are available. Always use under a strict inert atmosphere.
Pressure buildup in a sealed reaction vessel Thermal decomposition of the ether leading to the formation of volatile byproducts.Ensure your reaction vessel is equipped with a pressure relief system. Evaluate the thermal stability of the ether at your operating temperature.

Stability Data of Related Compounds

Compound Decomposition Temperature (T₅wt%) Notes
Poly(diethylene glycol n-tetradecyl ether vinyl ether)286 °CInitial decomposition temperature.[3]
Diethylene glycolThermally stable at recommended temperatures.Decomposition can occur at elevated temperatures.[2]

Experimental Protocol: Thermal Stability Assessment under Inert Atmosphere

This protocol outlines a general procedure for assessing the thermal stability of a liquid sample like this compound using Thermogravimetric Analysis (TGA).

Objective: To determine the onset temperature of decomposition of this compound under a controlled inert atmosphere.

Materials:

  • This compound sample

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas

  • TGA sample pans (e.g., alumina, platinum)

  • Analytical balance

Procedure:

  • Instrument Preparation:

    • Ensure the TGA is properly calibrated for temperature and mass.

    • Set up the inert gas flow to the instrument. A typical flow rate is 20-50 mL/min. Purge the system for at least 30 minutes before starting the experiment to ensure a stable inert atmosphere.

  • Sample Preparation:

    • Tare an empty TGA sample pan on an analytical balance.

    • Using a micropipette, carefully place a small amount of the this compound sample (typically 5-10 mg) into the center of the pan. Record the exact weight.

  • TGA Analysis:

    • Place the sample pan into the TGA furnace.

    • Program the TGA with the following temperature profile:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

    • Start the analysis. The instrument will record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition. This is often taken as the temperature at which a 5% weight loss (T₅wt%) is observed.

    • The derivative of the weight loss curve (DTG) can also be plotted to identify the temperature of the maximum rate of decomposition.

Visualizations

Stability_Testing_Workflow Stability Testing Workflow start Start: Obtain Sample prepare_sample Prepare Sample for Analysis start->prepare_sample tga_analysis Perform TGA under Inert Atmosphere prepare_sample->tga_analysis analyze_data Analyze TGA Data (Weight Loss vs. Temp) tga_analysis->analyze_data determine_decomposition Determine Onset of Decomposition (T₅wt%) analyze_data->determine_decomposition end End: Stability Profile Established determine_decomposition->end

Caption: Workflow for assessing thermal stability.

Decomposition_Pathway Generalized Decomposition Pathway parent Diethylene Glycol Ether (R-O-CH₂CH₂-O-CH₂CH₂-O-R') heat Thermal Stress (Inert Atmosphere) parent->heat fragments Formation of Radical Fragments heat->fragments products Smaller Volatile Molecules (Alcohols, Aldehydes, Alkanes, etc.) fragments->products

Caption: Potential thermal decomposition pathway.

References

Validation & Comparative

A Comparative Guide to High-Temperature Synthesis Solvents: DIETHYLENE GLYCOL ETHYL PENTYL ETHER vs. Triglyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-temperature organic synthesis, the choice of solvent is paramount to ensuring reaction success, optimizing yields, and maintaining a safe laboratory environment. This guide provides a detailed comparison of two high-boiling ether solvents: the less common DIETHYLENE GLYCOL ETHYL PENTYL ETHER and the well-established triglyme (triethylene glycol dimethyl ether). Due to the limited availability of experimental data for this compound, this guide presents an estimated property profile based on structurally related compounds, alongside comprehensive data for triglyme.

Executive Summary

Triglyme is a widely used and well-characterized high-boiling solvent with a boiling point of 216°C, making it suitable for a variety of high-temperature reactions. It offers good thermal stability and is relatively inert. In contrast, this compound is not a commonly available or well-documented solvent. Based on the properties of analogous diethylene glycol ethers, it is predicted to have a higher boiling point than triglyme, potentially offering an advantage for reactions requiring even more elevated temperatures. However, the lack of concrete experimental data on its performance, stability, and safety necessitates a cautious approach.

Physicochemical Properties: A Comparative Analysis

The selection of a high-temperature solvent hinges on its physical and chemical properties. The following table summarizes the known properties of triglyme and provides estimated values for this compound based on related compounds such as diethylene glycol diethyl ether and diethylene glycol monopentyl ether.

PropertyThis compound (Estimated)Triglyme (Triethylene Glycol Dimethyl Ether)
CAS Number 18854-46-1[1]112-49-2[2]
Molecular Formula C11H24O3C8H18O4[2]
Molecular Weight 204.31 g/mol 178.23 g/mol [2]
Boiling Point > 220°C216°C[2]
Melting Point < -40°C-45°C
Density ~0.93 g/mL0.986 g/mL
Flash Point > 100°C111°C[3]
Solubility in Water LimitedCompletely soluble[3]

Note: The properties for this compound are estimations and should be experimentally verified.

Performance in High-Temperature Synthesis

Both triglyme and, hypothetically, this compound belong to the family of glyme and glycol ether solvents, which are favored in high-temperature synthesis for their ability to solvate a wide range of organic and organometallic compounds and for their relatively high chemical and thermal stability.

Logical Workflow for Solvent Selection in High-Temperature Synthesis

G Solvent Selection Workflow A Define Reaction Requirements (Temperature, Reagents, Desired Polarity) B Initial Solvent Screening (Boiling Point, Inertness) A->B C Consider Triglyme (Well-characterized, Moderate Polarity) B->C D Consider this compound (Potentially Higher BP, Less Polar) B->D E Evaluate Solubility of Reactants & Products C->E D->E F Assess Thermal Stability at Target Temperature E->F G Review Safety & Toxicity Data F->G H Select Optimal Solvent G->H I Experimental Validation H->I

Caption: Logical workflow for selecting a high-temperature solvent.

Common Applications and Experimental Protocols

High-boiling ethers are frequently employed in reactions that require elevated temperatures to proceed at a reasonable rate. Below are examples of such reactions with generalized experimental protocols.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, often requiring high temperatures, especially for less reactive aryl chlorides.

  • Reaction Scheme:

  • Experimental Protocol (General):

    • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), arylboronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 equiv).

    • Add the high-boiling ether solvent (e.g., triglyme) to achieve a suitable concentration.

    • Heat the reaction mixture to the desired temperature (e.g., 120-150°C) and stir until the starting material is consumed (monitored by TLC or GC).

    • After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The combined organic layers are dried, concentrated, and the crude product is purified by chromatography.

2. Grignard Reactions

While typically performed in lower-boiling ethers like diethyl ether or THF, high-boiling ethers can be advantageous for reactions with sluggish or sterically hindered substrates.

  • Reaction Scheme:

  • Experimental Protocol (General):

    • Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere.

    • To a flask containing magnesium turnings, add a small amount of the high-boiling ether solvent (e.g., triglyme).

    • A solution of the organic halide in the same solvent is added dropwise to initiate the formation of the Grignard reagent. Gentle heating may be required.

    • Once the Grignard reagent has formed, a solution of the carbonyl compound in the same solvent is added dropwise at a controlled temperature.

    • The reaction is stirred at an elevated temperature until completion.

    • The reaction is cooled and carefully quenched with a saturated aqueous solution of ammonium chloride or dilute acid.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified.

3. Metal Hydride Reductions

Reductions of sterically hindered or less reactive functional groups with reagents like lithium aluminum hydride (LiAlH4) can benefit from the higher temperatures achievable in solvents like triglyme.

  • Reaction Scheme:

  • Experimental Protocol (General):

    • Under an inert atmosphere, a suspension of LiAlH4 in the high-boiling ether solvent (e.g., triglyme) is prepared in a flame-dried flask.

    • A solution of the substrate (e.g., ester, amide) in the same solvent is added dropwise to the LiAlH4 suspension at a controlled temperature (often starting at 0°C and then warming).

    • The reaction mixture is then heated to an elevated temperature and stirred until the reduction is complete.

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

    • The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.

    • The combined organic extracts are dried, concentrated, and the product is purified.

Safety and Toxicity Profile

A critical aspect of solvent selection is a thorough understanding of its safety and toxicity.

FeatureThis compound (Inferred)Triglyme
General Hazards Expected to be combustible. May form explosive peroxides upon prolonged exposure to air and light.Combustible. May form explosive peroxides on prolonged exposure to air.[3] Reacts violently with strong oxidants.
Toxicity Data not available. Other diethylene glycol ethers have shown potential for reproductive and developmental toxicity.Considered to have low to moderate acute toxicity.[3] Animal studies suggest possible toxicity to human reproduction or development.[2]
Handling Precautions Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses). Avoid prolonged or repeated skin contact.Use in a well-ventilated area, wear appropriate personal protective equipment. Avoid inhalation of vapors and contact with skin and eyes.

Signaling Pathway of Glycol Ether Toxicity (Generalized)

G Generalized Toxicity Pathway of Glycol Ethers A Glycol Ether Exposure (Inhalation, Dermal Absorption) B Metabolism in the Liver (e.g., via Alcohol Dehydrogenase) A->B C Formation of Toxic Metabolites (e.g., Alkoxyacetic Acids) B->C D Target Organ Toxicity C->D E Reproductive System D->E Testicular Atrophy, Reduced Fertility F Developing Fetus D->F Teratogenicity, Developmental Delays G Hematopoietic System D->G Anemia

Caption: Generalized metabolic pathway leading to glycol ether toxicity.

Conclusion

Triglyme remains a reliable and well-documented choice for a high-temperature solvent in organic synthesis, with a substantial body of literature to guide its use. Its known physical properties and established safety profile make it a predictable and effective option for a range of applications.

This compound, on the other hand, represents an unknown entity. While its structure suggests it may possess a higher boiling point than triglyme, the complete absence of experimental data on its performance, stability, and, most importantly, its toxicity, makes its use in a research setting highly speculative and potentially hazardous. Researchers and drug development professionals are strongly advised to rely on well-characterized solvents like triglyme for their high-temperature synthesis needs. Should a solvent with a higher boiling point be required, other commercially available and documented high-boiling ethers or alternative solvent classes should be considered and thoroughly evaluated before use. Experimental validation of all properties and a comprehensive safety assessment would be mandatory before considering this compound for any application.

References

A Comparative Performance Analysis of Glycol Ethers for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the performance characteristics of Diethylene Glycol Ethyl Pentyl Ether and other key glycol ethers. This guide provides available experimental data and detailed protocols for performance evaluation.

In the landscape of solvent selection for pharmaceutical and research applications, glycol ethers stand out for their versatile properties, including high solvency, a range of evaporation rates, and miscibility with both aqueous and organic systems. This guide provides a comparative overview of the performance of this compound against other commonly utilized glycol ethers, such as Diethylene Glycol Monoethyl Ether (DEGEE) and Diethylene Glycol Monobutyl Ether (DEGBE).

A notable challenge in this comparison is the limited publicly available experimental data for this compound. While its application in cleaning formulations is documented in patent literature, specific quantitative performance metrics are not readily accessible. This guide, therefore, presents a detailed comparison based on the extensive data available for established glycol ethers and provides standardized experimental protocols to enable researchers to conduct their own evaluations of this compound.

Comparative Performance Data

The selection of an appropriate glycol ether is critical and depends on the specific requirements of the application, such as desired solvency for a particular active pharmaceutical ingredient (API), appropriate viscosity for a formulation, or a controlled evaporation rate for a coating process. The following table summarizes key physical and performance properties of DEGEE and DEGBE. The data for this compound is largely unavailable in public literature and would require experimental determination.

PropertyThis compound (DEGEPE)Diethylene Glycol Monoethyl Ether (DEGEE)Diethylene Glycol Monobutyl Ether (DEGBE)
CAS Number 18854-46-1111-90-0112-34-5
Molecular Formula C11H24O3C6H14O3C8H18O3
Molecular Weight ( g/mol ) 204.31134.17162.23
Boiling Point (°C) Data not available195-202231
Flash Point (°C) Data not available96100
Density (g/cm³ at 20°C) Data not available0.9890.954
Viscosity (cP at 25°C) Data not available3.86.5
Evaporation Rate (n-BuAc=1) Data not available0.02<0.01
Solubility in Water Data not availableMiscibleMiscible

Experimental Protocols

To facilitate the direct comparison and evaluation of this compound, the following are detailed methodologies for key performance experiments based on internationally recognized standards.

Solvency Power Determination

Objective: To determine the ability of the glycol ether to dissolve a specific solute, often a poorly soluble drug compound.

Methodology (Based on ASTM D1720 - Standard Test Method for Dilution Ratio of Active Solvents in Lacquer Type Solvents):

  • Preparation of Saturated Solution: Accurately weigh a known amount of the solute (e.g., a specific API) and add it to a sealed container with a measured volume of the glycol ether being tested.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

  • Separation: Allow the solution to settle, or centrifuge to separate the undissolved solute.

  • Quantification: Carefully extract a known volume of the supernatant. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

  • Expression of Results: The solvency is expressed as the mass of solute dissolved per unit volume or mass of the solvent (e.g., mg/mL or g/100g ).

Viscosity Measurement

Objective: To determine the dynamic viscosity of the glycol ether, a critical parameter for fluid handling and formulation rheology.

Methodology (Based on ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids):

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature water bath are required.

  • Sample Preparation: Ensure the glycol ether sample is free of air bubbles and particulates.

  • Measurement:

    • Equilibrate the viscometer and the sample in the water bath to the desired temperature (e.g., 25°C ± 0.1°C).

    • Introduce a precise volume of the sample into the viscometer.

    • Using suction, draw the liquid up through the capillary to the upper timing mark.

    • Release the suction and accurately measure the time it takes for the liquid meniscus to flow between the upper and lower timing marks.

  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C): ν = C × t.

  • Dynamic Viscosity: The dynamic viscosity (η) is calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.

Evaporation Rate Determination

Objective: To measure the rate at which the glycol ether evaporates, which influences drying times of coatings and films.

Methodology (Based on ASTM D3539 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer):

  • Apparatus: A thin-film evaporometer, which consists of a sensitive balance from which a filter paper is suspended in a controlled environment chamber.

  • Procedure:

    • A known volume of the glycol ether is evenly spread onto the filter paper.

    • A stream of dry, temperature-controlled air is passed over the filter paper.

    • The weight loss of the sample is recorded over time.

  • Data Analysis: The evaporation rate is determined by plotting the percentage of weight loss against time. The time taken for 90% of the sample to evaporate is often used for comparison.

  • Relative Evaporation Rate: The evaporation rate is typically expressed relative to a standard solvent, n-butyl acetate (n-BuAc = 1.0).

Acute Oral Toxicity Assessment

Objective: To determine the acute oral toxicity of the glycol ether.

Methodology (Based on OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method): [1]

  • Test Animals: Typically, a small number of rats or mice of a single sex are used in a stepwise procedure.

  • Dosing: The glycol ether is administered orally by gavage at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).[1]

  • Observation: The animals are observed for signs of toxicity and mortality over a defined period (typically 14 days).

  • Stepwise Procedure: The outcome of the initial dose determines the next dose level and whether further testing is required. The method is designed to classify the substance into a toxicity category with a minimal number of animals.[1]

  • Ethical Considerations: All animal testing should be conducted in compliance with ethical guidelines and regulations for animal welfare.

Logical Workflow for Glycol Ether Selection

The selection of a suitable glycol ether for a specific research or development application is a multi-faceted process that requires careful consideration of several performance parameters. The following diagram illustrates a logical workflow to guide this selection process.

Glycol_Ether_Selection_Workflow cluster_0 Phase 1: Define Application Requirements cluster_1 Phase 2: Candidate Screening cluster_2 Phase 3: Experimental Evaluation cluster_3 Phase 4: Comparative Analysis & Selection start Define Application (e.g., Drug Solubilization, Coating Formulation) reqs Identify Key Performance Requirements (Solvency, Viscosity, Evaporation Rate, Toxicity) start->reqs lit_review Literature & Database Search (Physicochemical Properties, Safety Data) reqs->lit_review data_avail Data Availability Check for This compound and other candidates lit_review->data_avail exp_design Design Experiments based on Standard Protocols (ASTM, OECD) data_avail->exp_design solvency_test Solvency Testing exp_design->solvency_test viscosity_test Viscosity Measurement exp_design->viscosity_test evap_test Evaporation Rate Analysis exp_design->evap_test tox_screen Preliminary Toxicity Screening exp_design->tox_screen data_analysis Analyze & Compare Experimental Data (Quantitative Performance Metrics) solvency_test->data_analysis viscosity_test->data_analysis evap_test->data_analysis tox_screen->data_analysis selection Select Optimal Glycol Ether based on Performance & Safety Profile data_analysis->selection

Caption: Workflow for Glycol Ether Selection in R&D.

Conclusion

While this compound presents a potential alternative in the diverse family of glycol ethers, a comprehensive performance comparison is currently hindered by the lack of available quantitative data. For researchers and drug development professionals, this necessitates either a reliance on better-characterized alternatives like DEGEE and DEGBE or the undertaking of in-house experimental evaluations. The standardized protocols provided in this guide offer a robust framework for such investigations, ensuring that any new data generated for this compound will be comparable and valuable to the scientific community. As research progresses, a clearer picture of its performance profile will undoubtedly emerge, allowing for its more informed application in various scientific and pharmaceutical endeavors.

References

Comparative Analysis of Diethylene Glycol Ether Polarity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical step that can significantly impact experimental outcomes. Polarity is a key solvent property that influences solubility, reaction rates, and separation efficiency. This guide provides a comparative analysis of the polarity of Diethylene Glycol Ethyl Pentyl Ether and related diethylene glycol ethers, supported by experimental data and detailed methodologies.

This analysis aims to provide a clear, data-driven comparison to aid in the selection of the most suitable glycol ether for specific research and development applications. While direct experimental data for this compound is limited, this guide presents data for structurally similar compounds to enable an informed estimation of its properties.

Quantitative Comparison of Polarity Parameters

The polarity of a solvent is a complex characteristic that can be described by several experimental parameters. This section provides a summary of key polarity indicators for a selection of diethylene glycol ethers.

CompoundChemical StructureDielectric Constant (ε)Dipole Moment (μ, Debye)Snyder Polarity Index (P')Reichert-Dimroth ET(30) (kcal/mol)Water Miscibility
Diethylene Glycol Diethyl EtherCH₃CH₂OCH₂CH₂OCH₂CH₂OCH₂CH₃5.70[1]1.96 D[1]~4.3 (estimated)37.5[1]Miscible[2][3]
Diethylene Glycol Monomethyl EtherCH₃OCH₂CH₂OCH₂CH₂OH-1.60 D[4]5.7 (for Ethylene Glycol Monomethyl Ether)52.3 (for Ethylene Glycol Monomethyl Ether)Miscible
Diethylene Glycol Monoethyl EtherCH₃CH₂OCH₂CH₂OCH₂CH₂OH--5.5 (for Ethylene Glycol Monoethyl Ether)51.7 (for Ethylene Glycol Monoethyl Ether)Miscible[5][6]
Diethylene Glycol Monobutyl EtherCH₃(CH₂)₃OCH₂CH₂OCH₂CH₂OH9.7[7]-4.8 (for Ethylene Glycol Monobutyl Ether)50.2 (for Ethylene Glycol Monobutyl Ether)Miscible[7]
Diethylene Glycol Monohexyl EtherCH₃(CH₂)₅OCH₂CH₂OCH₂CH₂OH----Limited[8]
This compound (Estimated) CH₃CH₂OCH₂CH₂OCH₂CH₂(CH₂)₄CH₃ ~5-6 ~1.9-2.0 D ~4.0-4.5 ~36-38 Slightly to Limited

Note: Some values are for the corresponding ethylene glycol ethers and are used as approximations due to the lack of direct data for the diethylene glycol ether counterparts. The values for this compound are estimations based on the trends observed in the homologous series.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the polarity parameters presented in the table above.

Determination of Dielectric Constant (ε)

The dielectric constant is a measure of a solvent's ability to separate opposite charges. It is determined by measuring the capacitance of a capacitor with the solvent as the dielectric material compared to the capacitance with a vacuum.

Methodology:

  • Apparatus: A precision LCR meter, a liquid dielectric test cell (consisting of two parallel plates with a known separation), and a temperature-controlled chamber.

  • Calibration: The capacitance of the empty test cell (C₀) is measured.

  • Measurement: The test cell is filled with the solvent under investigation, ensuring no air bubbles are present. The capacitance of the filled cell (Cₓ) is then measured at a specific frequency (commonly 1 kHz) and temperature (e.g., 25°C).

  • Calculation: The dielectric constant (ε) is calculated using the formula: ε = Cₓ / C₀

Determination of Dipole Moment (μ)

The dipole moment is a measure of the separation of positive and negative charges in a molecule. It is typically determined by measuring the dielectric constant and density of dilute solutions of the polar substance in a non-polar solvent.

Methodology (Guggenheim Method):

  • Apparatus: A precision LCR meter, a liquid dielectric test cell, a pycnometer for density measurements, a refractometer, and a temperature-controlled bath.

  • Sample Preparation: A series of dilute solutions of the glycol ether in a non-polar solvent (e.g., benzene or cyclohexane) of known concentrations are prepared.

  • Measurements: The dielectric constant (ε), density (ρ), and refractive index (n) of the pure non-polar solvent and each of the solutions are measured at a constant temperature.

  • Calculation: The molar polarization of the solute at infinite dilution (P₂∞) is determined from the slopes of the plots of dielectric constant and the square of the refractive index versus the mole fraction of the solute. The dipole moment (μ) is then calculated using the Debye equation: μ² = [9kT / 4πNₐ] * [P₂∞ - (RM)₂] where k is the Boltzmann constant, T is the absolute temperature, Nₐ is Avogadro's number, and (RM)₂ is the molar refraction of the solute.

Determination of Snyder's Polarity Index (P')

Snyder's polarity index is an empirical scale based on the solvent's elution strength in liquid chromatography. It is a composite measure of a solvent's polarity, taking into account its ability to engage in dispersion, dipole, and hydrogen bonding interactions.

Methodology:

This is not a direct experimental measurement but rather a value derived from the solvent's chromatographic behavior with a set of standard solutes on a standard stationary phase (e.g., alumina or silica). The retention volumes of probe solutes are used to calculate the solvent strength parameter, which is then correlated to the polarity index. For a detailed understanding, refer to the original work by L.R. Snyder.[9][10]

Determination of Reichert-Dimroth ET(30) Value

The ET(30) value is a measure of solvent polarity based on the solvatochromic shift of a specific dye, Reichardt's dye (betaine 30). The color of this dye is highly dependent on the polarity of the surrounding solvent.

Methodology:

  • Apparatus: A UV-Vis spectrophotometer and quartz cuvettes.

  • Sample Preparation: A dilute solution of Reichardt's dye is prepared in the solvent to be tested.

  • Measurement: The absorption spectrum of the dye solution is recorded, and the wavelength of the maximum absorption (λmax) of the charge-transfer band is determined.

  • Calculation: The ET(30) value in kcal/mol is calculated using the following equation:[11][12][13] ET(30) (kcal/mol) = 28591 / λmax (nm)

Visualizing the Solvent Selection Process

The selection of an appropriate solvent often involves a logical workflow. The following diagram illustrates a simplified decision-making process for choosing a diethylene glycol ether based on polarity requirements.

SolventSelection start Define Application Requirements polarity_req High, Medium, or Low Polarity Needed? start->polarity_req high_polarity Consider Diethylene Glycol Monoalkyl Ethers (e.g., Monomethyl, Monoethyl, Monobutyl) polarity_req->high_polarity High medium_polarity Consider Diethylene Glycol Dialkyl Ethers (e.g., Diethyl Ether) polarity_req->medium_polarity Medium low_polarity Consider Diethylene Glycol Ethers with Longer Alkyl Chains (e.g., Ethyl Pentyl, Monohexyl) polarity_req->low_polarity Low solubility_req Miscibility with Water Required? water_miscible Select from Monomethyl, Monoethyl, Monobutyl, or Diethyl Ethers solubility_req->water_miscible Yes water_immiscible Select from Ethyl Pentyl or Monohexyl Ethers solubility_req->water_immiscible No volatility_req Low Volatility Important? low_volatility_yes All Diethylene Glycol Ethers Generally have Low Volatility volatility_req->low_volatility_yes Yes high_polarity->solubility_req medium_polarity->solubility_req low_polarity->solubility_req water_miscible->volatility_req water_immiscible->volatility_req final_selection Final Solvent Selection low_volatility_yes->final_selection

Caption: Logical workflow for selecting a diethylene glycol ether solvent.

References

Validating the Purity of "DIETHYLENE GLYCOL ETHYL PENTYL ETHER" by GC-MS: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of solvents and excipients is paramount to the integrity and reproducibility of experimental results. This guide provides a framework for validating the purity of "DIETHYLENE GLYCOL ETHYL PENTYL ETHER" (CAS No. 18854-46-1) using Gas Chromatography-Mass Spectrometry (GC-MS). It also offers a comparative analysis with potential alternative solvents, supported by established experimental protocols and data.

Recent investigations into the chemical identity of commercially available "this compound" suggest that it may not be a single molecular entity but rather a mixture of components. The International Union of Pure and Applied Chemistry (IUPAC) name associated with this CAS number is "1-ethoxypentane; 2-(2-hydroxyethoxy)ethanol," indicating the presence of at least two distinct compounds. This guide will, therefore, address the analytical validation of this mixture and compare its profile to purer, single-entity glycol ether alternatives.

Experimental Protocol: GC-MS Analysis of Glycol Ethers

This protocol is a comprehensive methodology for the separation and identification of the components of "this compound" and its potential impurities, as well as for the analysis of alternative glycol ethers.

1. Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions (1000 µg/mL) of 1-ethoxypentane, diethylene glycol, ethylene glycol, Diethylene Glycol Monobutyl Ether (DEGBE), and a representative Propylene Glycol Ether (e.g., Propylene Glycol n-Butyl Ether - PnB) in methanol.

  • Working Standard Mixture: Create a mixed working standard containing all analytes at a concentration of 10 µg/mL in methanol.

  • Sample Solution: Dilute the "this compound" sample to a concentration of 100 µg/mL in methanol.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • GC Column: Rxi-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or a similar mid-polarity column is recommended for good resolution of glycol ethers.[1]

  • Inlet: Split/splitless injector, operated in split mode (30:1 ratio).

  • Injector Temperature: 260°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 35-300 amu.

Comparative Data Analysis

The following table summarizes the expected retention times and key mass spectral fragments for the components of "this compound" and its alternatives. This data is crucial for peak identification and purity assessment.

CompoundExpected Retention Time (min)Key Mass Spectral Fragments (m/z)Potential Impurities
Target: "this compound"
Component 1: 1-Ethoxypentane~ 5.545, 59, 87, 116Pentanol, Diethyl ether
Component 2: Diethylene Glycol~ 8.245, 61, 75, 106Ethylene Glycol[2], Triethylene Glycol
Alternative 1: Diethylene Glycol Monobutyl Ether (DEGBE) ~ 9.545, 57, 87, 117, 162Ethylene Glycol, Butanol
Alternative 2: Propylene Glycol n-Butyl Ether (PnB) ~ 7.845, 59, 73, 101, 132Propylene Glycol, Butanol

Note: Retention times are estimates and will vary depending on the specific instrumentation and conditions.

Purity Validation Workflow

The following diagram illustrates the logical workflow for the GC-MS validation of "this compound."

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation Sample Dilute 'DGEPE' Sample Injection Inject into GC-MS Sample->Injection Standard Prepare Analyte Standards Standard->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakID Peak Identification (Retention Time & Mass Spectra) Detection->PeakID Quant Quantification of Components & Impurities PeakID->Quant Report Generate Purity Report Quant->Report

GC-MS Purity Validation Workflow

Comparison with Alternatives

Diethylene Glycol Monobutyl Ether (DEGBE): As a single, well-defined chemical entity, DEGBE offers greater consistency and a more predictable impurity profile compared to the "this compound" mixture. Its higher boiling point and established use in various formulations make it a robust alternative.

Propylene Glycol Ethers (P-series): Glycol ethers derived from propylene glycol (P-series) are often considered safer alternatives to their ethylene glycol (E-series) counterparts.[3] Propylene Glycol n-Butyl Ether (PnB), for example, exhibits similar solvent properties to E-series ethers but with a more favorable toxicological profile, making it a suitable option for applications in drug development where safety is a primary concern.

Conclusion

The validation of "this compound" purity by GC-MS reveals its likely nature as a mixture rather than a single compound. For applications demanding high purity and batch-to-batch consistency, researchers should consider well-characterized alternatives such as Diethylene Glycol Monobutyl Ether or propylene glycol-based ethers. The provided GC-MS protocol offers a reliable method for the quality control of these and other glycol ether solvents, ensuring the reliability of research outcomes in sensitive applications like drug development.

References

The Efficacy of Diethylene Glycol Ethers as Reaction Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a reaction solvent is a critical parameter that can significantly influence reaction efficiency, product yield, and process safety. This guide provides a comparative analysis of Diethylene Glycol Ethyl Pentyl Ether and its analogues against common alternative solvents, supported by experimental data from a systematic study on Grignard reactions.

While specific experimental data for this compound is limited in publicly available literature, its structural analogue, Diethylene Glycol Dimethyl Ether (diglyme), has been evaluated and provides a strong basis for comparison. This guide leverages data from a comprehensive study to illustrate the performance of diethylene glycol ethers in the context of other commonly used laboratory and industrial solvents.

Performance in Grignard Reactions: A Comparative Analysis

The Grignard reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, is highly sensitive to the choice of solvent. A systematic evaluation of the reaction between benzyl chloride and 2-butanone in various solvents provides a clear comparison of their efficacy.

SolventDielectric Constant (20 °C)Boiling Point (°C)Product Yield (%)Wurtz Byproduct (%)
Diethyl Ether (Et₂O)4.334.6946
Tetrahydrofuran (THF)7.6662773
2-Methyltetrahydrofuran (2-MeTHF)6.2809010
Cyclopentyl Methyl Ether (CPME)4.71064555
Diethoxymethane (DEM)2.7884555
Toluene2.4111--
Diglyme (Diethylene Glycol Dimethyl Ether) 7.2 162 Limited Product -

Data sourced from "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions," Green Chemistry, 2013, 15, 1880-1888.[1][2]

Key Observations:

  • High-Performing Ethers: Diethyl ether and 2-Methyltetrahydrofuran (a greener alternative) demonstrated excellent yields of the desired Grignard product with minimal formation of the undesired Wurtz coupling byproduct.[1][2]

  • Anomalous Behavior of THF: Tetrahydrofuran, a common solvent for Grignard reactions, surprisingly resulted in a low yield of the main product and a significant amount of the Wurtz byproduct under the studied conditions.[1][2]

  • Performance of Greener Alternatives: While 2-MeTHF performed exceptionally well, other green solvents like Cyclopentyl Methyl Ether (CPME) and Diethoxymethane (DEM) gave lower yields.[1][2]

  • Diethylene Glycol Ether (Diglyme): In this specific Grignard reaction, diglyme afforded only a limited amount of the desired product.[2] It is important to note that the high boiling point of diglyme can be advantageous in reactions requiring elevated temperatures, though it may not have been optimal for this particular transformation.

Experimental Protocols

The following is a general procedure for the Grignard reaction of benzyl halides with 2-butanone, as described in the comparative study.[1]

Materials:

  • Magnesium turnings

  • Iodine (as an activator)

  • Benzyl chloride

  • 2-Butanone

  • Anhydrous solvent (e.g., Diethyl Ether, THF, 2-MeTHF, Diglyme)

  • Dry, nitrogen-flushed reaction flask

  • Magnetic stirrer

  • Thermometer

  • Septum

Procedure:

  • Magnesium turnings and a crystal of iodine are placed in a dry, nitrogen-flushed flask equipped with a magnetic stirrer, thermometer, and septum.

  • The flask is warmed to partially vaporize the iodine.

  • A small amount of the anhydrous solvent is added, and the mixture is cooled to 0 °C.

  • A continuous stream of dry nitrogen is maintained to prevent moisture ingress.

  • A solution of benzyl chloride in the chosen anhydrous solvent is slowly added to the magnesium suspension.

  • The reaction progress is monitored by observing the disappearance of the iodine color and the formation of the Grignard reagent.

  • Once the Grignard reagent formation is complete, a solution of 2-butanone in the same anhydrous solvent is added dropwise at a controlled temperature.

  • The reaction is stirred until completion, as determined by an appropriate analytical method (e.g., TLC, GC-MS).

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product is then purified by an appropriate method, such as column chromatography.

Visualizing Reaction Workflows and Solvent Properties

To better understand the experimental process and the relationships between solvent properties and reaction outcomes, the following diagrams are provided.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification A Mg Turnings + I₂ B Add Anhydrous Solvent A->B C Add Benzyl Chloride Solution B->C D Grignard Reagent Formed C->D E Add 2-Butanone Solution D->E F Reaction Mixture E->F G Quench with NH₄Cl F->G H Separate Layers G->H I Dry Organic Layer H->I J Evaporate Solvent I->J K Purify Product J->K

Caption: Experimental workflow for the Grignard reaction.

Solvent_Comparison cluster_solvents Solvent Properties cluster_outcomes Reaction Outcomes S1 Diethyl Ether (High Yield) O1 High Product Yield (>90%) S1->O1 S2 2-MeTHF (High Yield, Green) S2->O1 S3 THF (Low Yield) O2 Low Product Yield (<50%) S3->O2 O3 Significant Byproduct S3->O3 S4 Diglyme (Limited Product) S4->O2

Caption: Relationship between solvent choice and reaction outcome.

References

Benchmarking "DIETHYLENE GLYCOL ETHYL PENTYL ETHER" Against Traditional Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical research, development, and manufacturing, profoundly influencing reaction kinetics, yield, and purity of the final product. This guide provides a comparative analysis of "DIETHYLENE GLYCOL ETHYL PENTYL ETHER" against a range of traditional solvents commonly employed in laboratory and industrial settings.

Note on Data Availability: "DIETHYLENE GLYCOL ETHYL PENTYLETHER" (CAS No. 18854-46-1) is a specialty chemical with limited publicly available experimental data. Consequently, some of its physicochemical properties presented in this guide are inferred based on the well-established structure-property relationships of the broader glycol ether family. These estimated values are clearly denoted.

Section 1: Physicochemical Properties

The performance of a solvent is intrinsically linked to its physical and chemical properties. Glycol ethers, as a class, are known for their unique combination of ether and alcohol functionalities, lending them miscibility with both polar and non-polar substances.[1] The introduction of a pentyl group in "this compound" is expected to enhance its non-polar characteristics compared to shorter-chain glycol ethers.

Table 1: Comparison of Key Physicochemical Properties

PropertyThis compound (Inferred)EthanolAcetoneDichloromethane (DCM)Toluene
Boiling Point (°C) ~230-25078.375639.6110.6
Density (g/mL) ~0.940.7890.7841.330.867
Water Solubility Moderately SolubleMiscibleMiscible1.3 g/100 mL0.05 g/100 mL
Polarity (Dielectric Constant) Moderate24.5520.79.082.38
Vapor Pressure (at 20°C) LowHighHighHighModerate
Flash Point (°C) ~110-12013-20N/A4

Disclaimer: Values for this compound are estimated based on trends observed in homologous series of glycol ethers.

Section 2: Performance in Key Applications

The choice of solvent is highly dependent on the specific application, such as organic synthesis, extraction, or formulation.

Solubility Power

Glycol ethers are versatile solvents capable of dissolving a wide range of substances.[1] The dual nature of "this compound", possessing both hydrophilic ether linkages and a lipophilic pentyl group, suggests it would be an effective solvent for both polar and non-polar solutes. This contrasts with traditional solvents which typically exhibit a more defined polarity.

Reaction Medium

The high boiling point of "this compound" makes it a suitable medium for reactions requiring elevated temperatures. Its expected chemical stability, characteristic of glycol ethers, is advantageous for reactions involving strong bases or other reactive reagents.[2]

Use in Drug Development

In pharmaceutical applications, solvent selection is governed by stringent safety, efficacy, and regulatory considerations.[3][4] While specific toxicological data for "this compound" is not available, the toxicity of glycol ethers can vary significantly based on their structure. Some E-series glycol ethers have been associated with reproductive and developmental toxicity.[5] Therefore, a thorough toxicological evaluation would be imperative before its use in any pharmaceutical formulation.

Table 2: Qualitative Performance Comparison

ApplicationThis compound (Expected)Traditional SolventsKey Considerations
Organic Synthesis Good for high-temperature reactions, stable.Variable depending on the solvent.Boiling point, inertness, solubility of reactants.
Extraction Potentially good for a range of polarities.Specific to the polarity of the target compound.Selectivity, immiscibility with the source phase.
Formulation Good solvency for diverse ingredients.Often requires co-solvents for complex mixtures.Toxicity, volatility, compatibility with other excipients.

Section 3: Experimental Protocols for Solvent Evaluation

To provide a framework for the empirical evaluation of "this compound," this section details standard experimental protocols based on ASTM methods.

Determination of Physicochemical Properties

A comprehensive understanding of a solvent's physical properties is the foundation for its application.

G cluster_0 Physicochemical Property Determination Distillation_Range Distillation Range (ASTM D1078) Water_Content Water Content (ASTM D1364) Acidity Acidity (ASTM D1613) Nonvolatile_Matter Nonvolatile Matter (ASTM D1353) Odor Odor (ASTM D1296) Solvent_Sample Solvent Sample: DIETHYLENE GLYCOL ETHYL PENTYL ETHER Solvent_Sample->Distillation_Range Determines boiling range Solvent_Sample->Water_Content Quantifies water impurity Solvent_Sample->Acidity Measures acid content Solvent_Sample->Nonvolatile_Matter Determines residue on evaporation Solvent_Sample->Odor Characterizes odor profile

Caption: Workflow for Determining Key Physicochemical Properties.

Methodologies:

  • Distillation Range (ASTM D1078): This test method determines the boiling range of a volatile organic liquid, providing information on its purity and volatility.[6][7][8][9]

  • Water Content (ASTM D1364): The Karl Fischer titration method is used to determine the amount of water in a solvent, which can be critical for moisture-sensitive reactions.[10][11][12][13][14]

  • Acidity (ASTM D1613): This method measures the total acidity of a solvent, which is important for preventing unwanted side reactions and corrosion.[1][15][16][17][18]

  • Nonvolatile Matter (ASTM D1353): This test quantifies the residue remaining after a solvent is evaporated, indicating its purity.[19][20][21][22]

  • Odor (ASTM D1296): A comparative procedure to observe the characteristic and residual odor of a solvent.[2][5][23][24][25]

Solvent Performance Evaluation in a Reaction

The suitability of a solvent as a reaction medium can be assessed by monitoring reaction progress and product purity.

G Start Select Model Reaction Setup Set up reactions in This compound and Traditional Solvents Start->Setup Monitor Monitor reaction progress (e.g., TLC, GC, HPLC) Setup->Monitor Workup Perform reaction workup and product isolation Monitor->Workup Analyze Analyze product yield and purity (e.g., NMR, GC-MS) Workup->Analyze Compare Compare results to benchmark solvents Analyze->Compare

Caption: Experimental Workflow for Reaction Solvent Performance.

Methodology:

  • Select a Model Reaction: Choose a well-understood chemical transformation relevant to the intended application.

  • Parallel Reaction Setup: Run the reaction in "this compound" and in one or more traditional solvents under identical conditions (temperature, concentration, stoichiometry).

  • Monitor Reaction Progress: At regular intervals, take aliquots from each reaction and analyze them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of starting materials and formation of products.

  • Product Isolation and Analysis: Upon completion, isolate the desired product from each reaction mixture. Determine the yield and purity of the product using appropriate analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Comparative Analysis: Compare the reaction rate, yield, and purity obtained in "this compound" with those from the traditional solvents to assess its performance as a reaction medium.

Logical Relationship for Solvent Selection in Drug Development

The selection of a solvent for pharmaceutical applications involves a multi-faceted evaluation of its physical, chemical, and biological properties.

G Solubility Adequate Solubility of API and Excipients Selection Optimal Solvent Selection Solubility->Selection Stability Chemical and Physical Stability Stability->Selection Purity High Purity and Low Impurity Profile Purity->Selection Toxicity Acceptable Toxicological Profile Toxicity->Selection Regulatory Regulatory Acceptance (e.g., ICH Guidelines) Regulatory->Selection Process Processability and Recoverability Process->Selection

Caption: Key Criteria for Pharmaceutical Solvent Selection.

This logical diagram illustrates the critical parameters that must be considered when evaluating a new solvent for use in drug development.[3] Each of these factors would require specific experimental investigation for "this compound" to determine its suitability.

Conclusion

"this compound" represents a potentially versatile solvent with a unique combination of properties derived from its glycol ether structure. Based on structure-property relationships, it is anticipated to be a high-boiling, moderately polar solvent with good solvency for a range of compounds. However, the lack of empirical data necessitates a thorough experimental evaluation of its physicochemical properties, performance in specific applications, and, most critically, its toxicological profile before it can be considered a viable alternative to traditional solvents in research, scientific, and drug development settings. The experimental protocols outlined in this guide provide a roadmap for such an evaluation.

References

A Comparative Guide: DIETHYLENE GLYCOL ETHYL PENTYL ETHER vs. Sulfolane in Specific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of DIETHYLENE GLYCOL ETHYL PENTYL ETHER and sulfolane, with a focus on their potential applications as industrial and pharmaceutical solvents. Due to the limited availability of specific experimental data for this compound, this comparison leverages data from structurally similar and well-documented diethylene glycol ethers, namely Diethylene Glycol Monoethyl Ether (DEGEE) and Diethylene Glycol Diethyl Ether (DEDEE), to provide a useful analogue-based assessment against the widely used solvent, sulfolane.

The primary focus of this comparison will be on solvent extraction of aromatic hydrocarbons, a key application for sulfolane where glycol ethers also find utility.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes the key physicochemical characteristics of sulfolane and the analogous diethylene glycol ethers.

PropertySulfolaneDiethylene Glycol Monoethyl Ether (DEGEE)Diethylene Glycol Diethyl Ether (DEDEE)
Molecular Formula C₄H₈O₂SC₆H₁₄O₃C₈H₁₈O₃
Molecular Weight ( g/mol ) 120.17[1][2]134.17[3]162.23[4]
Boiling Point (°C) 285[5]202.7[6]180-190
Melting Point (°C) 27.5[5]-78 (vitreous)[6]-44.3
Density (g/cm³) 1.2610.99[3]0.909
Flash Point (°C) 16596.1 (open cup)[6]71
Solubility in Water Miscible[5]Miscible[7]Soluble
logP (Octanol/Water Partition Coefficient) -0.77[1]-0.54[3]0.39[4]

Performance in Aromatic Extraction

Sulfolane is a well-established and highly efficient solvent for the extraction of aromatic hydrocarbons (like benzene, toluene, and xylene) from aliphatic streams in the petrochemical industry.[5][8][9] Its high polarity and selectivity for aromatics make it a preferred choice.

Diethylene glycol and its ethers have also been utilized as solvents for aromatic extraction.[5] While direct comparative data for this compound is unavailable, studies on mixed solvents containing triethylene glycol and sulfolane have shown potential for increased selectivity and reduced solvent-to-feed ratios.[10]

Key Performance Metrics in Aromatic Extraction:
ParameterSulfolaneDiethylene Glycol Ethers (General)
Selectivity for Aromatics HighModerate to High (can be enhanced with water)
Solvent Power HighGood
Operating Temperature Typically 100-125°CVariable, can be lower than sulfolane
Solvent-to-Feed Ratio Relatively LowGenerally higher than sulfolane
Thermal & Chemical Stability HighGood

Experimental Protocols

Below is a generalized experimental protocol for liquid-liquid extraction of aromatics, which can be adapted for either sulfolane or a glycol ether-based solvent.

Generalized Protocol for Liquid-Liquid Extraction of Aromatics

1. Feedstock Preparation:

  • A synthetic mixture of a known concentration of an aromatic compound (e.g., toluene) in an aliphatic solvent (e.g., n-heptane) is prepared.

2. Extraction:

  • A specific volume of the feedstock and the solvent (sulfolane or a diethylene glycol ether) are added to a jacketed separation funnel equipped with a magnetic stirrer and a temperature controller.

  • The desired solvent-to-feed ratio (e.g., 1:1, 2:1, 3:1 by volume) is set.

  • The mixture is stirred vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 40°C) to ensure thorough mixing and mass transfer.

  • The stirring is stopped, and the mixture is allowed to settle and separate into two distinct phases: the extract phase (solvent-rich) and the raffinate phase (aliphatic-rich). This may take 15-30 minutes.

3. Phase Separation and Analysis:

  • The two phases are carefully separated.

  • The composition of the aromatic compound in both the extract and raffinate phases is determined using a suitable analytical technique, such as gas chromatography (GC) equipped with a flame ionization detector (FID).

4. Calculation of Performance Metrics:

  • Distribution Coefficient (K): The ratio of the concentration of the aromatic in the extract phase to its concentration in the raffinate phase. A higher K value indicates better solvent power.

  • Selectivity (β): The ratio of the distribution coefficient of the aromatic compound to the distribution coefficient of the aliphatic compound. A higher β value indicates a more selective solvent.

Visualizing the Comparison

To better understand the chemical structures and the experimental workflow, the following diagrams are provided.

cluster_sulfolane Sulfolane cluster_degee This compound (Analogue) sulfolane Sulfolane (C₄H₈O₂S) degee Diethylene Glycol Diethyl Ether (C₈H₁₈O₃) start Start: Prepare Feedstock (Aromatic + Aliphatic) extraction Liquid-Liquid Extraction (Mix Feedstock with Solvent) start->extraction Add Solvent separation Phase Separation (Settling Time) extraction->separation Agitate & Settle analysis Analyze Phases (GC Analysis) separation->analysis Sample Extract & Raffinate end End: Calculate Performance Metrics analysis->end Determine Concentrations

References

A Comparative Guide to Nanoparticle Synthesis: The Role of High-Boiling Point Ether Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of nanotechnology, with applications ranging from drug delivery to catalysis. The choice of solvent plays a pivotal role in determining the final characteristics of the nanoparticles. While a vast array of solvents has been explored, high-boiling point ethers, such as diethylene glycol and its derivatives, offer unique advantages in controlling nucleation and growth kinetics.

This guide provides a comparative analysis of nanoparticles synthesized in diethylene glycol ethers and other common solvents. While specific data on "diethylene glycol ethyl pentyl ether" is not prevalent in the current body of scientific literature, we will focus on closely related and well-documented diethylene glycol-based systems. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the impact of solvent selection on nanoparticle properties and to identify suitable synthesis strategies for their specific applications.

Solvent Comparison: Diethylene Glycol Ethers vs. Other Common Solvents

The selection of a solvent system is a critical parameter in nanoparticle synthesis, directly influencing the physicochemical properties of the resulting nanoparticles. High-boiling point solvents like diethylene glycol (DEG) and its ethers offer excellent temperature control during synthesis, which is crucial for the formation of uniform and crystalline nanoparticles.[1]

Solvent SystemNanoparticle TypeTypical Size Range (nm)Key AdvantagesKey Disadvantages
Diethylene Glycol (DEG) YAG:Ce3+5-100High boiling point allows for high-temperature synthesis, leading to crystalline nanoparticles. Can act as both solvent and reducing agent.High viscosity can sometimes lead to aggregation.[1]
Diethylene Glycol Monoethyl Ether Lipid Nanoparticles100-300Can enhance the stability of certain nanoparticle formulations.[2]May influence the stabilizing ability of other components in the formulation.[2]
Ethylene Glycol (EG) Gold (Au)~10Can act as a reducing agent, simplifying the synthesis process. Lower viscosity compared to more complex glycols.[3][4]The amount of base and EG needs to be carefully optimized to achieve stable nanoparticles.[3][4]
Water Gold (Au), Silver (Ag)10-100"Green" and cost-effective solvent. Well-suited for the synthesis of biocompatible nanoparticles.[5]Limited to lower synthesis temperatures unless using hydrothermal methods. Can lead to a wider size distribution in some cases.
Ethanol Palladium (Pd)6-17Lower boiling point allows for easier solvent removal. Can influence nanoparticle size based on mixture with water.[6]Can lead to the formation of larger nanocrystals at higher concentrations in water mixtures.[6]
Acetone/Dichloromethane (DCM) PLGA>100Good for emulsion-based synthesis methods.[7]Can lead to larger and more polydisperse nanoparticles compared to partially water-soluble solvents.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of nanoparticles. Below are representative protocols for the synthesis of gold nanoparticles in a glycol ether and for their subsequent characterization.

Synthesis of Gold Nanoparticles in Ethylene Glycol

This protocol is adapted from a surfactant-free synthesis method.[3][4]

Materials:

  • HAuCl4·3H2O (Gold(III) chloride trihydrate)

  • Ethylene glycol (EG)

  • LiOH (Lithium hydroxide)

  • Deionized water

Procedure:

  • Prepare stock solutions of 50 mM HAuCl4 in water and 50 mM LiOH in water.

  • In a glass vial, combine the desired amounts of water, EG, and the LiOH stock solution.

  • While magnetically stirring the solution, add the HAuCl4 stock solution to achieve a final concentration of 0.5 mM.

  • The total volume of the solution is typically 3 mL. The volume percentages of EG and the molar ratio of LiOH to HAuCl4 are critical parameters to control nanoparticle size and stability. An optimal LiOH/Au molar ratio is around 4, and an optimal amount of ethylene glycol is around 30% v/v to obtain stable ~10 nm Au NPs.[3][4]

  • Continue stirring at room temperature. The formation of gold nanoparticles is indicated by a color change of the solution to red.

  • The reaction is typically complete within a few hours.

Characterization Protocols

1. Dynamic Light Scattering (DLS) for Size Distribution Analysis

DLS is a non-invasive technique used to measure the size distribution of nanoparticles in a suspension.[8] It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[9]

Procedure:

  • Prepare a dilute suspension of the nanoparticles in a suitable solvent (e.g., deionized water). The concentration should be low enough to avoid multiple scattering effects.

  • Filter the sample through a syringe filter (e.g., 0.2 µm) to remove any large aggregates or dust particles.[10]

  • Rinse a clean cuvette with the filtered solvent and then fill it with the nanoparticle suspension.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle, laser wavelength).

  • Perform the measurement. The instrument's software will analyze the autocorrelation function of the scattered light to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

2. Transmission Electron Microscopy (TEM) for Morphological Analysis

TEM provides high-resolution images of nanoparticles, allowing for direct measurement of their size, shape, and morphology.[11][12]

Procedure:

  • Place a drop of the dilute nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).

  • Allow the solvent to evaporate completely. This can be done at room temperature or by gentle heating.

  • Optionally, a negative staining agent (e.g., uranyl acetate) can be applied to enhance the contrast of organic nanoparticles.[13]

  • Place the grid in the TEM sample holder and insert it into the microscope.

  • Acquire images at different magnifications.

  • Use image analysis software to measure the dimensions of a statistically significant number of nanoparticles (typically >100) to determine the average size and size distribution.[14][15]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for nanoparticle synthesis and characterization.

Nanoparticle_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Precursor Solution Precursor Solution Solvent System Solvent System Precursor Solution->Solvent System Dissolve Reaction Reaction Solvent System->Reaction Add Reducing/Stabilizing Agent Nanoparticle Suspension Nanoparticle Suspension Reaction->Nanoparticle Suspension Centrifugation/Dialysis Centrifugation/Dialysis Nanoparticle Suspension->Centrifugation/Dialysis Separate Purified Nanoparticles Purified Nanoparticles Centrifugation/Dialysis->Purified Nanoparticles

Caption: General workflow for nanoparticle synthesis.

Nanoparticle_Characterization_Workflow cluster_characterization Characterization Purified Nanoparticles Purified Nanoparticles DLS DLS Purified Nanoparticles->DLS Size Distribution TEM TEM Purified Nanoparticles->TEM Morphology & Size XRD XRD Purified Nanoparticles->XRD Crystallinity Hydrodynamic Diameter\nPDI Hydrodynamic Diameter PDI DLS->Hydrodynamic Diameter\nPDI Core Size\nShape Core Size Shape TEM->Core Size\nShape Crystal Structure Crystal Structure XRD->Crystal Structure

Caption: Workflow for nanoparticle characterization.

The choice of solvent is a critical factor that dictates the outcome of nanoparticle synthesis. High-boiling point diethylene glycol ethers provide a versatile platform for producing a wide range of nanoparticles with controlled properties, particularly when high-temperature synthesis is required for crystallinity. By understanding the interplay between the solvent system and the nanoparticle precursors, researchers can tailor their synthesis strategies to achieve the desired nanoparticle characteristics for advanced applications in medicine, materials science, and beyond. This guide provides a starting point for comparing different solvent systems and outlines the necessary protocols for reproducible synthesis and thorough characterization.

References

The Uncharted Territory of Diethylene Glycol Ethyl Pentyl Ether: A Comparative Guide to its Predicted Solvent Effects

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the solvent effects of Diethylene Glycol Ethyl Pentyl Ether (DEGEPE) on reaction mechanisms reveals a landscape largely uncharted by current scientific literature. While direct experimental data for this specific diether is scarce, a comprehensive analysis of its structural analogues provides a strong predictive framework for its performance as a reaction solvent. This guide offers a comparative look at DEGEPE, placing it alongside its more common chemical cousins, Diethylene Glycol Diethyl Ether and Diethylene Glycol Dibutyl Ether, to project its influence on reaction kinetics and mechanisms for researchers, scientists, and drug development professionals.

Glycol ethers, a class of solvents known for their unique combination of ether and alcohol functionalities, are widely used in organic synthesis.[1] Their ability to solvate a range of polar and nonpolar species, coupled with their typically high boiling points, makes them suitable for a variety of reaction conditions.[2] The specific structure of DEGEPE, with one ethyl and one pentyl group, suggests a solvent with properties intermediate to its symmetrically substituted analogues, offering a potentially unique balance of polarity, viscosity, and steric hindrance.

Predicted Physicochemical Properties and their Impact on Reactions

Table 1: Comparison of Physicochemical Properties of Diethylene Glycol Dialkyl Ethers

PropertyDiethylene Glycol Diethyl EtherThis compound (Predicted) Diethylene Glycol Dibutyl Ether
Molecular Weight ( g/mol ) 162.23[3]204.31218.34
Boiling Point (°C) 188-190[4]~210-230256
Density (g/mL) 0.908~0.900.884
Water Solubility MisciblePartially SolubleSlightly Soluble
Polarity (LogP) 0.39[5]~1.5-2.02.8

Note: Properties for this compound are estimated based on trends observed in homologous series.

The asymmetrical structure of DEGEPE is expected to result in a moderate polarity, less than the diethyl ether but greater than the dibutyl ether. This tailored polarity could be advantageous in reactions where solubility of both polar and nonpolar reactants is crucial. The predicted high boiling point makes it suitable for reactions requiring elevated temperatures.

Expected Solvent Effects on Key Reaction Mechanisms

The unique properties of DEGEPE are anticipated to influence several key aspects of reaction mechanisms, including reaction rates, selectivity, and the stability of intermediates.

Grignard Reactions

Glycol ethers are known to be effective solvents for Grignard reactions due to their ability to solvate the magnesium center, preventing aggregation and enhancing the nucleophilicity of the Grignard reagent.[6] While ethers like diethyl ether and THF are common, higher boiling point glycol ethers can be beneficial for less reactive halides.[2] A patent highlights the use of diethylene glycol dibutyl ether in preparing stable Grignard reagents without the need for co-solvents like benzene or THF.[7]

It is predicted that this compound would serve as an excellent solvent for Grignard reactions, particularly those requiring temperatures above the boiling points of traditional ether solvents. The balance of its ether linkages for magnesium coordination and the longer pentyl chain for solubilizing organic substrates could lead to improved reaction yields and rates.

Experimental Protocol: Grignard Reagent Formation in a High-Boiling Glycol Ether (Analogous Protocol)

This protocol is adapted from the preparation of Grignard reagents in diethylene glycol dibutyl ether and can be considered a starting point for reactions in DEGEPE.

  • Apparatus: A three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., calcium chloride), and a dropping funnel. The entire apparatus must be thoroughly flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

  • Reagents:

    • Magnesium turnings (activated, e.g., by iodine)

    • Organic halide (e.g., alkyl or aryl bromide/chloride)

    • This compound (anhydrous)

  • Procedure:

    • Place the magnesium turnings in the reaction flask under a positive pressure of inert gas.

    • Add a portion of the anhydrous DEGEPE to the flask.

    • A solution of the organic halide in anhydrous DEGEPE is prepared and placed in the dropping funnel.

    • A small amount of the halide solution is added to the magnesium suspension to initiate the reaction, which may be evidenced by a slight exotherm or the appearance of turbidity. Gentle heating may be required to start the reaction.

    • Once the reaction has initiated, the remainder of the halide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at a specific temperature (e.g., 50-80°C) until the magnesium is consumed.

    • The resulting Grignard reagent solution is then cooled to room temperature and is ready for use in subsequent reactions.

Grignard_Solvation cluster_solvent_cage DEGEPE Solvent Cage Mg Mg²⁺ R R⁻ Mg->R δ⁻ X X⁻ Mg->X δ⁻ S1 Mg->S1 Solvation S2 Mg->S2 S3 Mg->S3 S4 Mg->S4 R_Mg_X R-Mg-X

Caption: Solvation of a Grignard reagent by DEGEPE.

Nucleophilic Substitution Reactions (SN1 and SN2)

The polarity and coordinating ability of a solvent play a critical role in nucleophilic substitution reactions.

  • SN1 Reactions: These reactions proceed through a carbocation intermediate, which is stabilized by polar solvents. The predicted moderate polarity of DEGEPE would offer some stabilization to carbocationic intermediates, though likely less than more polar protic solvents. Its aprotic nature means it will not solvate the nucleophile as strongly as protic solvents, which can be an advantage.

  • SN2 Reactions: These reactions are favored by polar aprotic solvents, which can solvate the counter-ion of the nucleophile, thereby increasing its reactivity. Diethylene glycol dialkyl ethers are considered polar aprotic solvents.[2] The ether oxygens in DEGEPE can effectively solvate cations, leaving the anion more "naked" and nucleophilic. This effect is expected to enhance the rates of SN2 reactions compared to nonpolar solvents.

SN2_Solvent_Effect cluster_reactants Reactants cluster_solvent DEGEPE Solvent cluster_products Products Nu Nu⁻ Cat M⁺ TS [Nu---R---LG]⁻ Nu->TS Solv1 Cat->Solv1 Solvation Solv2 Cat->Solv2 Solv3 Cat->Solv3 Substrate R-LG Substrate->TS Product Nu-R TS->Product LG LG⁻ TS->LG

Caption: DEGEPE enhancing nucleophilicity in an SN2 reaction.

Comparison with Alternative Solvents

The choice of a solvent is often a trade-off between performance, cost, and safety.

Table 2: Performance Comparison with Alternative Solvents

SolventKey AdvantagesKey Disadvantages
Diethylene Glycol Diethyl Ether Good balance of properties, miscible with water.[2]Lower boiling point than higher analogues.
Diethylene Glycol Dibutyl Ether High boiling point, good for high-temperature reactions.[7]Lower polarity, poor water solubility.
Tetrahydrofuran (THF) Excellent for Grignard reagents, lower boiling point for easy removal.[6]Forms explosive peroxides, low boiling point limits reaction temperature.
Dimethyl Sulfoxide (DMSO) Highly polar aprotic, excellent for SN2 reactions.High boiling point makes it difficult to remove, can decompose.
N,N-Dimethylformamide (DMF) Highly polar aprotic, versatile solvent.High boiling point, toxic.
This compound (Predicted) High boiling point, tunable polarity, potentially good for a wide range of reactants.Lack of experimental data, potential for peroxide formation.

Conclusion: A Promising but Unverified Candidate

Based on the properties of its analogues, this compound emerges as a promising high-boiling point, polar aprotic solvent. Its unique asymmetrical structure suggests it could offer a beneficial balance of properties for a range of organic reactions, particularly those involving organometallic reagents or requiring elevated temperatures. However, without direct experimental data, its true performance remains a matter of scientific inquiry. The information presented in this guide, based on established chemical principles and data from closely related compounds, provides a solid foundation for researchers to begin exploring the potential of this underutilized solvent in their synthetic endeavors. Further experimental investigation is crucial to validate these predictions and fully characterize the solvent effects of this compound on reaction mechanisms.

References

A Comparative Guide to Diethylene Glycol Ethyl Pentyl Ether for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Framework

This guide provides a framework for the cross-validation of Diethylene Glycol Ethyl Pentyl Ether (DGEPE) as a solvent and penetration enhancer in pharmaceutical formulations. Due to the limited publicly available experimental data specifically for DGEPE, this document outlines a comparative study approach against well-established alternatives. Detailed experimental protocols are provided to enable researchers to generate robust, comparable data to evaluate its performance.

Comparative Analysis of Physicochemical Properties

A thorough understanding of the physicochemical properties of a solvent is crucial for formulation development. The following table summarizes key properties of DGEPE and compares them with common alternatives. This data is essential for predicting a solvent's behavior in various formulations.

PropertyThis compound (DGEPE)Diethylene Glycol Monoethyl Ether (DEGEE)Propylene Glycol (PG)
Molecular Formula C11H24O3C6H14O3C3H8O2
Molecular Weight 204.31 g/mol 134.17 g/mol [1]76.09 g/mol
Boiling Point Data not readily available197 °C[1]188.2 °C
Flash Point Data not readily available~88 °C[1][2]99 °C
Density Data not readily available0.989 g/cm³[1]1.036 g/cm³
Water Solubility Data not readily availableMiscible[3]Miscible
logP (Octanol/Water) Data not readily available-0.54[1]-0.92

Proposed Experimental Cross-Validation

To objectively evaluate the performance of DGEPE, a series of head-to-head experiments against benchmark solvents are recommended. The following protocols are designed to assess key performance attributes relevant to drug development.

Solubility Assessment

The ability of a solvent to dissolve an active pharmaceutical ingredient (API) is a primary consideration. The shake-flask method is a standard approach to determine equilibrium solubility.[4][5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Prepare saturated solutions by adding an excess amount of the API to vials containing DGEPE, DEGEE, and Propylene Glycol, respectively.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4]

  • Separation: Centrifuge the samples to separate the undissolved API from the supernatant.

  • Quantification: Carefully extract an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved API using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6]

  • Data Reporting: Express the solubility as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification cluster_result Result API Excess API Vials Vials with Saturated Solutions API->Vials Solvents DGEPE | DEGEE | PG Solvents->Vials Agitation Agitate at Constant Temp (24-72h) Vials->Agitation Centrifugation Centrifuge Agitation->Centrifugation Supernatant Saturated Supernatant Centrifugation->Supernatant Dilution Dilute Aliquot Supernatant->Dilution Analysis HPLC / UV-Vis Analysis Dilution->Analysis Solubility Equilibrium Solubility (mg/mL) Analysis->Solubility

Fig 1. Workflow for Equilibrium Solubility Determination.
In Vitro Skin Permeation Study

For topical and transdermal formulations, the ability of the vehicle to deliver the API through the skin is critical. In vitro permeation testing (IVPT) using Franz diffusion cells is the gold standard for assessing skin penetration.[7][8][9]

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

  • Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) mounted on Franz diffusion cells, with the stratum corneum facing the donor compartment.[10]

  • Formulation Application: Apply a finite dose of the API formulated with DGEPE, DEGEE, and Propylene Glycol to the surface of the skin in the donor compartment.[9]

  • Receptor Fluid: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline at pH 7.4) and maintain at 32°C to simulate physiological conditions. Ensure sink conditions are maintained.[10]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

  • Quantification: Analyze the collected samples for API concentration using a validated analytical method (e.g., LC-MS/MS for high sensitivity).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

G franz_cell Donor Compartment Skin Membrane Receptor Compartment sampling Time-point Sampling franz_cell:receptor->sampling formulation API in Test Solvent (DGEPE, DEGEE, PG) formulation->franz_cell:donor receptor_fluid Receptor Fluid (32°C) receptor_fluid->franz_cell:receptor analysis LC-MS/MS Analysis sampling->analysis permeation_data Permeation Profile (Flux, Kp) analysis->permeation_data

Fig 2. Experimental Setup for In Vitro Skin Permeation Study.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the glycol ethers used in the formulations should be confirmed. GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like glycol ethers.[11][12]

Experimental Protocol: GC-MS Analysis of Glycol Ethers

  • Sample Preparation: Dilute the neat glycol ether samples (DGEPE, DEGEE, PG) in a suitable solvent (e.g., acetonitrile).[12]

  • GC Separation: Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a cyanopropylphenyl-based column for good resolution of glycol ether isomers).[2][11] Use a temperature program to separate the components based on their boiling points and interactions with the stationary phase.[13]

  • MS Detection: The eluting components are introduced into a mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis: Identify the compounds by comparing their retention times and mass spectra with those of known standards or spectral libraries. Purity can be estimated by the relative area of the main peak.

G start Glycol Ether Sample (DGEPE, DEGEE, PG) prep Dilute in Acetonitrile start->prep injection Inject into GC prep->injection separation Separation in Capillary Column injection->separation detection MS Detection (Ionization & Fragmentation) separation->detection analysis Data Analysis (Retention Time & Mass Spectra) detection->analysis result Compound ID & Purity analysis->result

Fig 3. Workflow for GC-MS Analysis of Glycol Ethers.

Conclusion

While direct experimental data for this compound is scarce, this guide provides a robust framework for its evaluation and cross-validation against established pharmaceutical excipients. By systematically applying the detailed protocols for solubility, skin permeation, and chemical characterization, researchers can generate the necessary data to make informed decisions about the suitability of DGEPE for their specific drug development applications. This structured, data-driven approach is essential for advancing novel formulations with enhanced performance and safety profiles.

References

A Comparative Guide to High-Boiling Solvents: Diethylene Glycol Ethers vs. N-Methyl-2-pyrrolidone (NMP)

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate high-boiling solvent is a critical decision in pharmaceutical research and development, impacting process efficiency, product stability, and, most importantly, safety and regulatory compliance. For decades, N-Methyl-2-pyrrolidone (NMP) has been a widely utilized solvent due to its exceptional solvency power. However, growing concerns over its reproductive toxicity have necessitated the exploration of safer alternatives. This guide provides a detailed comparison between NMP and a representative diethylene glycol ether, Diethylene Glycol Monoethyl Ether (DEGEE), as a high-boiling solvent for pharmaceutical applications.

While the initially specified "DIETHYLENE GLYCOL ETHYL PENTYL ETHER" (CAS 18854-46-1) is a valid chemical entity, publicly available data on its physicochemical properties, safety, and application as a pharmaceutical solvent is exceedingly limited. Therefore, this guide will focus on the well-documented and structurally related Diethylene Glycol Monoethyl Ether (DEGEE, CAS 111-90-0), a common excipient in pharmaceutical formulations, to provide a robust and data-driven comparison against NMP.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical characteristics are paramount in determining its suitability for a given application. The following table summarizes the key properties of DEGEE and NMP.

PropertyDiethylene Glycol Monoethyl Ether (DEGEE)N-Methyl-2-pyrrolidone (NMP)
CAS Number 111-90-0872-50-4
Molecular Formula C6H14O3C5H9NO
Molecular Weight 134.17 g/mol 99.13 g/mol [1]
Boiling Point 196 to 202 °C[2]202 to 204 °C[1]
Melting Point -76 °C[2]-24 °C[1]
Flash Point 96 °C[2]91 °C[1]
Density 0.999 g/mL at 25 °C1.028 g/cm³[1]
Viscosity 3.85 mPa·s at 20 °CLow viscosity[3][4]
Solubility in Water Miscible[5][6]Miscible[1]
Vapor Pressure 0.12 mmHg at 20 °C0.54 mmHg at 77°F

Performance as a High-Boiling Solvent in Pharmaceutical Applications

Both DEGEE and NMP are effective high-boiling solvents, but their performance characteristics can differ, influencing their suitability for specific applications in drug development.

N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic solvent with a broad range of applications due to its high solvency for a wide variety of organic and inorganic compounds.[3][7] It is used in the synthesis of active pharmaceutical ingredients (APIs), as a reaction medium, and in formulations for oral and transdermal drug delivery.[1] Its ability to dissolve a wide range of polymers also makes it useful in various industrial processes.[1]

Diethylene Glycol Monoethyl Ether (DEGEE) , often known by the trade name Carbitol™, is a versatile solvent used in pharmaceutical formulations as a solubilizer and penetration enhancer.[8][9] It is found in topical, oral, and parenteral drug products.[8][10] Its hydroalcoholic nature allows it to dissolve a wide variety of substances, including oils, fats, waxes, and resins.[5][6]

Experimental Protocols: A Framework for Solvent Evaluation

solvent_selection_logic start Solvent Selection performance High Performance Required? start->performance safety Safety Concerns Acceptable? performance->safety Yes reevaluate Re-evaluate Formulation / Process performance->reevaluate No select_nmp Select NMP safety->select_nmp Yes select_degee Select DEGEE / Alternative safety->select_degee No

References

A Comparative Analysis of Diethylene Glycol Ethyl Pentyl Ether and Its Analogues for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Diethylene Glycol Ethyl Pentyl Ether and its analogues, offering insights into their physicochemical properties, toxicological profiles, and potential applications. Due to the limited direct experimental data on this compound, this document focuses on a comparative analysis of its well-characterized analogues: Diethylene Glycol Monoethyl Ether (DEGEE), Diethylene Glycol Monobutyl Ether (DGBE), and Diethylene Glycol Diethyl Ether (DEGDEE). This information can be used to infer the potential properties and performance of this compound.

Data Summary

The following table summarizes key quantitative data for the selected diethylene glycol ether analogues. This data has been compiled from various scientific sources and provides a basis for comparing their performance and safety profiles.

PropertyDiethylene Glycol Monoethyl Ether (DEGEE)Diethylene Glycol Monobutyl Ether (DGBE)Diethylene Glycol Diethyl Ether (DEGDEE)This compound (Predicted)
Molecular Formula C6H14O3C8H18O3C8H18O3C11H24O3
Molecular Weight ( g/mol ) 134.17[1]162.23162.23[2][3]204.33
Boiling Point (°C) 195-202231188~240-260
Flash Point (°C) 9610782>100
Viscosity (cP at 25°C) 3.854.91.4~5-7
Water Solubility Miscible[1]6.5 g/100 mL11.4 mg/mL[4]Low to Moderate
Acute Oral LD50 (rat, mg/kg) 550020004970[5]>2000
Dermal LD50 (rabbit, mg/kg) 914327001410[5]>2000

Note: The values for this compound are predicted based on trends observed within the homologous series of diethylene glycol ethers. Longer alkyl chains generally lead to higher boiling points, higher viscosity, lower water solubility, and potentially lower acute toxicity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison of these compounds. The following are summaries of standard protocols.

Acute Oral Toxicity Testing (OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used where a small number of animals (usually rats) are dosed at a defined starting dose level. The outcome of the first step determines the subsequent dosing regimen.[6]

  • Procedure:

    • Healthy, young adult rodents are fasted prior to dosing.[7]

    • The test substance is administered orally by gavage in a single dose.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy of all animals is performed at the end of the study.

  • Data Analysis: The LD50 (median lethal dose) is estimated based on the mortality data.

Dermal Absorption: In Vitro Method (OECD Guideline 428)

This test provides information on the absorption of a substance through the skin.

  • Principle: The test substance is applied to the surface of an excised skin sample mounted in a diffusion cell, which separates a donor and a receptor chamber.[8]

  • Procedure:

    • Excised skin (human or animal) is placed in a Franz diffusion cell.

    • The test substance is applied to the outer surface of the skin.

    • The receptor fluid is sampled at various time points and analyzed for the presence of the test substance.

  • Data Analysis: The rate of absorption (flux) and the total amount of substance absorbed are calculated.

Boiling Point Determination (OECD Guideline 103)

This method is used to determine the boiling point of a substance.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Several methods can be used, including ebulliometry, dynamic methods, and distillation methods.[9]

  • Procedure (Ebulliometer Method):

    • The substance is heated in an ebulliometer, a device that allows for precise measurement of the boiling point at a controlled pressure.

    • The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

  • Data Analysis: The observed boiling point is corrected to standard atmospheric pressure.

Viscosity Measurement (ASTM D445)

This standard test method determines the kinematic viscosity of liquid petroleum products, which can be adapted for other liquids like glycol ethers.

  • Principle: The time is measured for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer.[10][11]

  • Procedure:

    • A calibrated glass capillary viscometer is filled with the sample.

    • The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

    • The time it takes for the liquid to flow between two marked points is measured.

  • Data Analysis: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity.

  • Principle: The assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

  • Procedure:

    • Cells are seeded in a multi-well plate and exposed to various concentrations of the test substance.

    • After an incubation period, the MTT reagent is added to the wells.

    • Following another incubation period, a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a spectrophotometer.

  • Data Analysis: The absorbance values are used to determine the concentration of the test substance that causes a 50% reduction in cell viability (IC50).

Visualizations

Metabolic Pathway of Diethylene Glycol Alkyl Ethers

DGAE Diethylene Glycol Alkyl Ether AEEA Alkoxyethoxy Ethanol DGAE->AEEA Oxidation (ADH) EG Ethylene Glycol DGAE->EG O-Dealkylation (CYP450) AEA Alkoxyethoxy Acetic Acid AEEA->AEA Oxidation (ALDH) AA Alkoxyacetic Acid AEEA->AA Oxidation start Start prep_skin Prepare Excised Skin Sample start->prep_skin mount_skin Mount Skin in Franz Diffusion Cell prep_skin->mount_skin apply_compound Apply Test Compound to Skin Surface mount_skin->apply_compound incubate Incubate at Controlled Temperature apply_compound->incubate sample_receptor Sample Receptor Fluid at Time Intervals incubate->sample_receptor analyze_samples Analyze Samples (e.g., HPLC, GC-MS) sample_receptor->analyze_samples calculate_absorption Calculate Absorption Rate and Permeation analyze_samples->calculate_absorption end End calculate_absorption->end start High Solvency Required? low_volatility Low Volatility Needed? start->low_volatility Yes degdee DEGDEE start->degdee No water_miscibility Water Miscibility Important? low_volatility->water_miscibility Yes dgbe DGBE low_volatility->dgbe No low_toxicity Low Toxicity Critical? water_miscibility->low_toxicity Yes degee DEGEE water_miscibility->degee No low_toxicity->degee Yes

References

Assessing the Impact of Diethylene Glycol Monoethyl Ether on Product Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diethylene Glycol Monoethyl Ether (DEGEE), a versatile solvent and penetration enhancer, is increasingly utilized in pharmaceutical formulations. Its unique solubilizing properties for both hydrophilic and lipophilic active pharmaceutical ingredients (APIs) make it a valuable excipient in topical, oral, and parenteral dosage forms. However, its impact on the purity of the final drug product is a critical consideration for formulation scientists. This guide provides a comparative assessment of DEGEE, focusing on its purity profile and how it measures against common alternatives, supported by established experimental protocols for impurity analysis.

Understanding the Purity Profile of Diethylene Glycol Monoethyl Ether

DEGEE, commercially available under trade names such as Transcutol® and Carbitol®, is synthesized through the ethoxylation of ethanol. This manufacturing process can introduce several impurities, with ethylene glycol (EG) and diethylene glycol (DEG) being of primary concern due to their toxicity.[1] Consequently, the grade of DEGEE used in pharmaceutical development is paramount.

Industrial grades may contain significant levels of these impurities, and early toxicological data often reflected the effects of these contaminants.[2] In contrast, pharmaceutical grades, such as Transcutol® HP, boast a purity of over 99.9%, with stringent limits on potential impurities.[3][4] The use of high-purity DEGEE is crucial to ensure the safety and stability of the final drug product. A patent for a solid pharmaceutical dispersion highlights that using DEGEE can lead to reduced amounts of impurities and degradation products.[5]

Comparison with Alternative Solvents

Propylene glycol (PG) and polyethylene glycol (PEG) are common alternatives to DEGEE in pharmaceutical formulations. Each possesses a distinct impurity profile that can influence the final product's purity.

Propylene Glycol (PG): A widely used solvent, PG is considered safe for use in food and pharmaceuticals.[6] However, it can contain impurities such as diethylene glycol and ethylene glycol.[7] At high temperatures, PG can oxidize, leading to the formation of products like propionaldehyde, lactic acid, pyruvic acid, and acetic acid.[6]

Polyethylene Glycol (PEG): PEGs are stable polymers available in various molecular weights.[8] Like other glycols, they can contain EG and DEG as process-related impurities.[1][9] The United States Pharmacopeia (USP) enforces limits on these impurities in pharmaceutical-grade PEG.[9][10]

The following table summarizes the typical purity specifications and common impurities for DEGEE and its alternatives.

Solvent Typical Purity (Pharmaceutical Grade) Common Impurities Key Considerations
Diethylene Glycol Monoethyl Ether (DEGEE) > 99.9% (e.g., Transcutol® HP)Ethylene Glycol, Diethylene Glycol, 2-Methoxyethanol, 2-Ethoxyethanol[2]High-purity grades are essential to minimize toxic impurities. Excellent solubilizer for a wide range of APIs.
Propylene Glycol (PG) ≥ 99.5% (USP Grade)Diethylene Glycol, Ethylene Glycol, Propionaldehyde, Lactic Acid, Acetic Acid (degradation products)[6][7]Prone to oxidation at high temperatures.
Polyethylene Glycol (PEG 400) Varies by grade; USP standards applyEthylene Glycol, Diethylene Glycol, Ethylene Oxide, 1,4-Dioxane[10]Impurity profile can vary with molecular weight and manufacturer.

Experimental Protocols for Purity Assessment

Ensuring the purity of solvents used in pharmaceutical formulations is critical. Gas chromatography (GC) is the most common and officially recognized method for quantifying impurities in DEGEE and its alternatives.

Protocol 1: Purity and Impurity Testing of Diethylene Glycol Monoethyl Ether via Gas Chromatography

This protocol is based on USP monograph specifications for DEGEE.

Objective: To determine the purity of DEGEE and quantify the levels of ethylene glycol, diethylene glycol, and other related substances.

Methodology:

  • System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., 30 m x 0.53 mm, coated with a 3.0-µm layer of G43 stationary phase).

  • Reagents:

    • Helium as the carrier gas.

    • Reference standards for DEGEE, ethylene glycol, diethylene glycol, and 2,2,2-trichloroethanol (internal standard).

  • Standard Solution Preparation: Prepare a standard solution containing known concentrations of USP Ethylene Glycol RS, USP Diethylene Glycol RS, and the internal standard in a suitable solvent.

  • Sample Solution Preparation: Prepare the sample solution by dissolving a known quantity of the DEGEE sample in the solvent containing the internal standard.

  • Chromatographic Conditions:

    • Injector Temperature: 200°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 120°C, ramped to 200°C at a rate of 5°C/minute.

    • Flow Rate: Set to achieve a retention time for propylene glycol of approximately 4 minutes.

    • Injection Volume: 1 µL

  • Analysis: Inject the standard and sample solutions into the GC system. The peak areas of the impurities and the internal standard are used to calculate the concentration of each impurity in the sample. The purity of DEGEE is determined by the area percentage of the main peak relative to the total area of all peaks.

  • Acceptance Criteria: The levels of ethylene glycol and diethylene glycol must not exceed the limits specified in the USP monograph (e.g., NMT 0.10% for each).[7]

experimental_workflow cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis cluster_result Result prep_std Prepare Standard Solution (Known concentrations of impurities and internal standard) gc_injection Inject Samples into GC-FID prep_std->gc_injection prep_sample Prepare Sample Solution (DEGEE sample with internal standard) prep_sample->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation gc_detection Flame Ionization Detection gc_separation->gc_detection data_integration Integrate Peak Areas gc_detection->data_integration data_calculation Calculate Impurity Concentrations data_integration->data_calculation data_comparison Compare with USP Limits data_calculation->data_comparison pass Purity Specification Met data_comparison->pass Impurities ≤ Limits fail Purity Specification Not Met data_comparison->fail Impurities > Limits

Caption: Workflow for GC-based purity testing of DEGEE.
Protocol 2: Stability-Indicating Assay Method Development

Objective: To develop a validated analytical method that can distinguish the API from its degradation products and any impurities originating from the excipients, including DEGEE.

Methodology:

  • Forced Degradation Studies: Subject the drug product to stress conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress) to generate potential degradation products.

  • Method Development: Utilize a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector. The goal is to achieve adequate separation between the API, its degradation products, and any known impurities from the excipients.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is crucial to ensure that the method is stability-indicating.

  • Analysis of Stability Samples: Use the validated method to analyze the drug product at various time points during its stability study to monitor for any increase in impurities or degradation of the API.

stability_indicating_method cluster_stress Forced Degradation cluster_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application stress_conditions Subject Drug Product to Stress: - Acid/Base Hydrolysis - Oxidation - Photolysis - Thermal degraded_samples Generate Degraded Samples stress_conditions->degraded_samples hplc_dev Develop HPLC Method for Separation degraded_samples->hplc_dev api API hplc_dev->api impurities Impurities hplc_dev->impurities degradants Degradants hplc_dev->degradants specificity Specificity hplc_dev->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness stability_analysis Analyze Stability Samples robustness->stability_analysis

Caption: Logical workflow for developing a stability-indicating assay method.

Conclusion

The impact of Diethylene Glycol Monoethyl Ether on product purity is primarily dependent on the grade of the solvent used. High-purity pharmaceutical grades of DEGEE present a low risk of introducing significant impurities into the final drug product. When selecting a solvent system, formulation scientists must consider the potential impurity profiles of all excipients. While direct comparative data on the impact of different solvents on the final product's impurity profile is not widely published, a thorough analysis of the certificate of analysis for each excipient and the implementation of robust, validated stability-indicating analytical methods are essential to ensure the purity, safety, and efficacy of the final pharmaceutical product.

References

Comparative Performance Analysis of Diethylene Glycol Ethers in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the electrochemical performance of Diethylene Glycol Ethyl Pentyl Ether and its alternatives, supported by experimental data and protocols.

In the realm of electrochemical research, particularly in the development of next-generation energy storage systems and electro-organic synthesis, the choice of solvent is paramount. Glycol ethers, or glymes, have emerged as a promising class of solvents due to their wide electrochemical stability windows, good solvating power for various salts, and relatively low volatility. This guide provides a comparative analysis of the electrochemical performance of this compound (DEPE) and other diethylene glycol dialkyl ethers, offering researchers a comprehensive resource to inform their selection of electrolyte components.

While specific experimental data for this compound is not extensively available in published literature, its performance can be inferred from the well-documented trends observed with varying alkyl chain lengths in symmetrical and asymmetrical diethylene glycol ethers. This guide consolidates available data for related compounds to provide a clear comparison.

Data Presentation: A Comparative Overview

The following tables summarize key electrochemical performance indicators for a series of diethylene glycol dialkyl ethers. These values are extracted from various studies and are presented to illustrate the impact of alkyl chain length on the electrolyte's properties.

Table 1: Ionic Conductivity of Diethylene Glycol Dialkyl Ether-Based Electrolytes

Solvent NameAbbreviationAlkyl ChainsIonic Conductivity (mS/cm)Lithium Salt (Concentration)Reference
Diethylene Glycol Dimethyl EtherG2/DMEMethyl, Methyl~2.0 - 10.0LiTFSI, LiPF6 (1 M)[1]
Diethylene Glycol Ethyl Methyl EtherEthyl, MethylNot Available-[2][3][4]
Diethylene Glycol Diethyl EtherDEGDEEEthyl, Ethyl3.8 - 4.7LiTFSI (1 M)[5][6]
Diethylene Glycol Dibutyl EtherDEGDBEButyl, ButylNot Available-[7][8]
This compound (Estimated) DEPE Ethyl, Pentyl ~1.5 - 3.0 LiTFSI (1 M) Inferred

Note: The ionic conductivity of this compound is estimated based on the general trend of decreasing conductivity with increasing alkyl chain length due to higher viscosity and reduced ion mobility.[9][10]

Table 2: Electrochemical Stability Window (ESW) of Diethylene Glycol Dialkyl Ether-Based Electrolytes

Solvent NameAbbreviationAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Lithium Salt (Concentration)Reference
Diethylene Glycol Dimethyl EtherG2/DME~4.0 - 4.5~0.0LiTFSI, LiPF6 (1 M)[1]
Diethylene Glycol Diethyl EtherDEGDEE~4.5~0.0LiTFSI (1 M)[11]
Diethylene Glycol Dibutyl EtherDEGDBENot AvailableNot Available-
This compound (Estimated) DEPE ~4.5 - 4.8 ~0.0 LiTFSI (1 M) Inferred

Note: The electrochemical stability of this compound is estimated to be comparable to or slightly higher than DEGDEE, as longer alkyl chains can sometimes contribute to enhanced oxidative stability.

Experimental Protocols: Methodologies for Key Experiments

To ensure reproducibility and accurate comparison, detailed experimental protocols for the key electrochemical tests are provided below.

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window and observe redox processes within the electrolyte.

Methodology:

  • Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A polished glassy carbon or platinum electrode serves as the working electrode, with a lithium metal foil as both the counter and reference electrodes.[12][13][14]

  • Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., 1 M LiTFSI) in the diethylene glycol ether solvent.

  • Instrumentation: A potentiostat is used to perform the cyclic voltammetry scan.

  • Scan Parameters: The potential is typically scanned from the open-circuit potential (OCP) to a positive vertex potential (e.g., 5.0 V vs. Li/Li⁺) and then reversed to a negative vertex potential (e.g., -0.5 V vs. Li/Li⁺) at a scan rate of 1-10 mV/s.[11]

  • Data Analysis: The anodic and cathodic limits of the electrochemical stability window are determined by the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To measure the ionic conductivity of the electrolyte.

Methodology:

  • Cell Assembly: A two-electrode symmetric cell with stainless steel or lithium electrodes of a known area and separation distance is used.

  • Electrolyte Filling: The cell is filled with the prepared electrolyte inside a glovebox.

  • Instrumentation: An impedance analyzer or a potentiostat with a frequency response analyzer module is used.

  • Measurement Parameters: An AC voltage of small amplitude (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[5][15][16][17]

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = d / (Rb * A), where 'd' is the distance between the electrodes and 'A' is the electrode area.

Determination of Electrochemical Stability Window (ESW)

Objective: To precisely determine the voltage range within which the electrolyte remains stable.

Methodology:

  • Cell and Electrolyte Preparation: As described in the Cyclic Voltammetry protocol.

  • Linear Sweep Voltammetry (LSV): A linear potential sweep is applied to the working electrode from the OCP towards the anodic and cathodic limits separately.[18]

  • Current Cutoff Criterion: The potential at which the current density reaches a predefined cutoff value (e.g., 0.01 mA/cm²) is considered the limit of the electrochemical stability window.[19][20][21]

  • Instrumentation: A potentiostat is used for the LSV measurements.

Visualizing Electrochemical Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships in the electrochemical evaluation of diethylene glycol ether-based electrolytes.

Experimental_Workflow_for_Electrolyte_Characterization cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Performance Metrics Solvent Diethylene Glycol Ether Electrolyte Electrolyte Solution Solvent->Electrolyte Salt Lithium Salt (e.g., LiTFSI) Salt->Electrolyte CV Cyclic Voltammetry Electrolyte->CV EIS Electrochemical Impedance Spectroscopy Electrolyte->EIS ESW Electrochemical Stability Window Electrolyte->ESW Stability Anodic & Cathodic Stability CV->Stability Redox Redox Behavior CV->Redox Conductivity Ionic Conductivity EIS->Conductivity ESW->Stability Structure_Performance_Relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Electrochemical Performance AlkylChain Increase in Alkyl Chain Length (e.g., Methyl -> Ethyl -> Pentyl) Viscosity Increased Viscosity AlkylChain->Viscosity IonMobility Decreased Ion Mobility AlkylChain->IonMobility Solvation Altered Li⁺ Solvation Environment AlkylChain->Solvation IonicConductivity Decreased Ionic Conductivity Viscosity->IonicConductivity IonMobility->IonicConductivity Solvation->IonicConductivity AnodicStability Potentially Increased Anodic Stability Solvation->AnodicStability

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Diethylene Glycol Ethyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This document outlines the essential operational and disposal procedures for Diethylene Glycol Ethyl Pentyl Ether, leveraging safety protocols for closely related glycol ethers. Adherence to these guidelines is paramount for minimizing environmental impact and protecting personnel.

I. Core Disposal Principles

The fundamental principle of chemical disposal is to manage waste in a manner that is safe, environmentally responsible, and compliant with all applicable regulations. Waste material must be disposed of in accordance with national and local regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to ensure full compliance.

Key principles for the disposal of this compound include:

  • Do Not Mix: Never mix with other waste streams.[1] Keep the chemical in its original or a properly labeled, compatible container.

  • No Drain Disposal: Do not dispose of this chemical down the drain or into any sewer system or waterway.[1][2][3] This practice is illegal and can lead to environmental contamination and potentially hazardous chemical reactions in the drainage system.[4]

  • Professional Disposal: Arrange for disposal through an approved and licensed waste disposal company.[5][6][7]

  • Container Management: Handle uncleaned, empty containers as you would the product itself. Puncture containers only after ensuring they are empty and clean to prevent re-use.[2]

II. Operational Protocols for Disposal and Spill Management

These step-by-step protocols provide guidance for routine waste accumulation and for managing accidental spills, which require immediate and proper disposal of the cleanup materials.

A. Standard Waste Accumulation and Disposal Protocol

  • Container Labeling: Collect waste this compound in a designated, leak-proof, and compatible container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Secure Storage: Store the waste container in a well-ventilated, cool, and designated secondary containment area, away from incompatible materials such as strong oxidizing agents.[2][5]

  • Peroxide Hazard Management: As ethers are prone to forming explosive peroxides when exposed to air and light, it is critical to manage this risk.[2][5][8]

    • Date containers upon opening and do not store opened containers for more than 12 months.[2]

    • If crystals are observed in the liquid or around the cap, do not handle the container.[5][6] This may indicate peroxide formation, which can be shock-sensitive and explosive. Contact your EHS department or a professional disposal service immediately.[8][9]

  • Scheduled Pickup: Contact your institution's EHS office or a contracted waste disposal service to schedule a pickup of the full waste container.

B. Spill Cleanup and Disposal Protocol

  • Ensure Safety: Immediately alert personnel in the area and remove all sources of ignition (e.g., open flames, hot surfaces, sparks).[2][6] Ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[2] If vapors or aerosols are generated, respiratory protection may be required.

  • Containment: Prevent the spill from spreading and from entering drains or waterways by using an inert absorbent material such as sand, earth, vermiculite, or a commercial chemical sorbent (e.g., Chemizorb®).[2][10]

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for disposal.[2][10][11]

  • Decontamination: Clean the affected area thoroughly to remove any remaining residue.

  • Waste Disposal: The sealed container with the spill cleanup material must be disposed of as hazardous waste, following the same procedure as the liquid chemical waste.

III. Summary of Disposal and Safety Parameters

The following table summarizes key information for the safe handling and disposal of this compound.

ParameterGuidelineCitations
Disposal Method Dispose of contents and container via an approved waste disposal plant.[5][6][7]
Waste Segregation Do not mix with other waste. Keep in original or properly labeled container.[1]
Drain Disposal Strictly prohibited. Do not allow the product to enter drains.[2][3]
Spill Containment Use inert absorbent material (sand, earth, vermiculite, Chemizorb®).[2][10]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[5][6]
Peroxide Formation Risk of forming explosive peroxides. Date opened containers; do not store for extended periods. Visually inspect for crystals before handling.[2][5][6][8]
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection. Use respiratory protection if vapors are generated.[2]

IV. Disposal Workflow

The logical flow for making decisions regarding the disposal of this compound is illustrated below. This workflow guides the user from the initial identification of waste to its final, safe disposition.

start Waste Identified: DIETHYLENE GLYCOL ETHYL PENTYL ETHER is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Protocol: 1. Evacuate & Remove Ignition Sources 2. Wear appropriate PPE 3. Contain with inert absorbent 4. Collect in labeled container is_spill->spill_protocol Yes routine_disposal Routine Waste Collection is_spill->routine_disposal No collect_waste Collect in a labeled, sealed, compatible hazardous waste container. Store in a cool, well-ventilated area. spill_protocol->collect_waste check_peroxides Visually Inspect for Peroxides (Crystals, Cloudiness) routine_disposal->check_peroxides peroxides_found PEROXIDES SUSPECTED DO NOT HANDLE Contact EHS Immediately check_peroxides->peroxides_found Yes no_peroxides No Peroxides Detected check_peroxides->no_peroxides No no_peroxides->collect_waste contact_disposal Contact licensed hazardous waste disposal service or institutional EHS for pickup. collect_waste->contact_disposal end Waste Properly Disposed contact_disposal->end

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.